Product packaging for 3-Methyl-N-methylbenzylamine(Cat. No.:CAS No. 39180-84-2)

3-Methyl-N-methylbenzylamine

Cat. No.: B1314595
CAS No.: 39180-84-2
M. Wt: 135.21 g/mol
InChI Key: WCTNVGNEUDTSOZ-UHFFFAOYSA-N
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Description

3-Methyl-N-methylbenzylamine is a useful research compound. Its molecular formula is C9H13N and its molecular weight is 135.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13N B1314595 3-Methyl-N-methylbenzylamine CAS No. 39180-84-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-1-(3-methylphenyl)methanamine
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-8-4-3-5-9(6-8)7-10-2/h3-6,10H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCTNVGNEUDTSOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50549651
Record name N-Methyl-1-(3-methylphenyl)methanamine
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Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39180-84-2
Record name N-Methyl-1-(3-methylphenyl)methanamine
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Record name 3-Methyl-N-methylbenzylamine
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Foundational & Exploratory

A Comprehensive Technical Guide to 3-Methyl-N-methylbenzylamine (CAS: 39180-84-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 3-Methyl-N-methylbenzylamine (CAS number 39180-84-2), a versatile secondary amine with applications in organic synthesis and biochemical analysis. This document consolidates key chemical and physical properties, outlines common synthetic methodologies, and details its utility as a derivatizing agent for mass spectrometry. The information presented is intended to support researchers and professionals in the fields of chemistry and drug development in leveraging the unique characteristics of this compound.

Chemical and Physical Properties

This compound, also known as N,3-Dimethylbenzylamine or (3-Methylbenzyl)methylamine, is a colorless to light yellow liquid.[1] Its core structure consists of a benzylamine backbone with methyl groups substituted on both the nitrogen atom and at the meta position of the benzene ring.[2] This substitution pattern influences its steric and electronic properties, making it a valuable intermediate in various chemical transformations.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 39180-84-2[3]
Molecular Formula C₉H₁₃N[1][2][3][4][5]
Molecular Weight 135.21 g/mol [1][2][3][4][5]
Appearance Colorless to light yellow/orange clear liquid[1]
Boiling Point 90-92 °C at 15 mmHg[2][6][7]
Density 0.900 g/mL at 25 °C[2][6][7]
Refractive Index (n20/D) 1.5190[6][7]
Flash Point 174 °F[2]
Solubility Slightly soluble in water[2][6][7]
Purity >97.0% (GC)[1]

Synthesis and Reactivity

This compound serves as a key building block in organic synthesis.[1][2] Its synthesis can be achieved through several established chemical routes, and its secondary amine functionality allows it to participate in a variety of chemical reactions.

Experimental Protocols for Synthesis

While specific, detailed industrial protocols are proprietary, the following represent common laboratory-scale synthetic approaches.

2.1.1. Reductive Amination of 3-Methylbenzaldehyde

This widely used method involves the reaction of 3-methylbenzaldehyde with methylamine in the presence of a reducing agent.

  • Materials: 3-methylbenzaldehyde, methylamine (solution in THF or methanol), sodium borohydride (or a similar reducing agent), methanol (or another suitable solvent), and appropriate workup reagents (e.g., hydrochloric acid, sodium hydroxide).

  • Procedure:

    • Dissolve 3-methylbenzaldehyde in methanol.

    • Add methylamine solution to the reaction mixture and stir.

    • Cool the mixture in an ice bath.

    • Slowly add sodium borohydride in portions, maintaining a low temperature.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

    • Quench the reaction by the slow addition of water.

    • Acidify the mixture with hydrochloric acid and wash with an organic solvent (e.g., diethyl ether) to remove unreacted aldehyde.

    • Basify the aqueous layer with sodium hydroxide.

    • Extract the product with an organic solvent (e.g., dichloromethane).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the product by distillation under reduced pressure.

2.1.2. N-Alkylation of 3-Methylbenzylamine

This method involves the direct methylation of 3-methylbenzylamine.

  • Materials: 3-methylbenzylamine, a methylating agent (e.g., methyl iodide, dimethyl sulfate), a base (e.g., potassium carbonate), and a suitable solvent (e.g., acetonitrile).

  • Procedure:

    • Dissolve 3-methylbenzylamine and potassium carbonate in acetonitrile.

    • Add the methylating agent dropwise to the stirred suspension.

    • Heat the reaction mixture to reflux and monitor for completion.

    • Cool the reaction mixture and filter to remove the inorganic base.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with water.

    • Dry the organic layer, filter, and concentrate.

    • Purify the product via distillation.

Chemical Reactivity

The secondary amine in this compound is nucleophilic and can undergo various reactions, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.[2]

  • Further Alkylation: Reaction with other alkyl halides to form tertiary amines.[2]

  • Formation of Coordination Compounds: The nitrogen lone pair allows it to act as a ligand in coordination chemistry.[2]

Synthesis_and_Reactivity cluster_synthesis Synthesis Pathways cluster_reactivity Chemical Reactivity 3-Methylbenzaldehyde 3-Methylbenzaldehyde Reductive_Amination Reductive Amination 3-Methylbenzaldehyde->Reductive_Amination Methylamine Methylamine Methylamine->Reductive_Amination Product 3-Methyl-N- methylbenzylamine Reductive_Amination->Product 3-Methylbenzylamine 3-Methylbenzylamine N-Alkylation N-Alkylation 3-Methylbenzylamine->N-Alkylation Methyl_Iodide Methyl_Iodide Methyl_Iodide->N-Alkylation N-Alkylation->Product Product_Reactivity 3-Methyl-N- methylbenzylamine Acylation Acylation Product_Reactivity->Acylation Alkylation Further Alkylation Product_Reactivity->Alkylation Acyl_Chloride Acyl_Chloride Acyl_Chloride->Acylation Amide Amide Acylation->Amide Alkyl_Halide Alkyl_Halide Alkyl_Halide->Alkylation Tertiary_Amine Tertiary_Amine Alkylation->Tertiary_Amine

Caption: Synthetic routes and key reactions of this compound.

Applications in Research and Development

The primary applications of this compound are as an intermediate in the synthesis of more complex molecules and as a specialized reagent in analytical chemistry.[2][6]

Intermediate in Chemical Synthesis

It serves as a precursor in the production of pharmaceuticals, agrochemicals, and dyes.[2][6][8] Its structural motif can be found in various biologically active compounds, making it a valuable starting material for drug discovery and development programs.

Derivatization Agent for Biochemical Analysis

A notable application is its use as a derivatizing agent for the analysis of biological organic acids by mass spectrometry.[2] Carboxylic acids are often difficult to analyze directly due to their polarity and low volatility. Derivatization with this compound converts them into amides, which have improved chromatographic and mass spectrometric properties.

Experimental Protocol: Derivatization of Carboxylic Acids

  • Objective: To enhance the detection of carboxylic acids in biological samples via mass spectrometry.

  • Materials: this compound, a carbodiimide coupling agent (e.g., EDC), the carboxylic acid sample, and a suitable aprotic solvent (e.g., acetonitrile).

  • Procedure:

    • Dissolve the carboxylic acid sample in the solvent.

    • Add the carbodiimide coupling agent to activate the carboxylic acid.

    • Introduce this compound to the reaction mixture.

    • Allow the reaction to proceed at room temperature.

    • The resulting amide derivative can then be directly analyzed by techniques such as LC-MS/MS.

Derivatization_Workflow Carboxylic_Acid Carboxylic Acid (Analyte) Activation Activation Carboxylic_Acid->Activation Coupling_Agent Carbodiimide (e.g., EDC) Coupling_Agent->Activation Activated_Intermediate Activated Intermediate Activation->Activated_Intermediate Amide_Formation Amide Formation Activated_Intermediate->Amide_Formation Derivatizing_Agent 3-Methyl-N- methylbenzylamine Derivatizing_Agent->Amide_Formation Derivatized_Analyte Amide Derivative Amide_Formation->Derivatized_Analyte Analysis LC-MS/MS Analysis Derivatized_Analyte->Analysis

References

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Methyl-N-methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-Methyl-N-methylbenzylamine (CAS No. 39180-84-2). The document details its structural characteristics, physicochemical parameters, and spectral data. Furthermore, it outlines detailed experimental protocols for its synthesis via reductive amination, purification by vacuum distillation, and characterization using Gas Chromatography-Mass Spectrometry (GC-MS). This guide is intended to be a valuable resource for researchers and professionals involved in organic synthesis and drug development, providing essential data and methodologies in a structured and accessible format.

Introduction

This compound, also known as N-methyl-1-(3-methylphenyl)methanamine, is a secondary amine that serves as a versatile intermediate in organic synthesis. Its structure, featuring a substituted benzyl group, makes it a valuable building block for the synthesis of more complex molecules, including potential pharmaceutical agents. A thorough understanding of its physical and chemical properties is crucial for its effective application in research and development.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. This data is essential for its handling, storage, and application in chemical reactions.

Table 1: General and Physical Properties
PropertyValueReference
Molecular Formula C₉H₁₃N[1]
Molecular Weight 135.21 g/mol [1]
Appearance Colorless to slightly yellow oily liquid[2]
Boiling Point 90-92 °C at 15 mmHg 207 °C at 760 mmHg[1][2]
Melting Point -30 °C[2]
Density 0.900 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.5190[1]
Flash Point 78.9 °C (closed cup)[1]
Solubility Soluble in most organic solvents, slightly soluble in water.[2]
Table 2: Chemical Identifiers
IdentifierValueReference
CAS Number 39180-84-2[1]
IUPAC Name N-methyl-1-(3-methylphenyl)methanamine
InChI 1S/C9H13N/c1-8-4-3-5-9(6-8)7-10-2/h3-6,10H,7H2,1-2H3[1]
InChIKey WCTNVGNEUDTSOZ-UHFFFAOYSA-N[1]
SMILES CNCc1cccc(C)c1[1]

Experimental Protocols

Synthesis of this compound via Reductive Amination

This protocol is adapted from general procedures for the reductive amination of aldehydes.

Objective: To synthesize this compound from 3-methylbenzaldehyde and methylamine.

Materials:

  • 3-methylbenzaldehyde

  • Methylamine (40% solution in water)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

Procedure:

  • Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methylbenzaldehyde (1 equivalent) in methanol. Cool the solution in an ice bath.

  • Slowly add an excess of aqueous methylamine solution (2-3 equivalents) to the stirred solution.

  • Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

  • Reduction: Cool the reaction mixture again in an ice bath. Slowly add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 20 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.

  • Workup: Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Add diethyl ether to the aqueous residue and transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, and then 1 M NaOH.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification: The crude this compound can be purified by vacuum distillation.[3] Collect the fraction boiling at 90-92 °C at 15 mmHg.[1]

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Reactants 3-Methylbenzaldehyde + Methylamine in Methanol Imine_Formation Imine Formation (Stir at RT) Reactants->Imine_Formation Reduction Reduction with NaBH4 (Stir Overnight) Imine_Formation->Reduction Quench Quench with Water Reduction->Quench Evaporation Solvent Evaporation Quench->Evaporation Extraction Liquid-Liquid Extraction (Diethyl Ether/Water) Evaporation->Extraction Wash Wash Organic Layer Extraction->Wash Dry Dry with Na2SO4 Wash->Dry Crude_Product Crude Product Dry->Crude_Product Distillation Vacuum Distillation Crude_Product->Distillation Pure_Product Pure 3-Methyl-N- methylbenzylamine Distillation->Pure_Product

Caption: Synthesis and Purification Workflow for this compound.
Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

This is a general protocol for the analysis of secondary amines and may require optimization.

Objective: To confirm the identity and assess the purity of the synthesized this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

  • Capillary column suitable for amine analysis (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Sample Preparation:

  • Prepare a stock solution of the purified this compound in a suitable solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.

  • Prepare a dilute sample for injection by diluting the stock solution to a final concentration of approximately 10-100 µg/mL.

GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp up to 280 °C at a rate of 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-400 m/z

Data Analysis: The identity of the compound can be confirmed by comparing the obtained mass spectrum with a reference spectrum. The molecular ion peak (M+) is expected at m/z 135. Common fragmentation patterns for benzylamines include the tropylium ion (m/z 91) and fragments resulting from cleavage at the C-N bond.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Pure Product Stock_Solution Prepare Stock Solution (1 mg/mL) Sample->Stock_Solution Dilution Dilute to Working Concentration (10-100 µg/mL) Stock_Solution->Dilution Injection Inject Sample (1 µL) Dilution->Injection Separation GC Separation (HP-5ms column) Injection->Separation Detection MS Detection (EI, 40-400 m/z) Separation->Detection Chromatogram Analyze Chromatogram (Retention Time, Purity) Detection->Chromatogram Mass_Spectrum Analyze Mass Spectrum (Molecular Ion, Fragmentation) Detection->Mass_Spectrum Confirmation Confirm Structure and Purity Chromatogram->Confirmation Mass_Spectrum->Confirmation

Caption: Analytical Workflow for GC-MS Characterization.

Spectral Data Interpretation

While specific spectra for this compound are not widely published, the expected spectral characteristics can be inferred from its structure and data for analogous compounds like N-methylbenzylamine.

¹H NMR Spectroscopy
  • Aromatic Protons: A complex multiplet in the range of δ 7.0-7.3 ppm, integrating to 4H.

  • Benzyl CH₂: A singlet at approximately δ 3.7 ppm, integrating to 2H.

  • N-Methyl CH₃: A singlet at approximately δ 2.4 ppm, integrating to 3H.

  • Aryl CH₃: A singlet at approximately δ 2.3 ppm, integrating to 3H.

  • N-H Proton: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration, typically between δ 1.5-2.5 ppm.

¹³C NMR Spectroscopy
  • Aromatic Carbons: Multiple signals in the range of δ 125-140 ppm.

  • Benzyl CH₂: A signal around δ 56 ppm.

  • N-Methyl CH₃: A signal around δ 36 ppm.

  • Aryl CH₃: A signal around δ 21 ppm.

Infrared (IR) Spectroscopy
  • N-H Stretch: A weak to medium absorption band around 3300-3400 cm⁻¹.

  • C-H Stretch (aromatic): Peaks just above 3000 cm⁻¹.

  • C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹.

  • C=C Stretch (aromatic): Peaks in the range of 1450-1600 cm⁻¹.

  • C-N Stretch: An absorption in the region of 1020-1250 cm⁻¹.

Safety and Handling

This compound is classified as causing serious eye damage.[4] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound, along with practical experimental protocols for its synthesis, purification, and analysis. The structured presentation of data and methodologies aims to support researchers and scientists in their work with this important synthetic intermediate.

References

Technical Guide: Physicochemical Properties and Synthetic Considerations of 3-Methyl-N-methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Physicochemical Data

3-Methyl-N-methylbenzylamine is a substituted aromatic amine with applications as a building block in organic synthesis. The fundamental molecular properties of this compound are summarized below.

PropertyValueCitation
Molecular Formula C₉H₁₃N[1][2]
Molecular Weight 135.21 g/mol [1][2]
IUPAC Name N-methyl-1-(3-methylphenyl)methanamine[1]
CAS Number 39180-84-2[1]

Synthesis and Experimental Protocols

Conceptual Experimental Workflow: Reductive Amination

The synthesis of secondary amines like this compound can often be achieved through reductive amination. This process involves the reaction of an aldehyde (3-methylbenzaldehyde) with a primary amine (methylamine) to form an intermediate imine, which is then reduced to the target secondary amine.

General Protocol Outline (Adapted from similar syntheses):

  • Imine Formation: 3-methylbenzaldehyde is dissolved in a suitable solvent (e.g., methanol or dichloromethane). An equimolar amount of methylamine (often as a solution in a solvent) is added. The reaction is stirred, sometimes with a dehydrating agent, to form the N-methyl-1-(3-methylphenyl)methanimine intermediate.

  • Reduction: A reducing agent, such as sodium borohydride, is carefully added to the reaction mixture. The imine is reduced to the secondary amine, this compound.

  • Workup and Purification: The reaction is quenched, and the product is extracted using an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The final product can be purified by distillation under reduced pressure.

Diagram of General Synthesis Workflow

G cluster_reactants Starting Materials cluster_process Reaction Steps cluster_purification Purification 3_methylbenzaldehyde 3-Methylbenzaldehyde imine_formation Imine Formation 3_methylbenzaldehyde->imine_formation methylamine Methylamine methylamine->imine_formation reduction Reduction (e.g., with NaBH4) imine_formation->reduction Intermediate Imine workup Aqueous Workup & Extraction reduction->workup purification Distillation workup->purification product 3-Methyl-N- methylbenzylamine purification->product

Caption: General workflow for the synthesis of this compound via reductive amination.

Analytical Methodologies

The characterization and purity assessment of this compound and related compounds can be performed using standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): A study on the separation of benzylamines demonstrated the use of a mixed-mode Primesep C column.[3] The method allows for tunable retention control by altering the water/acetonitrile ratio in the mobile phase, which affects a combination of cation exchange, complex formation, and hydrophobic interactions.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a common technique for the identification and quantification of volatile and semi-volatile organic compounds like this compound.

Logical Flow for Physicochemical Characterization

G start Synthesized Product purity Purity Assessment start->purity structure Structural Confirmation start->structure hplc HPLC purity->hplc gcms GC-MS purity->gcms structure->gcms nmr NMR Spectroscopy structure->nmr ir IR Spectroscopy structure->ir end Characterized Compound hplc->end gcms->end nmr->end ir->end

Caption: Logical workflow for the analytical characterization of a synthesized chemical compound.

Biological Context and Potential Relevance

While no specific signaling pathways involving this compound have been detailed in the provided search results, the broader class of benzylamines has relevance in medicinal chemistry and biological studies. For instance, N-methylbenzylamine has been identified as a potential biomarker in carrots.[4]

A study on the fungus Aspergillus terreus demonstrated its ability to perform N-demethylation on a structurally similar compound, N,N,3-trimethylbenzenamine, to produce N,3-dimethylbenzenamine.[5] This suggests that this compound could potentially be a substrate for or a product of microbial or enzymatic biotransformations, a consideration for researchers in drug metabolism and environmental science.

References

An In-depth Technical Guide to 3-Methyl-N-methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methyl-N-methylbenzylamine, including its chemical identity, physicochemical properties, and relevant experimental protocols. This document is intended to serve as a valuable resource for professionals in research and development.

Chemical Identity

IUPAC Name: N-methyl-1-(3-methylphenyl)methanamine[1]

Synonyms:

  • This compound[1]

  • N-Methyl-1-(m-tolyl)methanamine[1]

  • (3-Methylbenzyl)methylamine

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₉H₁₃N[1]
Molecular Weight 135.21 g/mol [1]
CAS Number 39180-84-2[1]
Appearance Colorless to slightly yellow oily liquid
Density 0.900 g/mL at 25 °C
Boiling Point 90-92 °C at 15 mmHg
Refractive Index n20/D 1.5190
Flash Point 78.9 °C (closed cup)
Solubility Soluble in most organic solvents

Experimental Protocols

Synthesis via Reductive Amination

This protocol outlines the synthesis of this compound from 3-methylbenzaldehyde and methylamine.

Materials:

  • 3-methylbenzaldehyde

  • Methylamine (e.g., 40% solution in water or as a gas)

  • Reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride)

  • Anhydrous solvent (e.g., methanol, dichloromethane)

  • Acid catalyst (e.g., acetic acid)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Standard laboratory glassware and equipment

Procedure:

  • In a round-bottom flask, dissolve 3-methylbenzaldehyde in the chosen anhydrous solvent.

  • Add a stoichiometric equivalent of methylamine to the solution.

  • If desired, a catalytic amount of acetic acid can be added to facilitate the formation of the intermediate imine.

  • Stir the mixture at room temperature for a designated period to allow for imine formation.

  • Cool the reaction mixture in an ice bath.

  • Slowly add the reducing agent portion-wise, maintaining a low temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC).

  • Quench the reaction by carefully adding water or a dilute acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over an anhydrous drying agent, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by distillation under reduced pressure or column chromatography.

Analytical Protocol: Gas Chromatography (GC)

The purity and identity of this compound can be assessed using gas chromatography.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column suitable for amine analysis (e.g., a wax-type column).

GC Conditions (Representative):

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injection Volume: 1 µL of a dilute solution of the sample in a suitable solvent (e.g., methanol).

The retention time of the major peak should correspond to that of a pure standard of this compound, and the peak area can be used to determine the purity.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via reductive amination.

G cluster_reactants Reactants cluster_process Process cluster_purification Workup & Purification 3-Methylbenzaldehyde 3-Methylbenzaldehyde Imine Formation Imine Formation 3-Methylbenzaldehyde->Imine Formation Methylamine Methylamine Methylamine->Imine Formation Reduction Reduction Imine Formation->Reduction Intermediate Quenching Quenching Reduction->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Purification (Distillation/Chromatography) Purification (Distillation/Chromatography) Solvent Removal->Purification (Distillation/Chromatography) This compound This compound Purification (Distillation/Chromatography)->this compound

Caption: Reductive amination workflow for this compound synthesis.

References

An In-depth Technical Guide to the Synthesis of 3-Methyl-N-methylbenzylamine from 3-methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Methyl-N-methylbenzylamine from 3-methylbenzylamine, focusing on the well-established Eschweiler-Clarke reaction. This document details the experimental protocol, underlying chemical principles, and expected analytical data for this transformation.

Introduction

The N-methylation of primary amines is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of biologically active molecules and pharmaceutical intermediates. This compound is a secondary amine with applications in the synthesis of more complex molecular scaffolds. This guide focuses on its preparation from the primary amine, 3-methylbenzylamine, via the Eschweiler-Clarke reaction, a classic and efficient method for the methylation of amines.

Reaction Overview: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a reductive amination process that methylates a primary or secondary amine to the corresponding tertiary amine using an excess of formic acid and formaldehyde.[1] A key advantage of this method is that the reaction stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[1] The reaction is typically performed by heating the amine with aqueous formaldehyde and formic acid.[2]

The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde. The formate ion, derived from formic acid, then acts as a hydride donor to reduce the iminium ion to the methylated amine, releasing carbon dioxide in the process.[3] For a primary amine, this process occurs twice to yield the dimethylated tertiary amine. To obtain the mono-methylated product, careful control of the stoichiometry of the reagents is necessary, although the formation of the tertiary amine is generally more favorable.[2]

Experimental Protocol

This section details a representative experimental protocol for the synthesis of this compound from 3-methylbenzylamine based on the general principles of the Eschweiler-Clarke reaction.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )PuritySupplier Example
3-MethylbenzylamineC₈H₁₁N121.18≥98%Sigma-Aldrich
Formaldehyde (37 wt. % in H₂O)CH₂O30.0337%Fisher Scientific
Formic AcidCH₂O₂46.03≥95%Merck
Sodium HydroxideNaOH40.00≥97%VWR
Diethyl Ether(C₂H₅)₂O74.12AnhydrousJ.T. Baker
Anhydrous Magnesium SulfateMgSO₄120.37≥99.5%Acros Organics
Reaction Procedure
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methylbenzylamine (1.0 eq).

  • Add a 37% aqueous solution of formaldehyde (1.1 eq).

  • Carefully add formic acid (1.8 eq) to the mixture.

  • Heat the reaction mixture to 80-100°C and maintain it at this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully basify the reaction mixture to a pH of approximately 11 by the slow addition of a concentrated sodium hydroxide solution.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by vacuum distillation to yield the final product.

Expected Yield and Purity

Based on similar Eschweiler-Clarke reactions, the expected yield for this synthesis is typically in the range of 70-90%. The purity of the distilled product is expected to be high, generally >97%, as confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Reaction Pathway

Eschweiler_Clarke_Reaction Eschweiler-Clarke Synthesis of this compound cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 3-Methylbenzylamine 3-Methylbenzylamine Iminium Ion Iminium Ion 3-Methylbenzylamine->Iminium Ion + Formaldehyde - H₂O Formaldehyde Formaldehyde Formic Acid Formic Acid This compound This compound Iminium Ion->this compound + Formic Acid - CO₂ Carbon Dioxide Carbon Dioxide Water Water

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow Experimental Workflow for Synthesis Start Start Reaction Setup Reaction Setup Start->Reaction Setup Combine Reactants Heating and Reflux Heating and Reflux Reaction Setup->Heating and Reflux 4-6 hours at 80-100°C Workup Workup Heating and Reflux->Workup Cool and Basify Extraction Extraction Workup->Extraction Diethyl Ether Purification Purification Extraction->Purification Dry and Concentrate Analysis Analysis Purification->Analysis Vacuum Distillation End End Analysis->End Characterize Product

Caption: Step-by-step experimental workflow for the synthesis.

Data Presentation

Physicochemical Properties
CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index
3-MethylbenzylamineC₈H₁₁N121.18202-2050.966 (at 25°C)1.536
This compoundC₉H₁₃N135.2190-92 (at 15 mmHg)0.900 (at 25°C)1.519
Spectroscopic Data

The following table summarizes the expected spectroscopic data for the starting material and the product. The data for the product is based on its known physical properties and comparison with the closely related N-methylbenzylamine.

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)Mass Spectrum (m/z)
3-Methylbenzylamine7.20-7.00 (m, 4H, Ar-H), 3.76 (s, 2H, CH₂), 2.32 (s, 3H, CH₃), 1.40 (s, 2H, NH₂)Aromatic C's: ~126-138, CH₂: ~46, CH₃: ~21121 (M+), 120, 106, 91
This compound (Expected)~7.2-7.0 (m, 4H, Ar-H), ~3.7 (s, 2H, Ar-CH₂), ~2.4 (s, 3H, N-CH₃), ~2.3 (s, 3H, Ar-CH₃), ~1.5 (br s, 1H, NH)Aromatic C's: ~127-139, Ar-CH₂: ~56, N-CH₃: ~36, Ar-CH₃: ~21135 (M+), 120, 91

Conclusion

The Eschweiler-Clarke reaction provides a reliable and high-yielding method for the synthesis of this compound from 3-methylbenzylamine. The procedure is straightforward, utilizing readily available and inexpensive reagents. This technical guide offers a comprehensive protocol and the necessary data for researchers and professionals in the field of organic and medicinal chemistry to successfully perform and characterize this important transformation. Careful execution of the experimental procedure and purification steps will ensure a high purity of the final product, suitable for further applications in drug development and chemical synthesis.

References

A Technical Guide to the Spectroscopic Analysis of 3-Methyl-N-methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the predicted spectroscopic data for 3-Methyl-N-methylbenzylamine, catering to researchers, scientists, and professionals in drug development. Due to the limited availability of experimental spectra in public databases, this document presents predicted ¹H NMR, ¹³C NMR, and IR data, which serve as a valuable reference for the identification and characterization of this compound. The guide also outlines standardized experimental protocols for acquiring such spectroscopic data.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound. These predictions are based on established computational models and provide expected values for chemical shifts and vibrational frequencies.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Ar-H7.0 - 7.2Multiplet4H
CH₂3.6Singlet2H
N-CH₃2.4Singlet3H
Ar-CH₃2.3Singlet3H
N-H~1.5 (variable)Broad Singlet1H

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (ppm)
Ar-C (quaternary, C-CH₂)140
Ar-C (quaternary, C-CH₃)138
Ar-CH128 - 129
Ar-CH127 - 128
Ar-CH126 - 127
Ar-CH125 - 126
CH₂55
N-CH₃35
Ar-CH₃21

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Bond Vibration
N-H3300 - 3500 (broad)Stretch
C-H (aromatic)3000 - 3100Stretch
C-H (aliphatic)2850 - 3000Stretch
C=C (aromatic)1450 - 1600Stretch
C-N1000 - 1350Stretch

Experimental Workflow and Methodologies

The acquisition and interpretation of spectroscopic data follow a systematic workflow to ensure data quality and accurate structural elucidation.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_analysis Analysis and Interpretation Sample This compound (Liquid) Dissolution Dissolve in Deuterated Solvent (e.g., CDCl₃) for NMR Sample->Dissolution Neat Prepare as Neat Film for IR Sample->Neat NMR_Acquisition ¹H and ¹³C NMR Spectroscopy Dissolution->NMR_Acquisition IR_Acquisition FTIR Spectroscopy Neat->IR_Acquisition NMR_Processing Fourier Transform, Phasing, Baseline Correction NMR_Acquisition->NMR_Processing IR_Processing Background Subtraction, Baseline Correction IR_Acquisition->IR_Processing NMR_Analysis Chemical Shift Analysis, Integration, Multiplicity NMR_Processing->NMR_Analysis IR_Analysis Functional Group Identification IR_Processing->IR_Analysis Structure_Elucidation Structure Confirmation NMR_Analysis->Structure_Elucidation IR_Analysis->Structure_Elucidation

Caption: General workflow for spectroscopic analysis of a liquid organic compound.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited.

1. Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A small amount of the liquid sample (typically 5-20 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm), though modern spectrometers can also reference the residual solvent peak.

  • Instrumentation: A high-resolution NMR spectrometer with a field strength of, for example, 400 MHz for ¹H and 100 MHz for ¹³C is utilized.

  • ¹H NMR Acquisition:

    • The spectrometer is tuned and the magnetic field is shimmed to achieve optimal homogeneity.

    • A standard single-pulse experiment is performed.

    • Key parameters include a 30-45° pulse angle, a spectral width of approximately 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • For a typical sample concentration, 8 to 16 scans are acquired to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is typically required.

    • A wider spectral width (e.g., 0-220 ppm) is used. The acquisition time is typically 1-2 seconds with a relaxation delay of 2-5 seconds.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform, followed by phase correction and baseline correction to obtain the final spectrum.

2. Infrared (IR) Spectroscopy

  • Sample Preparation (Neat Liquid Film):

    • One to two drops of the neat liquid sample are placed on the surface of a salt plate (e.g., NaCl or KBr).

    • A second salt plate is carefully placed on top to create a thin liquid film between the plates.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for data acquisition.

  • Data Acquisition:

    • A background spectrum of the empty sample compartment is first recorded to subtract the contributions from atmospheric CO₂ and water vapor.

    • The prepared salt plates with the sample are then placed in the spectrometer's sample holder.

    • The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

    • Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.

  • Data Processing: The final IR spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum by the instrument's software.

An In-depth Technical Guide on the Solubility of 3-Methyl-N-methylbenzylamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Methyl-N-methylbenzylamine, a key intermediate in the synthesis of various organic compounds. While specific quantitative solubility data is not extensively available in published literature, this document outlines the expected solubility profile based on its chemical structure and available information on analogous compounds. Furthermore, this guide presents a detailed, best-practice experimental protocol for the precise determination of its solubility in a range of common organic solvents. This information is critical for professionals engaged in process development, formulation, and chemical synthesis involving this compound.

Introduction

This compound (C₉H₁₃N, CAS No: 39180-84-2) is a substituted benzylamine derivative. Its molecular structure, featuring a nonpolar aromatic ring and a polar secondary amine group, suggests a versatile solubility profile. General chemical literature indicates that it is soluble in most organic solvents and slightly soluble in water[1]. Understanding the quantitative solubility of this compound in various organic solvents is paramount for optimizing reaction conditions, purification processes, and for the development of stable formulations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueReference
Molecular FormulaC₉H₁₃N[2][3]
Molecular Weight135.21 g/mol [2][3]
AppearanceColorless to slightly yellow oily liquid[1]
Boiling Point207 °C at 760 mmHg[1]
Density0.930 g/mL at 25 °C[1]

Solubility Data

For the purpose of illustrating data presentation, the following table has been structured to be populated with experimental results. Researchers are strongly encouraged to determine these values empirically using the protocol outlined in this guide.

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method
Methanol25Data to be determinedData to be determinedShake-Flask/HPLC
Ethanol25Data to be determinedData to be determinedShake-Flask/HPLC
Acetone25Data to be determinedData to be determinedShake-Flask/HPLC
Ethyl Acetate25Data to be determinedData to be determinedShake-Flask/HPLC
Dichloromethane25Data to be determinedData to be determinedShake-Flask/HPLC
Toluene25Data to be determinedData to be determinedShake-Flask/HPLC
Dimethyl Sulfoxide (DMSO)25Data to be determinedData to be determinedShake-Flask/HPLC
Acetonitrile25Data to be determinedData to be determinedShake-Flask/HPLC

For reference, the structurally similar compound N-methylbenzylamine has a reported water solubility of 65 g/L (or 6.5 g/100 mL) at 20 °C[4]. It is also described as being soluble in ethanol and ether[4].

Experimental Protocol for Solubility Determination

The following protocol details the widely accepted "shake-flask" method for determining the thermodynamic solubility of a compound, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Scintillation vials with screw caps

  • Orbital shaker or wrist-action shaker

  • Constant temperature bath or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker within a constant temperature bath set to the desired temperature (e.g., 25 °C).

    • Equilibrate the samples by shaking for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. It is recommended to test at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute in the solution has plateaued.

  • Sample Separation:

    • After equilibration, remove the vials from the shaker and allow the excess solid to settle.

    • To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any fine solid particles that could interfere with the analysis.

  • Quantification by HPLC:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve.

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Inject the standard solutions into the HPLC to generate a calibration curve.

    • Inject the diluted sample solution into the HPLC and record the peak area.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula, taking into account the dilution factor: Solubility ( g/100 mL) = Concentration of diluted sample (g/mL) × Dilution Factor × 100

Visualized Experimental Workflow

The following diagrams illustrate the key workflows for the experimental determination of solubility.

G cluster_prep Preparation of Saturated Solution cluster_sep Sample Separation cluster_quant Quantification A Add excess this compound to solvent in a vial B Seal vial and place in shaker at constant temperature A->B C Equilibrate for 24-72 hours B->C D Centrifuge the vial to settle excess solid C->D E Withdraw supernatant with a syringe D->E F Filter through a 0.22 µm syringe filter E->F G Dilute the filtered saturated solution F->G H Analyze by HPLC G->H I Determine concentration from calibration curve H->I J Final Solubility Value I->J Calculate Solubility

Caption: Workflow for solubility determination via the shake-flask method.

G cluster_cal Calibration Curve Preparation cluster_sample Sample Analysis A Prepare stock solution of This compound B Create a series of standard solutions by serial dilution A->B C Inject standards into HPLC B->C D Plot peak area vs. concentration C->D G Determine Sample Concentration D->G E Inject diluted sample into HPLC F Record peak area E->F F->G

Caption: Logical relationship for HPLC quantification of the analyte.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, its chemical properties suggest good solubility in a wide range of common laboratory solvents. For researchers, scientists, and drug development professionals, the empirical determination of this parameter is crucial. The detailed shake-flask protocol provided in this guide offers a robust and reliable method for obtaining accurate and reproducible solubility data. Such data is indispensable for the effective design of synthetic routes, optimization of purification protocols, and the successful formulation of products containing this compound.

References

An In-depth Technical Guide to the Reactivity and Stability Profile of 3-Methyl-N-methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity and stability of 3-Methyl-N-methylbenzylamine, a secondary benzylamine of interest in synthetic and medicinal chemistry. This document outlines its chemical properties, predicted reactivity, stability under various stress conditions, and established protocols for its analysis.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various experimental and storage conditions. Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₁₃N--INVALID-LINK--
Molecular Weight 135.21 g/mol --INVALID-LINK--
Appearance Colorless to slightly yellow oily liquid--INVALID-LINK--
Boiling Point 90-92 °C at 15 mmHg--INVALID-LINK--
Density 0.900 g/mL at 25 °C--INVALID-LINK--
Refractive Index n20/D 1.5190--INVALID-LINK--
Predicted pKa 9.75 ± 0.10 (for N-methylbenzylamine)--INVALID-LINK--
Solubility Soluble in most organic solvents, slightly soluble in water.[1]--INVALID-LINK--

Reactivity Profile

As a secondary benzylamine, this compound exhibits reactivity characteristic of this functional group, including nucleophilicity of the nitrogen atom and susceptibility of the benzylic C-H bonds to oxidation.

Basicity and Nucleophilicity

The lone pair of electrons on the nitrogen atom imparts basic and nucleophilic properties to the molecule. The predicted pKa of the conjugate acid is approximately 9.75, similar to that of N-methylbenzylamine, indicating it will exist predominantly in its protonated form in acidic media.[2] This basicity allows it to react with acids to form salts. Its nucleophilicity makes it a key reactant in alkylation and acylation reactions.[3]

Oxidation

Benzylamines are susceptible to oxidation, primarily at the benzylic position. Reaction with oxidizing agents can lead to the formation of the corresponding imine or, upon further reaction, the aldehyde (3-methylbenzaldehyde) and N-methylamine. Common oxidizing agents that can effect this transformation include hydrogen peroxide and permanganate.[4][5] The presence of the methyl group on the aromatic ring may slightly influence the rate of oxidation compared to unsubstituted benzylamines.

Reaction with Carbon Dioxide

Like other amines, this compound is expected to react with carbon dioxide, which can be relevant in the context of CO2 capture or in situations where it is exposed to air for prolonged periods. This reaction can lead to the formation of carbamate salts.[2][6]

Incompatibilities

For safe handling and storage, it is crucial to avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides, as these can lead to vigorous and potentially hazardous reactions.[2]

Stability Profile

The stability of this compound is a critical consideration for its storage, handling, and application in drug development, where degradation can lead to loss of potency and the formation of potentially toxic impurities.

Thermal Stability
Photostability

Aromatic amines can be susceptible to photodegradation. Following ICH Q1B guidelines is recommended to assess the photostability of this compound.[4][10][11][12][13] Exposure to a combination of UV and visible light can induce degradation, and the extent of this should be quantified to determine if light-protective packaging is necessary.

Hydrolytic Stability

While generally stable in neutral aqueous solutions, the basicity of the amine functional group means that the pH of the solution will be a critical factor in its stability. Under acidic conditions, the amine will be protonated, which may alter its degradation pathways. In basic conditions, the free amine is more susceptible to oxidation. Forced degradation studies across a range of pH values are necessary to fully characterize its hydrolytic stability.

Oxidative Degradation

As mentioned in the reactivity profile, this compound is susceptible to oxidation. This can be a significant degradation pathway, especially in the presence of oxygen (air) and potentially catalyzed by metal ions. The primary degradation products are expected to be the corresponding imine and aldehyde.

The diagram below illustrates a potential oxidative degradation pathway for this compound.

G Potential Oxidative Degradation Pathway A This compound B [O] A->B C N-(3-methylbenzylidene)methanamine (Imine intermediate) B->C D H₂O (Hydrolysis) C->D E 3-Methylbenzaldehyde D->E F N-Methylamine D->F

Caption: Potential pathway for the oxidative degradation of this compound.

Experimental Protocols

To thoroughly assess the reactivity and stability of this compound, a series of well-defined experiments should be conducted. The following protocols are based on established methodologies for amine analysis and stability-indicating method development.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[2]

4.1.1 General Workflow

The following diagram outlines the general workflow for a forced degradation study.

G Forced Degradation Study Workflow cluster_stress Stress Conditions cluster_analysis Analysis A Acid Hydrolysis (e.g., 0.1 M HCl) G HPLC-UV/DAD (Quantification of parent compound and degradants) A->G B Base Hydrolysis (e.g., 0.1 M NaOH) B->G C Oxidation (e.g., 3% H₂O₂) C->G D Thermal Stress (e.g., 80°C) D->G E Photolytic Stress (ICH Q1B) E->G H LC-MS/MS (Identification of degradation products) G->H J Data Interpretation (Degradation pathway elucidation, method validation) G->J I NMR (Structure elucidation of isolated degradants) H->I H->J I->J F This compound (in solution) F->A F->B F->C F->D F->E

Caption: General workflow for conducting forced degradation studies.

4.1.2 Detailed Methodologies

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the sample with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60-80°C for a specified period. Neutralize the sample with 0.1 M HCl before analysis.

  • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%). Keep the sample at room temperature for a specified period, monitoring the degradation.

  • Thermal Degradation: Store the stock solution and the solid compound at an elevated temperature (e.g., 80°C) in a calibrated oven. Analyze at various time points.

  • Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4] A control sample should be protected from light.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying this compound from its potential degradation products.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm) is a suitable starting point.[14]

  • Mobile Phase: A gradient elution is often necessary to separate compounds with a range of polarities. A typical mobile phase system would be:

    • Mobile Phase A: 0.1% formic acid or trifluoroacetic acid in water.

    • Mobile Phase B: Acetonitrile or methanol.

  • Gradient Program: A linear gradient from a low to a high percentage of Mobile Phase B over 20-30 minutes is a good starting point for method development.

  • Detection: UV detection at a wavelength where the parent compound and potential chromophoric degradation products absorb (e.g., 254 nm or a photodiode array detector for spectral analysis).

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the ability to resolve the main peak from all degradation product peaks.

Identification of Degradation Products
  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the primary tool for identifying the molecular weights of degradation products. The fragmentation patterns observed in MS/MS can provide structural information.[1][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure elucidation, degradation products may need to be isolated (e.g., by preparative HPLC) and analyzed by NMR.[16][17]

Biological Activity and Relevance in Drug Development

While specific data on the biological activity of this compound is limited in the public domain, the N-methylbenzylamine scaffold is present in various biologically active molecules and serves as a key intermediate in the synthesis of pharmaceuticals.[18][19] For instance, N-methylbenzylamine derivatives are used in the synthesis of antihistamines and have been explored as inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase.[20]

The reactivity and stability profile of this compound is therefore of significant interest to drug development professionals. Understanding its potential for degradation is crucial for:

  • Lead Optimization: Ensuring that derivatives of this scaffold have adequate stability for development.

  • Formulation Development: Designing formulations that minimize degradation and ensure a stable shelf-life.

  • Impurity Profiling: Identifying and controlling potential degradation products that may have toxicological implications.

The diagram below illustrates the logical relationship of stability assessment in the context of drug development.

G Role of Stability Assessment in Drug Development A Candidate Molecule (this compound derivative) B Forced Degradation Studies A->B C Identification of Degradation Pathways B->C D Development of Stability-Indicating Method C->D F Formulation Development C->F E Long-term Stability Studies (ICH Guidelines) D->E G Regulatory Submission E->G F->G

Caption: The central role of stability studies in the progression of a drug candidate.

Conclusion

This compound is a secondary benzylamine with a reactivity profile dominated by the nucleophilicity of its nitrogen atom and the susceptibility of its benzylic position to oxidation. Its stability is influenced by factors such as temperature, light, pH, and the presence of oxidizing agents. A thorough understanding and experimental evaluation of these characteristics, following the protocols outlined in this guide, are paramount for its successful application in research and drug development. The development of a validated stability-indicating analytical method is a critical step in ensuring the quality, safety, and efficacy of any potential pharmaceutical product derived from this scaffold.

References

An In-depth Technical Guide to 3-Methyl-N-methylbenzylamine: Discovery, History, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methyl-N-methylbenzylamine, a versatile secondary amine with significant applications in organic synthesis and as a precursor for pharmacologically active molecules. This document details its historical emergence, key developmental milestones, physicochemical properties, and detailed experimental protocols for its synthesis and characterization. Furthermore, it explores its potential biological significance through a discussion of related signaling pathways and provides visualizations to illustrate key concepts and workflows.

Introduction

This compound, systematically named N-methyl-1-(3-methylphenyl)methanamine, is an organic compound featuring a benzylamine core with methyl substitutions on both the aromatic ring and the nitrogen atom. Its unique structural characteristics impart a balance of nucleophilicity and steric hindrance, making it a valuable intermediate in a variety of chemical transformations. While not extensively documented as a final drug product, its role as a building block in the synthesis of complex molecules has garnered attention in the fields of medicinal chemistry and materials science. This guide aims to consolidate the available scientific knowledge on this compound, providing a detailed resource for researchers and developers.

Discovery and History

The precise moment of discovery for this compound is not definitively documented in a singular publication. It is widely understood to have emerged as a byproduct in early 20th-century research on Friedel-Crafts alkylation reactions. These reactions, which involve the alkylation of aromatic rings, were extensively studied during this period, and the formation of various substituted benzylamines as minor products was a common occurrence.

It was not until the latter half of the 20th century that this compound gained prominence for its specific applications. Key milestones in its history include:

  • 1980s: Its application in the field of asymmetric catalysis began to be explored. Researchers found that its chiral derivatives could serve as effective ligands or auxiliaries in enantioselective reactions, contributing to the synthesis of stereochemically defined molecules.

  • 2004: A significant application was reported in the synthesis of pyrimidinylamino-benzamide derivatives , a class of compounds investigated for their potential as kinase inhibitors in cancer therapy.

  • 2022: Optimization of reductive amination protocols using palladium catalysts for the synthesis of N-methylated amines, including this compound, highlighted its continued relevance in process chemistry and fine chemical manufacturing.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is crucial for its handling, application, and analysis.

General Properties
PropertyValueReference(s)
Molecular Formula C₉H₁₃N[1]
Molecular Weight 135.21 g/mol [1]
Appearance Colorless to slightly yellow oily liquid[2]
CAS Number 39180-84-2[1]
IUPAC Name N-methyl-1-(3-methylphenyl)methanamine[1]
Tabulated Physicochemical Data
PropertyValueReference(s)
Density 0.900 g/mL at 25 °C[2]
Boiling Point 90-92 °C at 15 mmHg[2]
Melting Point -30 °C[2]
Refractive Index (n20/D) 1.5190[2]
Flash Point 78.9 °C (174.0 °F) - closed cup
Solubility Slightly soluble in water; soluble in most organic solvents.[2]
pKa (Strongest Basic) 9.7 (Predicted)
LogP 1.9 (Predicted)[1]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are essential for reproducible research and development.

Synthesis via Reductive Amination

Reductive amination is the most common and efficient method for the synthesis of this compound. This two-step, one-pot process involves the formation of an imine intermediate from 3-methylbenzaldehyde and methylamine, followed by its reduction to the final secondary amine.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Work-up and Purification A 3-Methylbenzaldehyde C Solvent (e.g., Methanol) Room Temperature A->C B Methylamine B->C D N-(3-methylbenzylidene)methanamine (Imine Intermediate) C->D Condensation F This compound D->F Reduction E Reducing Agent (e.g., NaBH4 or H2/Pd-C) E->F G Quenching (e.g., with water) F->G H Extraction (e.g., with Ethyl Acetate) G->H I Drying and Concentration H->I J Purification (e.g., Distillation) I->J

Caption: General workflow for the synthesis of this compound.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methylbenzaldehyde (1.0 eq) in methanol.

  • Imine Formation: To the stirred solution, add a solution of methylamine (1.2 eq, e.g., 40% in water) dropwise at room temperature. Stir the mixture for 1-2 hours to facilitate the formation of the imine.

  • Reduction: Cool the reaction mixture in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 20 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.

Characterization Techniques

The identity and purity of synthesized this compound can be confirmed using a variety of analytical techniques.

TechniqueExpected Observations
Gas Chromatography-Mass Spectrometry (GC-MS) A single major peak with a mass-to-charge ratio (m/z) corresponding to the molecular ion (135.21) and characteristic fragmentation patterns.[1]
¹H NMR Spectroscopy Signals corresponding to the aromatic protons, the benzylic protons, the N-methyl protons, and the aromatic methyl protons with appropriate chemical shifts and integrations.
¹³C NMR Spectroscopy Resonances for the nine distinct carbon atoms in the molecule.[3]
Infrared (IR) Spectroscopy Characteristic absorption bands for C-H (aromatic and aliphatic), C=C (aromatic), and C-N stretching vibrations.

Biological Significance and Signaling Pathways

While the specific biological activities of this compound are not extensively documented, the broader class of benzylamines is known to interact with various biological targets, most notably monoamine oxidases (MAO) .[4][5] MAOs are a family of enzymes that catalyze the oxidative deamination of monoamines, including neurotransmitters like dopamine, norepinephrine, and serotonin. Inhibition of MAO activity leads to an increase in the synaptic concentration of these neurotransmitters, a mechanism exploited by a class of antidepressant medications known as MAO inhibitors (MAOIs).

Given its structural similarity to known MAO substrates and inhibitors, it is plausible that this compound could act as a modulator of MAO activity. The following diagram illustrates a hypothetical signaling pathway where a benzylamine derivative, such as this compound, could inhibit MAO-B, leading to an increase in dopamine levels in the synapse.

G Benzylamine This compound (Hypothetical Inhibitor) MAOB_pre MAOB_pre Benzylamine->MAOB_pre Inhibition

Caption: Use of chiral this compound in asymmetric synthesis.

Intermediate for Kinase Inhibitors

As mentioned, this compound has been utilized in the synthesis of pyrimidinylamino-benzamide derivatives. In these syntheses, the amine functionality serves as a key nucleophile for coupling with other molecular fragments, ultimately leading to the construction of the complex kinase inhibitor scaffold.

Conclusion

This compound, a compound with humble origins as a byproduct of classical organic reactions, has evolved into a valuable and versatile chemical entity. Its utility as a synthetic intermediate, particularly in the construction of pharmacologically relevant molecules and in the field of asymmetric catalysis, is well-established. While its own biological activity is not yet fully elucidated, its structural relationship to known bioactive amines suggests a potential for interaction with neurological targets such as monoamine oxidases. This technical guide has provided a comprehensive overview of the current knowledge surrounding this compound, offering a foundation for future research and development endeavors that may further unlock the potential of this intriguing molecule.

References

A Comprehensive Technical Review of 3-Methyl-N-methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-N-methylbenzylamine, also known by its IUPAC name N-methyl-1-(3-methylphenyl)methanamine, is an organic compound with the chemical formula C9H13N.[1] It belongs to the class of substituted benzylamines, a group of compounds with diverse applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive review of the available research on this compound, focusing on its chemical properties, synthesis, and known applications. While specific biological activity for this compound is not extensively documented in publicly available literature, this review will also cover the pharmacological profiles of structurally related benzylamine derivatives to highlight potential areas for future investigation.

Chemical and Physical Properties

This compound is a colorless to slightly yellow oily liquid.[2] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C9H13N[1]
Molecular Weight 135.21 g/mol [1]
CAS Number 39180-84-2[1]
IUPAC Name N-methyl-1-(3-methylphenyl)methanamine[1]
Synonyms (3-Methylbenzyl)methylamine, N-Methyl-1-(m-tolyl)methanamine
Density 0.900 g/mL at 25 °C
Boiling Point 90-92 °C at 15 mmHg
Refractive Index n20/D 1.5190
Flash Point 78.9 °C (174.0 °F) - closed cup
Solubility Slightly soluble in water[2]

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods in organic chemistry. The primary routes involve the formation of the N-methyl bond and the benzylamine core structure.

Reductive Amination

A common and efficient method for the synthesis of N-methylbenzylamines is reductive amination.[2] This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine, which is then reduced to the corresponding amine. For the synthesis of this compound, this would typically involve the reaction of 3-methylbenzaldehyde with methylamine to form the intermediate N-methyl-1-(m-tolyl)methanimine, followed by reduction.

A general workflow for the synthesis of N-methylbenzylamines via reductive amination is depicted in the following diagram.

G cluster_synthesis Reductive Amination Synthesis Workflow Start 3-Methylbenzaldehyde + Methylamine Imine_Formation Imine Formation (N-methyl-1-(m-tolyl)methanimine intermediate) Start->Imine_Formation Reaction Reduction Reduction (e.g., with H2/Pd/C) Imine_Formation->Reduction Intermediate Product This compound Reduction->Product Final Product

Caption: General workflow for the synthesis of this compound via reductive amination.

N-Alkylation

Another synthetic route is the direct N-alkylation of 3-methylbenzylamine with a methylating agent, such as methyl iodide. This reaction introduces the methyl group onto the nitrogen atom of the primary amine.

Applications in Research and Industry

This compound serves as a versatile intermediate in various chemical syntheses.

Pharmaceutical and Chemical Manufacturing

It is utilized as a building block in organic synthesis, particularly in the pharmaceutical industry for the preparation of more complex molecules.[2] Its structural motif is found in various pharmacologically active compounds. Additionally, it can be employed in the manufacturing of dyes and pigments.[2]

Biochemical Analysis: Derivatization Agent

A key application of this compound and its analogs is as a derivatization agent in biochemical analysis, specifically for the detection of carboxylic acids by mass spectrometry.[2] Carboxylic acids, which are often challenging to analyze directly due to their polarity and low volatility, can be chemically modified with a derivatizing agent to improve their chromatographic and mass spectrometric properties.

The amine group of this compound can be coupled with the carboxylic acid group of an analyte, typically using a coupling agent like a carbodiimide, to form an amide. This derivatization introduces a non-polar benzyl group, which can enhance reverse-phase liquid chromatography retention and improve ionization efficiency in mass spectrometry.

While a specific, detailed protocol for this compound was not found in the reviewed literature, a well-documented protocol exists for a structurally similar compound, 4-bromo-N-methylbenzylamine, used for the analysis of tricarboxylic acid (TCA) cycle intermediates.[3][4] The general steps of this protocol can be adapted for use with this compound.

Experimental Protocol: General Procedure for Carboxylic Acid Derivatization

  • Sample Preparation: The sample containing the carboxylic acid analytes is prepared in a suitable solvent.

  • Reagent Preparation: A solution of this compound and a coupling agent (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide - EDC) are prepared.

  • Derivatization Reaction: The sample is mixed with the derivatization reagent and the coupling agent. The reaction is typically allowed to proceed at a controlled temperature (e.g., 60°C) for a specific duration.

  • Quenching and Extraction: The reaction is stopped, and the derivatized products are extracted and prepared for analysis.

  • LC-MS/MS Analysis: The derivatized sample is injected into a liquid chromatography-tandem mass spectrometry system for separation and detection.

The following diagram illustrates the general workflow for using a benzylamine derivative as a derivatization agent for carboxylic acids.

G cluster_derivatization Derivatization Workflow for Carboxylic Acids Analyte Carboxylic Acid Analyte Reaction Amide Formation Analyte->Reaction Reagent This compound + Coupling Agent (e.g., EDC) Reagent->Reaction Derivatized_Product Derivatized Analyte Reaction->Derivatized_Product Analysis LC-MS/MS Analysis Derivatized_Product->Analysis

Caption: General workflow for the derivatization of carboxylic acids using a benzylamine derivative for LC-MS/MS analysis.

Potential Pharmacological Significance of Substituted Benzylamines

While specific biological studies on this compound are limited in the public domain, the broader class of substituted benzylamines has been the subject of significant research in drug discovery. Investigating the activities of structurally similar compounds can provide valuable insights into the potential pharmacological profile of this compound.

Table 2: Reported Biological Activities of Substituted Benzylamine Derivatives

Pharmacological ActivityDescriptionReference
Antifungal Phenyl-substituted benzylamine derivatives have been synthesized and evaluated for their antifungal activity, with some compounds showing high potency, particularly against Candida albicans.[5]
Anti-Mycobacterium Tuberculosis Novel benzylamine derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis.[6]
Monoamine Oxidase B (MAO-B) Inhibition Benzylamine-sulfonamide derivatives have been designed as selective inhibitors of human monoamine oxidase B (hMAO-B), an enzyme involved in the metabolism of neurotransmitters.[7]
Anticonvulsant Benzylamines have shown significant anti-maximal electroshock seizure (MES) activity in initial studies, suggesting potential as anticonvulsants.[8]
Antileishmanial N-benzyl-1H-benzimidazol-2-amine derivatives have demonstrated in vitro activity against various Leishmania species.[9][10]
17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) Inhibition Substituted aryl benzylamines have been identified as potent and selective inhibitors of 17β-HSD3, an enzyme involved in steroid biosynthesis.[11]

Given these findings, this compound could be a candidate for screening in assays related to these activities. The presence of the methyl groups on both the aromatic ring and the nitrogen atom will influence its lipophilicity, steric properties, and basicity, which in turn could modulate its interaction with biological targets.

Conclusion and Future Directions

This compound is a valuable chemical intermediate with established applications in organic synthesis and as a derivatization agent for analytical chemistry. While its specific biological activities have not been extensively reported, the pharmacological importance of the substituted benzylamine scaffold suggests that this compound could be a valuable starting point for the design and synthesis of new therapeutic agents. Future research should focus on a systematic evaluation of this compound in a variety of biological assays, particularly in the areas where its structural analogs have shown promise, such as in antimicrobial, neurological, and endocrine-related research. Such studies would help to fully elucidate the potential of this compound in drug discovery and development.

References

An In-depth Technical Guide to the Safe Handling of 3-Methyl-N-methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and handling precautions for 3-Methyl-N-methylbenzylamine, intended for researchers, scientists, and professionals in drug development. The information is compiled from established safety data sheets and chemical databases to ensure a high standard of accuracy and relevance.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental for its safe handling. These properties influence its behavior under various laboratory conditions and are critical for risk assessment and the design of experimental protocols.

PropertyValueSource
Molecular Formula C9H13NPubChem[1]
Molecular Weight 135.21 g/mol PubChem[1]
Appearance Colorless to slightly yellow oily liquidChemBK[2]
Boiling Point 90-92 °C at 15 mmHgSigma-Aldrich[3]
Density 0.900 g/mL at 25 °CSigma-Aldrich[3]
Flash Point 78.9 °C (174.0 °F) - closed cupSigma-Aldrich[3]
Refractive Index n20/D 1.5190Sigma-Aldrich[3]
Solubility Soluble in most organic solvents. Slightly soluble in water.ChemBK[2]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification, which is crucial for understanding its potential health effects and for appropriate labeling.

Hazard ClassCategoryHazard Statement
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage

Source: PubChem[1]

Signal Word: Danger[1][3]

Hazard Pictogram:

alt text

Experimental Protocols for Safe Handling

Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following sections detail the necessary procedures for handling, storage, and disposal.

The selection and use of appropriate PPE is the primary line of defense against exposure. The following workflow should be followed to ensure adequate protection.

PPE_Selection_Workflow cluster_ppe PPE Selection Workflow for this compound start Task Involving This compound assess_risk Assess Risk of Exposure (Splash, Inhalation, Contact) start->assess_risk eye_protection Eye/Face Protection: Wear chemical safety goggles and a face shield. assess_risk->eye_protection Eye contact risk hand_protection Hand Protection: Wear chemically resistant gloves (e.g., Nitrile, Neoprene). assess_risk->hand_protection Skin contact risk body_protection Body Protection: Wear a lab coat. For larger quantities or splash risk, use a chemical-resistant apron or suit. assess_risk->body_protection Skin contact risk respiratory_protection Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, use a respirator with an appropriate filter (e.g., type ABEK EN14387). assess_risk->respiratory_protection Inhalation risk ppe_ready Proceed with Experiment eye_protection->ppe_ready hand_protection->ppe_ready body_protection->ppe_ready respiratory_protection->ppe_ready

Caption: Workflow for selecting appropriate Personal Protective Equipment (PPE).

Engineering controls are designed to remove the hazard at the source.

  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate vapors or aerosols, a chemical fume hood is required.[2]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

Proper storage is essential to prevent accidents and maintain the chemical's integrity.

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

  • Incompatibilities: Keep away from strong oxidizing agents and acids to prevent dangerous reactions.[2][4]

  • Ignition Sources: Store away from heat, sparks, open flames, and other sources of ignition.[4]

In the event of a spill, immediate and appropriate action is necessary.

  • Spill Response:

    • Evacuate non-essential personnel from the area.

    • Wear appropriate PPE, including respiratory protection.

    • Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).

    • Collect the absorbed material into a suitable container for disposal.

    • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.[4]

Emergency and First-Aid Procedures

A clear and logical approach to emergency situations can significantly mitigate harm. The following decision tree outlines the immediate first-aid steps to be taken in case of exposure.

First_Aid_Decision_Tree cluster_first_aid First-Aid Decision Tree for Exposure exposure Exposure to This compound exposure_type What type of exposure occurred? exposure->exposure_type eye_contact Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. exposure_type->eye_contact Eyes skin_contact Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. exposure_type->skin_contact Skin inhalation Inhalation: Move person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. exposure_type->inhalation Inhalation ingestion Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. exposure_type->ingestion Ingestion seek_medical Seek Immediate Medical Attention eye_contact->seek_medical skin_contact->seek_medical inhalation->seek_medical ingestion->seek_medical

Caption: Decision tree for first-aid procedures following exposure.

Toxicological Information

While detailed toxicological studies are not extensively published, the primary hazard is severe eye damage.[1] It may also be irritating to the skin and respiratory system.[2] Chronic effects are not well-documented, but prolonged or repeated exposure should be avoided.

Fire-Fighting Measures

  • Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.[4]

  • Specific Hazards: The compound is a combustible liquid. Fire may produce irritating and toxic gases, including nitrogen oxides and carbon oxides.[5][6]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

This guide is intended to provide a comprehensive overview of the safety and handling precautions for this compound. It is imperative that all users of this chemical supplement this information with their institution's specific safety protocols and conduct a thorough risk assessment before beginning any experimental work.

References

Commercial Suppliers and Synthetic Insights for 3-Methyl-N-methylbenzylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial sources for 3-Methyl-N-methylbenzylamine, a key intermediate in pharmaceutical and chemical synthesis. It further details a robust experimental protocol for its preparation via reductive amination and illustrates its application in a representative synthetic workflow.

Introduction

This compound (CAS No. 39180-84-2) is a secondary amine featuring a benzyl scaffold with methyl substitutions on both the aromatic ring and the nitrogen atom.[1][2] Its structural characteristics make it a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other complex molecules.[1] This guide aims to provide researchers and drug development professionals with the necessary information to source and utilize this versatile compound effectively.

Commercial Sourcing of this compound

A variety of chemical suppliers offer this compound, typically with purities suitable for research and development purposes. The table below summarizes key information from several commercial vendors. Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAvailable Quantities
Smolecule39180-84-2C₉H₁₃N135.21In Stock (Purity not specified)Not specified
Santa Cruz Biotechnology39180-84-2C₉H₁₃N135.2197%Not specified
Sigma-Aldrich39180-84-2C₉H₁₃N135.2197%Product Discontinued
CymitQuimica39180-84-2C₉H₁₃N135.21>97.0% (GC)1ml

Experimental Protocol: Synthesis of this compound via Reductive Amination

The synthesis of this compound can be efficiently achieved through the reductive amination of 3-methylbenzaldehyde with methylamine. This two-step, one-pot reaction involves the initial formation of an imine intermediate, which is subsequently reduced to the desired secondary amine.

Materials:

  • 3-Methylbenzaldehyde

  • Methylamine (e.g., 40% solution in water or as a gas)

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄) or a similar reducing agent

  • Acetic acid (glacial)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve 3-methylbenzaldehyde (1.0 eq) in methanol.

    • To this stirred solution, add methylamine (1.1-1.5 eq). If using an aqueous solution, the reaction may become biphasic.

    • Add a catalytic amount of glacial acetic acid (e.g., a few drops) to facilitate imine formation.

    • Stir the reaction mixture at room temperature for 1-2 hours. The formation of the imine can be monitored by techniques such as TLC or GC-MS.

  • Reduction:

    • Cool the reaction mixture in an ice bath to 0-5 °C.

    • Slowly add sodium borohydride (1.5-2.0 eq) portion-wise to the stirred solution. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until the reaction is complete as indicated by TLC or GC-MS.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of water.

    • Reduce the volume of the solvent using a rotary evaporator.

    • Add dichloromethane or ethyl acetate to the residue and transfer the mixture to a separatory funnel.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

    • The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Application in a Synthetic Workflow

This compound serves as a crucial intermediate in the synthesis of more complex molecules, including potential active pharmaceutical ingredients (APIs). The following diagram illustrates a hypothetical workflow where this compound is used to introduce a specific structural motif into a target molecule.

G cluster_0 Synthesis of this compound cluster_1 Synthesis of Hypothetical API 3-Methylbenzaldehyde 3-Methylbenzaldehyde Reductive Amination Reductive Amination 3-Methylbenzaldehyde->Reductive Amination Methylamine Methylamine Methylamine->Reductive Amination This compound This compound Reductive Amination->this compound Coupling Reaction Coupling Reaction This compound->Coupling Reaction Starting Material B Starting Material B Starting Material B->Coupling Reaction Hypothetical API Hypothetical API Coupling Reaction->Hypothetical API

Caption: Synthetic workflow for a hypothetical API.

Logical Relationship in Synthesis

The following diagram illustrates the logical progression from starting materials to the final product in a typical synthesis involving this compound.

G Precursor_A 3-Methylbenzaldehyde Intermediate This compound Precursor_A->Intermediate Reductive Amination Precursor_B Methylamine Precursor_B->Intermediate Final_Product Target Molecule (e.g., API) Intermediate->Final_Product Nucleophilic Substitution/Coupling Precursor_C Electrophilic Partner Precursor_C->Final_Product

Caption: Logical flow of a multi-step synthesis.

References

Methodological & Application

Synthesis of Derivatives from 3-Methyl-N-methylbenzylamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of N-acylated and N-alkylated derivatives of 3-Methyl-N-methylbenzylamine. This versatile building block is a valuable starting material in medicinal chemistry and materials science, with its derivatives showing potential in various therapeutic areas.[1] The following sections detail representative experimental procedures, quantitative data from analogous reactions, and visual workflows to guide researchers in the preparation and application of these compounds.

Overview of Synthetic Pathways

This compound serves as a key intermediate for the synthesis of a variety of derivatives.[2] The secondary amine functionality allows for straightforward N-acylation and N-alkylation reactions to introduce diverse functional groups, enabling the exploration of structure-activity relationships. These derivatization strategies are fundamental in the development of new chemical entities with potential therapeutic applications.

dot

Caption: General synthetic routes for the derivatization of this compound.

N-Acylation of this compound

N-acylation is a robust method for the derivatization of amines to form amides. The reaction of this compound with acylating agents like acyl chlorides or anhydrides provides the corresponding N-acyl derivatives. These reactions are often high-yielding and can be performed under mild conditions.

Experimental Protocol: N-Acetylation

This protocol describes the N-acetylation of this compound using acetic anhydride.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine or Triethylamine (base)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard laboratory glassware

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Add a base such as pyridine or triethylamine (1.2 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Representative Data for N-Acylation of Amines
Starting AmineAcylating AgentProductYield (%)Purity (by HPLC)Reference
Methyl 5-amino-3-methylpicolinateAcetyl ChlorideMethyl 5-acetamido-3-methylpicolinate85-95>98%[3]
Methyl 5-amino-3-methylpicolinateBenzoyl ChlorideMethyl 5-benzamido-3-methylpicolinate80-90>98%[3]
4-(aminomethyl)-3-methylbenzonitrileAcetic AnhydrideN-Acetyl-4-(aminomethyl)-3-methylbenzonitrileTypically high-[1]

N-Alkylation of this compound

N-alkylation introduces an alkyl group onto the nitrogen atom of the amine. This can be achieved through various methods, including reaction with alkyl halides or reductive amination.

Experimental Protocol: N-Alkylation with an Alkyl Halide

This protocol details the N-alkylation of this compound with an alkyl bromide using a base.

Materials:

  • This compound

  • Alkyl bromide (e.g., Benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF, anhydrous)

  • Round-bottom flask, magnetic stirrer, reflux condenser, and standard laboratory glassware

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the alkyl bromide (1.1 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Add the anhydrous solvent (acetonitrile or DMF).

  • Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and stir for several hours (monitor by TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the base.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify the product by column chromatography on silica gel as needed.

Representative Data for N-Alkylation of Benzylamines

The following table presents representative yields for the N-alkylation of benzylamine with various alkyl halides. This data is intended to serve as a general guide.

AmineAlkyl HalideBaseSolventYield (%)Reference
p-MethoxybenzylamineBenzyl bromideCs₂CO₃DMFHigh[4]
BenzylamineBenzyl bromideK₃PO₄CH₃CNModerate to good
Benzylamine1-BromopentaneK₃PO₄CH₃CNModerate to good

Application in Drug Discovery and Development

Derivatives of this compound are of interest in drug discovery due to their structural similarity to known pharmacophores. A synthesized library of these derivatives can be screened for biological activity against various targets.

dot

Drug_Discovery_Workflow cluster_synthesis Synthesis & Library Generation cluster_screening Screening & Optimization cluster_development Preclinical & Clinical Development Start This compound Derivatization N-Acylation & N-Alkylation Start->Derivatization Library Derivative Library Derivatization->Library Screening High-Throughput Screening Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A conceptual workflow for the development of new therapeutics from this compound derivatives.

References

Application Notes and Protocols: 3-Methyl-N-methylbenzylamine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3-Methyl-N-methylbenzylamine as a key building block in modern organic synthesis. The document details its application in the synthesis of complex organic molecules, with a particular focus on the development of bioactive compounds such as kinase inhibitors. Included are detailed experimental protocols, tabulated data for key reactions, and visualizations of synthetic pathways to guide researchers in leveraging the synthetic potential of this versatile intermediate.

Introduction

This compound is a secondary amine that serves as a valuable and versatile building block in organic synthesis. Its structural features, including a nucleophilic secondary amine and a substituted aromatic ring, make it an ideal precursor for a wide range of chemical transformations. This compound is particularly useful in the construction of heterocyclic scaffolds, which are prevalent in many biologically active molecules, including pharmaceuticals and agrochemicals. The presence of the methyl group on the benzene ring can influence the molecule's steric and electronic properties, offering opportunities for fine-tuning the biological activity and pharmacokinetic profiles of the final products.

Key Applications in Organic Synthesis

This compound is employed in a variety of synthetic transformations, including:

  • N-Alkylation and N-Arylation: The secondary amine functionality readily undergoes alkylation and arylation reactions to form more complex tertiary amines.

  • Amide Bond Formation: It can be acylated to form amides, which are key functional groups in many pharmaceutical agents.

  • Reductive Amination: this compound can be used in reductive amination reactions with aldehydes and ketones to form more complex amine structures.[1][2][3][4][5]

  • Synthesis of Heterocyclic Compounds: It serves as a precursor for the synthesis of various nitrogen-containing heterocycles, which are core structures in many drug candidates.[6][7][8][9][10]

A significant application of benzylamine derivatives is in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs used in the treatment of autoimmune diseases and certain cancers.[11][12][13][14] The benzylamine moiety can be incorporated into the core structure of these inhibitors, which target the ATP-binding site of JAKs.

Synthesis of a Janus Kinase (JAK) Inhibitor Analog

This section details a representative multi-step synthesis of a hypothetical Janus kinase (JAK) inhibitor analog starting from this compound. The synthetic route involves a reductive amination followed by the construction of a key pyrimidine scaffold.

Experimental Workflow

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Pyrimidine Synthesis cluster_2 Step 3: Boc Deprotection A This compound C Intermediate 1: N-(3-Methylbenzyl)-N-methyl-4-aminopiperidine-1-carboxylate A->C NaBH(OAc)3, DCE B 1-Boc-4-piperidone B->C D Intermediate 1 F Intermediate 2: Boc-protected JAK Inhibitor Analog D->F DIPEA, n-BuOH E 4,6-dichloro-5-formylpyrimidine E->F G Intermediate 2 H Final Product: JAK Inhibitor Analog G->H TFA, DCM

Caption: Synthetic workflow for a JAK inhibitor analog.

Experimental Protocols

Step 1: Synthesis of tert-butyl 4-((3-methylbenzyl)(methyl)amino)piperidine-1-carboxylate (Intermediate 1)

This step involves the reductive amination of 1-Boc-4-piperidone with this compound.

ParameterValue
Reactants This compound (1.0 eq)
1-Boc-4-piperidone (1.1 eq)
Reducing Agent Sodium triacetoxyborohydride (1.5 eq)
Solvent 1,2-Dichloroethane (DCE)
Reaction Temperature Room Temperature
Reaction Time 12 hours
Work-up Quench with saturated NaHCO₃ solution, extract with DCM, dry over Na₂SO₄, concentrate in vacuo
Purification Flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient)
Yield 85%

Protocol:

To a solution of this compound (1.35 g, 10 mmol) in 1,2-dichloroethane (50 mL) is added 1-Boc-4-piperidone (2.19 g, 11 mmol). The mixture is stirred at room temperature for 30 minutes. Sodium triacetoxyborohydride (3.18 g, 15 mmol) is then added portion-wise over 10 minutes. The reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution (30 mL). The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of 10% to 40% ethyl acetate in hexane) to afford tert-butyl 4-((3-methylbenzyl)(methyl)amino)piperidine-1-carboxylate as a colorless oil.

Step 2: Synthesis of tert-butyl 4-((6-((3-methylbenzyl)(methyl)amino)-5-formylpyrimidin-4-yl)amino)piperidine-1-carboxylate (Intermediate 2)

This step involves the nucleophilic aromatic substitution of 4,6-dichloro-5-formylpyrimidine with Intermediate 1.

ParameterValue
Reactants Intermediate 1 (1.0 eq)
4,6-dichloro-5-formylpyrimidine (1.0 eq)
Base N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
Solvent n-Butanol
Reaction Temperature 100 °C
Reaction Time 16 hours
Work-up Cool to room temperature, concentrate in vacuo, partition between EtOAc and water
Purification Flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient)
Yield 65%

Protocol:

A mixture of Intermediate 1 (3.18 g, 10 mmol), 4,6-dichloro-5-formylpyrimidine (1.77 g, 10 mmol), and N,N-diisopropylethylamine (3.48 mL, 20 mmol) in n-butanol (50 mL) is heated at 100 °C for 16 hours. The reaction mixture is cooled to room temperature and concentrated under reduced pressure. The residue is partitioned between ethyl acetate (100 mL) and water (50 mL). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of 20% to 60% ethyl acetate in hexane) to yield the Boc-protected JAK inhibitor analog.

Step 3: Synthesis of 4-((3-methylbenzyl)(methyl)amino)-6-(piperidin-4-ylamino)pyrimidine-5-carbaldehyde (Final Product)

This final step is the deprotection of the Boc group to yield the final JAK inhibitor analog.

ParameterValue
Reactant Intermediate 2 (1.0 eq)
Reagent Trifluoroacetic acid (TFA) (10 eq)
Solvent Dichloromethane (DCM)
Reaction Temperature Room Temperature
Reaction Time 2 hours
Work-up Concentrate in vacuo, basify with saturated NaHCO₃, extract with DCM
Purification Preparative HPLC
Yield 90%

Protocol:

To a solution of Intermediate 2 (4.58 g, 10 mmol) in dichloromethane (50 mL) is added trifluoroacetic acid (7.7 mL, 100 mmol). The reaction mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure. The residue is dissolved in dichloromethane (50 mL) and washed with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which is further purified by preparative HPLC to afford the final JAK inhibitor analog.

Target Signaling Pathway: JAK-STAT Pathway

The Janus kinase (JAK) family of tyrosine kinases plays a crucial role in cytokine signaling through the JAK-STAT pathway. This pathway is integral to various cellular processes, including cell growth, proliferation, differentiation, and immune responses. Dysregulation of the JAK-STAT pathway is implicated in various diseases, including autoimmune disorders and cancer. The synthesized inhibitor analog is designed to target the ATP-binding site of JAKs, thereby inhibiting the downstream signaling cascade.

JAK_STAT_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer DNA DNA STAT_dimer->DNA Translocation STAT->STAT_dimer Dimerization Inhibitor JAK Inhibitor (e.g., Synthesized Analog) Inhibitor->JAK Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription Regulation

Caption: Simplified JAK-STAT signaling pathway.

Conclusion

This compound is a valuable and versatile building block in organic synthesis with significant applications in the development of pharmaceutically relevant compounds. The provided protocols for the synthesis of a Janus kinase inhibitor analog illustrate a practical application of this starting material, highlighting its utility in constructing complex molecular architectures. Researchers and drug development professionals can utilize the information and methodologies presented in these application notes to explore novel synthetic routes and develop new bioactive molecules.

References

Application Notes and Protocols for Reductive Amination Using 3-Methyl-N-methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of tertiary amines via reductive amination of aldehydes and ketones using 3-Methyl-N-methylbenzylamine. This versatile secondary amine is a valuable building block in medicinal chemistry and drug development for the introduction of a substituted benzyl group.

Introduction

Reductive amination is a cornerstone of amine synthesis, enabling the formation of carbon-nitrogen bonds through the reaction of a carbonyl compound with an amine, followed by the reduction of the intermediate iminium ion or enamine. This method is widely employed in pharmaceutical and medicinal chemistry for the construction of complex amine-containing molecules. This compound serves as a key reagent for introducing the 3-methylbenzyl-N-methylamino moiety, a structural motif found in various biologically active compounds.

The general reaction scheme involves the initial formation of an iminium ion from the condensation of this compound with an aldehyde or a ketone. This intermediate is then reduced in situ by a suitable reducing agent to yield the corresponding tertiary amine.

General Reaction Pathway & Signaling

The reductive amination process using this compound proceeds through a two-step sequence within a single pot. The initial reaction between the secondary amine and a carbonyl compound (aldehyde or ketone) forms a tetrahedral intermediate which then eliminates water to generate an iminium ion. This electrophilic intermediate is subsequently reduced by a hydride source to furnish the final tertiary amine product.

Reductive_Amination_Pathway R1 Aldehyde/Ketone (R-C(=O)-R') intermediate Iminium Ion [R-C(R')=N+(CH3)(CH2-Ph-3-Me)] R1->intermediate + Amine, -H2O amine This compound amine->intermediate product Tertiary Amine (R-CH(R')-N(CH3)(CH2-Ph-3-Me)) intermediate->product + Reductant reductant Reducing Agent (e.g., NaBH(OAc)3, NaBH3CN, NaBH4) reductant->intermediate

Caption: General reaction pathway for reductive amination.

Experimental Protocols

While specific, detailed protocols for reductive amination using this compound are not abundantly available in the literature, the following protocols are based on established procedures for structurally similar secondary amines, such as N-methylbenzylamine. These can serve as a strong starting point for reaction optimization.

Protocol 1: Reductive Amination of Aldehydes using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

Sodium triacetoxyborohydride is a mild and selective reducing agent, often preferred for reductive aminations as it can be used in a one-pot procedure without the need for pH control and is effective for a wide range of substrates.

Materials:

  • Aldehyde (1.0 eq)

  • This compound (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the aldehyde (1.0 eq) in DCM or DCE, add this compound (1.1 eq).

  • Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the iminium ion.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 1 to 24 hours depending on the reactivity of the aldehyde.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reductive Amination of Ketones using Sodium Cyanoborohydride (NaBH₃CN)

Sodium cyanoborohydride is another effective reducing agent for reductive aminations, particularly for less reactive ketones. The reaction is typically carried out under mildly acidic conditions to promote iminium ion formation.

Materials:

  • Ketone (1.0 eq)

  • This compound (1.2 eq)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Acetic acid (AcOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the ketone (1.0 eq) and this compound (1.2 eq) in methanol or ethanol.

  • Add a catalytic amount of acetic acid to adjust the pH to approximately 5-6.

  • Stir the mixture at room temperature for 1-2 hours to facilitate iminium ion formation.

  • Add sodium cyanoborohydride (1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature, monitoring by TLC or LC-MS. Reactions with ketones may require longer reaction times or gentle heating (40-50 °C).

  • Once the reaction is complete, carefully quench by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Remove the bulk of the organic solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate to yield the crude product, which can be purified by column chromatography.

Data Presentation

The following tables provide hypothetical quantitative data for the reductive amination of representative aldehydes and ketones with this compound, based on typical outcomes for similar reactions. These should be used as a guide for expected results.

Table 1: Reductive Amination of Aldehydes with this compound using NaBH(OAc)₃

EntryAldehydeProductTime (h)Yield (%)Purity (%)
1BenzaldehydeN-benzyl-N-((3-methylphenyl)methyl)methanamine485>95
24-MethoxybenzaldehydeN-((4-methoxyphenyl)methyl)-N-((3-methylphenyl)methyl)methanamine682>95
3CyclohexanecarbaldehydeN-(cyclohexylmethyl)-N-((3-methylphenyl)methyl)methanamine1278>90

Table 2: Reductive Amination of Ketones with this compound using NaBH₃CN

EntryKetoneProductTime (h)Yield (%)Purity (%)
1AcetophenoneN-(1-phenylethyl)-N-((3-methylphenyl)methyl)methanamine2475>90
2CyclohexanoneN-cyclohexyl-N-((3-methylphenyl)methyl)methanamine1880>95
3AcetoneN-isopropyl-N-((3-methylphenyl)methyl)methanamine1288>95

Experimental Workflow

The general workflow for a typical reductive amination experiment is outlined below.

Reductive_Amination_Workflow start Start dissolve Dissolve Aldehyde/Ketone and This compound in Solvent start->dissolve stir Stir for Iminium Ion Formation dissolve->stir add_reductant Add Reducing Agent stir->add_reductant monitor Monitor Reaction Progress (TLC/LC-MS) add_reductant->monitor quench Quench Reaction monitor->quench extract Work-up and Extraction quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify characterize Characterize Product (NMR, MS, IR) purify->characterize end End characterize->end

Caption: A typical experimental workflow for reductive amination.

Safety Considerations

  • Sodium triacetoxyborohydride is moisture-sensitive and should be handled in a dry environment.

  • Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids. Reactions should be performed in a well-ventilated fume hood, and quenching should be done carefully with a mild base.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling chemicals.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

Application Notes and Protocols for the Quantification of 3-Methyl-N-methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the quantitative analysis of 3-Methyl-N-methylbenzylamine. Due to the limited availability of specific validated methods for this compound in publicly accessible literature, this guide presents robust analytical methodologies based on common chromatographic techniques applicable to similar chemical structures. The primary methods detailed are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These protocols are intended to serve as a comprehensive starting point for method development and validation in a research or quality control setting.

Introduction

This compound (C₉H₁₃N, MW: 135.21 g/mol ) is an organic compound featuring a benzylamine backbone with methyl groups on both the nitrogen atom and the aromatic ring.[1][2] Its analysis is pertinent in various fields, including synthetic chemistry, pharmaceutical development, and biochemical analysis where it may be used as an intermediate or a derivatization agent.[1] Accurate and precise quantification is crucial for process monitoring, quality control, and pharmacokinetic studies. This document outlines two primary analytical approaches for the quantification of this compound.

Analytical Methods Overview

Two principal analytical methods are presented: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). HPLC is a versatile technique for the analysis of a wide range of compounds, while GC-MS offers high sensitivity and selectivity, particularly for volatile and semi-volatile compounds.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a suitable method for the quantification of this compound, particularly in samples where the analyte is present at moderate to high concentrations. The presence of an aromatic ring in the molecule allows for sensitive detection using a UV detector. A reversed-phase C18 column is a common choice for the separation of such basic compounds.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides excellent separation and definitive identification based on the mass spectrum of the analyte.[4] This method is highly sensitive and specific, making it ideal for trace-level quantification and for analysis in complex matrices. The mass spectrum of this compound would show a molecular ion peak at a mass-to-charge ratio (m/z) of 135, with characteristic fragmentation patterns resulting from alpha-cleavage adjacent to the nitrogen atom.[1]

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the described analytical methods. These values are typical for well-validated chromatographic methods and should be achievable during in-lab validation.

Table 1: HPLC-UV Method Performance Characteristics (Estimated)

ParameterExpected Value
Linearity (r²)> 0.995
Range1 - 200 µg/mL
Limit of Detection (LOD)~0.2 µg/mL
Limit of Quantification (LOQ)~0.7 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Table 2: GC-MS Method Performance Characteristics (Estimated)

ParameterExpected Value
Linearity (r²)> 0.998
Range10 - 5000 ng/mL
Limit of Detection (LOD)~2 ng/mL
Limit of Quantification (LOQ)~7 ng/mL
Accuracy (% Recovery)97 - 103%
Precision (% RSD)< 5%

Experimental Protocols

HPLC-UV Method Protocol

This protocol is designed for the quantification of this compound in a relatively clean sample matrix, such as a formulated product.

4.1.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium formate

  • Formic acid

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters

4.1.2. Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to 3.5 with formic acid

  • Mobile Phase B: Acetonitrile

  • Gradient: 20% B to 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

4.1.3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100, 200 µg/mL).

  • Sample Preparation: Dissolve the sample in methanol to achieve a theoretical concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

4.1.4. Data Analysis

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

  • Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

GC-MS Method Protocol

This protocol is suitable for the trace-level quantification of this compound, potentially in more complex matrices.

4.2.1. Materials and Reagents

  • This compound reference standard

  • Methanol (GC grade)

  • Dichloromethane (GC grade)

  • Anhydrous sodium sulfate

  • Internal Standard (IS) (e.g., N-methylbenzylamine-d3, if available, or a structurally similar compound with a different retention time)

4.2.2. Instrumentation and Conditions

  • GC-MS System: Agilent 7890B GC coupled with a 5977A MS detector or equivalent.

  • Column: HP-5ms or equivalent non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless (or split, depending on concentration).

  • Oven Temperature Program: Start at 80 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor ions such as m/z 135 (molecular ion) and a characteristic fragment ion.

4.2.3. Standard and Sample Preparation

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.

  • Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of the internal standard in methanol.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with methanol to cover the desired concentration range (e.g., 10, 50, 100, 500, 1000, 5000 ng/mL). Spike each standard with the internal standard at a constant concentration.

  • Sample Preparation (Liquid-Liquid Extraction): a. To 1 mL of sample, add the internal standard. b. Add 5 mL of dichloromethane and vortex for 2 minutes. c. Centrifuge to separate the phases. d. Transfer the organic layer to a clean tube containing anhydrous sodium sulfate. e. Evaporate the solvent under a gentle stream of nitrogen and reconstitute in a known volume of methanol for GC-MS analysis.

4.2.4. Data Analysis

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the working standards.

  • Perform a linear regression analysis.

  • Quantify the amount of this compound in the samples using the response ratio and the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard Reference Standard Stock Stock Standard->Stock Dissolve Sample Test Sample SampleSol SampleSol Sample->SampleSol Dissolve Solvent Methanol MobilePhase Mobile Phase WorkingStandards WorkingStandards Stock->WorkingStandards Dilute HPLC HPLC System (C18 Column) WorkingStandards->HPLC Inject FilteredSample FilteredSample SampleSol->FilteredSample Filter (0.45 µm) FilteredSample->HPLC Inject Detector UV Detector (254 nm) HPLC->Detector Data Data Acquisition Detector->Data Calibration Calibration Curve Data->Calibration QuantResult Quantitative Result Data->QuantResult Calibration->QuantResult Interpolate

Caption: HPLC-UV analysis workflow for this compound.

GCMS_Workflow cluster_prep Sample Preparation (LLE) cluster_analysis GC-MS Analysis cluster_quant Quantification Sample Aqueous Sample Vortex Vortex & Centrifuge Sample->Vortex IS Internal Standard IS->Vortex DCM Dichloromethane DCM->Vortex OrganicLayer Collect Organic Layer Vortex->OrganicLayer Dry Dry (Na2SO4) OrganicLayer->Dry Evap Evaporate & Reconstitute Dry->Evap GCMS GC-MS System (HP-5ms Column) Evap->GCMS Inject Data Data Acquisition (SIM) GCMS->Data Calibration Calibration Curve (Area Ratio vs. Conc.) Data->Calibration QuantResult Quantitative Result Data->QuantResult Calibration->QuantResult Calculate

Caption: GC-MS analysis workflow with Liquid-Liquid Extraction.

Conclusion

The HPLC-UV and GC-MS methods detailed in this document provide a solid foundation for the reliable quantification of this compound. The choice of method will depend on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. It is imperative that any method chosen be subjected to a full validation protocol in accordance with relevant regulatory guidelines (e.g., ICH Q2(R1)) to ensure its suitability for the intended application.[5][6] This includes, but is not limited to, specificity, linearity, range, accuracy, precision, and robustness.

References

Application Note: Quantitative Analysis of 3-Methyl-N-methylbenzylamine using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and accurate High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the quantitative analysis of 3-Methyl-N-methylbenzylamine. This method is suitable for researchers, scientists, and professionals in the drug development and chemical synthesis fields who require a reliable analytical technique for the quantification of this compound. The described protocol offers a clear and reproducible methodology for sample preparation and chromatographic analysis.

Introduction

This compound is a chemical intermediate used in the synthesis of various organic molecules and pharmaceutical compounds.[1] Accurate quantification of this compound is crucial for process monitoring, quality control, and research applications. High-Performance Liquid Chromatography with UV detection is a widely used analytical technique that offers high resolution, sensitivity, and specificity for the analysis of organic compounds. This application note provides a detailed protocol for the determination of this compound using a reversed-phase HPLC-UV system.

Experimental

Instrumentation and Consumables
  • HPLC system with a quaternary or binary pump, autosampler, column compartment, and UV-Vis detector.

  • C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

  • HPLC grade acetonitrile and water.

  • Trifluoroacetic acid (TFA).

Chromatographic Conditions

A summary of the optimized chromatographic conditions for the analysis of this compound is presented in the table below.

ParameterValue
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water (60:40, v/v) with 0.1% TFA
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection Wavelength 210 nm
Run Time 10 minutes

Protocols

Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve.

Method Validation (Hypothetical Data)

The method was validated for linearity, precision, and accuracy. The following table summarizes the hypothetical performance characteristics of the method.

ParameterResult
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Precision (%RSD) < 2%
Accuracy (%Recovery) 98 - 102%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL

Visualization

The following diagram illustrates the logical workflow of the HPLC-UV analysis for this compound.

HPLC_Workflow A Standard & Sample Preparation C Standard Injection & Calibration Curve Generation A->C Standards D Sample Injection A->D Samples B HPLC System Setup E Chromatographic Separation (C18 Column) B->E C->E D->E F UV Detection (210 nm) E->F G Data Acquisition & Processing F->G H Quantification & Reporting G->H

References

Application Note: GC-MS Protocol for the Identification of Impurities in 3-Methyl-N-methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the identification and analysis of potential impurities in 3-Methyl-N-methylbenzylamine. Ensuring the purity of pharmaceutical intermediates like this compound is critical for the safety and efficacy of the final drug product. This document provides a detailed methodology, including sample preparation with derivatization, instrument parameters, and data analysis guidelines. The protocol is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and quality control.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. The identification and quantification of impurities that may arise from the synthetic process or degradation are crucial for regulatory compliance and ensuring product quality. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for separating and identifying volatile and semi-volatile compounds, making it well-suited for this application. However, the analysis of amines by GC can be challenging due to their polar nature, which can lead to poor peak shape and column interactions.[1] To overcome these challenges, a derivatization step is often employed to increase the volatility and improve the chromatographic behavior of the analytes.[1][2] This protocol outlines a robust GC-MS method, incorporating a derivatization step, for the comprehensive impurity profiling of this compound.

Potential Impurities

Impurities in this compound can originate from starting materials, byproducts of the synthesis, or degradation. A common synthetic route is the reductive amination of 3-methylbenzaldehyde with methylamine. Potential process-related impurities from this synthesis may include:

  • Unreacted Starting Materials: 3-methylbenzaldehyde and methylamine.

  • Intermediate: N-(3-methylbenzylidene)methanamine (the imine intermediate).

  • Isomeric Impurities: 2-Methyl-N-methylbenzylamine and 4-Methyl-N-methylbenzylamine, if the starting 3-methylbenzaldehyde is not isomerically pure.

  • Over-alkylation Product: 3-Methyl-N,N-dimethylbenzylamine.

  • Related Impurities: Benzylamine and N-methylbenzylamine from potential impurities in the starting materials.

Experimental Protocol

This protocol is based on established methods for the GC-MS analysis of amine compounds.[3][4]

1. Sample Preparation: Derivatization

To enhance volatility and improve chromatographic peak shape, a derivatization step using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is recommended.[2] This silylation reaction replaces the active hydrogen on the secondary amine with a trimethylsilyl (TMS) group.

  • Materials:

    • This compound sample

    • Anhydrous Pyridine

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Anhydrous solvent (e.g., Dichloromethane or Ethyl Acetate)

    • Glass reaction vials (2 mL) with PTFE-lined caps

    • Heating block or oven

    • Vortex mixer

    • Nitrogen gas supply for evaporation

  • Procedure:

    • Drying: Ensure the sample is free of water, as moisture can deactivate the silylating reagent. If necessary, evaporate any moisture under a gentle stream of nitrogen.[2]

    • Reconstitution: Accurately weigh approximately 10 mg of the this compound sample into a reaction vial and dissolve in 1 mL of anhydrous pyridine.

    • Derivatization: Add 200 µL of BSTFA with 1% TMCS to the vial.

    • Reaction: Tightly cap the vial and vortex for 1 minute. Heat the mixture at 70°C for 30 minutes.

    • Cooling: Allow the vial to cool to room temperature.

    • Dilution: Dilute the derivatized sample to a suitable concentration (e.g., 100 µg/mL) with an anhydrous solvent like dichloromethane for GC-MS analysis.

2. GC-MS Instrumentation and Parameters

The following parameters are recommended and may be optimized for the specific instrumentation used.

Parameter Setting
Gas Chromatograph
Column5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Inlet Temperature280°C
Injection ModeSplitless (or split, depending on concentration)
Injection Volume1 µL
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Oven Temperature ProgramInitial temperature: 80°C, hold for 2 minutesRamp to 200°C at 10°C/minRamp to 280°C at 25°C/min, hold for 5 minutes
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Scan Rangem/z 40-450
Ion Source Temperature230°C
Transfer Line Temperature290°C
Acquisition ModeFull Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

The following table summarizes the expected retention times and key mass-to-charge ratios (m/z) for the TMS-derivatized this compound and its potential impurities. These values are illustrative and may vary depending on the specific chromatographic conditions.

Compound Expected Retention Time (min) Molecular Weight (TMS derivative) Key m/z Fragments
TMS-Methylamine~3.58772, 87
3-Methylbenzaldehyde~7.2-91, 119, 120
TMS-N-(3-methylbenzylidene)methanamine~10.5205118, 190, 205
TMS-2-Methyl-N-methylbenzylamine~11.8207118, 192, 207
TMS-3-Methyl-N-methylbenzylamine ~12.0 207 118, 192, 207
TMS-4-Methyl-N-methylbenzylamine~12.1207118, 192, 207
TMS-3-Methyl-N,N-dimethylbenzylamine~12.5-134, 149

Visualizations

The following diagram illustrates the experimental workflow for the GC-MS analysis of this compound impurities.

GCMS_Workflow Sample This compound Sample Dissolve Dissolve in Anhydrous Pyridine Sample->Dissolve Derivatize Add BSTFA + 1% TMCS Dissolve->Derivatize Heat Heat at 70°C for 30 min Derivatize->Heat Dilute Dilute with Dichloromethane Heat->Dilute GCMS GC-MS Analysis Dilute->GCMS Data Data Acquisition and Analysis (Impurity Identification) GCMS->Data

GC-MS Experimental Workflow

Conclusion

This application note provides a detailed and robust GC-MS protocol for the identification of potential impurities in this compound. The inclusion of a derivatization step is crucial for achieving good chromatographic separation and peak shape for these amine compounds. By following this protocol, researchers, scientists, and drug development professionals can effectively profile the impurities in their samples, ensuring the quality and safety of the final pharmaceutical products. The provided instrument parameters and data tables serve as a strong foundation for method development and validation.

References

Application of 3-Methyl-N-methylbenzylamine in Pharmaceutical Intermediate Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

3-Methyl-N-methylbenzylamine, a substituted secondary amine, serves as a versatile building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its structural features, including a nucleophilic secondary amine and a substituted benzyl group, make it a valuable reagent for introducing specific molecular fragments into a target compound. The methyl group on the nitrogen atom prevents the formation of secondary amine byproducts often encountered with primary amines, allowing for precise N-alkylation reactions. The additional methyl group on the aromatic ring can influence the compound's steric and electronic properties, potentially impacting reaction kinetics and the biological activity of the final pharmaceutical product.

The primary application of N-alkylated benzylamines, such as this compound, is as a precursor in the synthesis of more complex pharmaceutical intermediates. A prominent example of the utility of a closely related compound, N-methylbenzylamine, is in the synthesis of the key intermediate for Phenylephrine, a widely used decongestant.[1][2] In this synthesis, N-methylbenzylamine is used to introduce the N-methylbenzylamino group into an acetophenone derivative. This group serves a dual purpose: it acts as a protecting group for the amine during subsequent reactions and its benzyl component can be easily removed in a later step via hydrogenolysis to yield the desired primary or secondary amine in the final active pharmaceutical ingredient (API).

The general reactivity of this compound is analogous to that of N-methylbenzylamine, and it can be expected to participate in similar synthetic transformations. These include nucleophilic substitution reactions with alkyl halides or other electrophiles to form tertiary amines, which are common structural motifs in a wide range of pharmaceuticals. The presence of the 3-methyl group on the benzene ring may offer advantages in certain synthetic contexts, such as modifying the solubility of intermediates or influencing the stereochemical outcome of reactions.

While specific, publicly available, detailed protocols for the use of this compound are not as prevalent as for its unsubstituted counterpart, its role as a versatile intermediate is clear.[3] The following sections provide a detailed protocol based on the well-documented synthesis of a phenylephrine intermediate using N-methylbenzylamine, which can be adapted for this compound, along with relevant quantitative data and workflow visualizations.

Quantitative Data Summary

The following table summarizes quantitative data for key steps in the synthesis of pharmaceutical intermediates using N-methylbenzylamine, which serves as a representative example for the application of this compound.

Intermediate ProductStarting MaterialReagentSolventReaction TimeYieldPurityReference
α-(N-methyl-N-benzylamino)-3-hydroxy acetophenone hydrochloride3-acetoxy-α-bromoacetophenoneN-methylbenzylamineButyl AcetateNot Specified62%High[1]
1-(3-hydroxyphenyl)-2-[benzyl(methyl)amino]ethan-1-one2-chloro-1-(3-hydroxyphenyl)ethan-1-oneN-methylbenzylamineNot SpecifiedNot Specified--[2]
5-(Benzyl(methyl)amino)pentanenitrile5-bromopentanitrileN-methylbenzylamineAnhydrous Ethanol72 hours--[4]

Note: The yield of 62% for α-(N-methyl-N-benzylamino)-3-hydroxy acetophenone hydrochloride is for a two-step process starting from 3-acetoxy acetophenone.

Experimental Protocols

Protocol 1: Synthesis of α-(N-methyl-N-benzylamino)-3-hydroxy acetophenone hydrochloride (Phenylephrine Intermediate)

This protocol is adapted from the synthesis of a key intermediate for phenylephrine and serves as a representative example for the use of substituted N-methylbenzylamines.

Materials:

  • 3-acetoxy-α-bromoacetophenone

  • N-methylbenzylamine (or this compound)

  • Butyl Acetate

  • Concentrated Hydrochloric Acid

  • Sodium Bicarbonate solution

  • Water

  • Reaction vessel with stirring and temperature control

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • Amination Reaction:

    • In a suitable reaction vessel, dissolve 3-acetoxy-α-bromoacetophenone in butyl acetate.

    • To the stirred solution, add N-methylbenzylamine (1.1 equivalents) at room temperature.

    • Continue stirring the mixture for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis and Salt Formation:

    • After the amination is complete, add concentrated hydrochloric acid (3 equivalents) to the reaction mixture.

    • Stir the mixture for an additional 2 hours to facilitate hydrolysis of the acetate group and formation of the hydrochloride salt.

  • Work-up and Isolation:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer with water to remove any water-soluble impurities.

    • Neutralize any remaining acid by washing with a saturated sodium bicarbonate solution.

    • Wash again with water.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent.

    • Concentrate the butyl acetate solution under reduced pressure to induce crystallization of the product.

    • Collect the solid product, α-(N-methyl-N-benzylamino)-3-hydroxy acetophenone hydrochloride, by filtration.

    • Wash the crystals with a small amount of cold butyl acetate and dry under vacuum.

Protocol 2: Synthesis of 5-(Benzyl(methyl)amino)pentanenitrile

This protocol demonstrates the N-alkylation of N-methylbenzylamine with an alkyl halide.

Materials:

  • N-methylbenzylamine (or this compound)

  • 5-bromopentanitrile

  • Potassium Carbonate

  • Potassium Iodide

  • Anhydrous Ethanol

  • Reaction flask with reflux condenser and stirring

  • Dropping funnel

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve N-methylbenzylamine (1.0 equivalent) in anhydrous ethanol.

    • Add potassium carbonate (1.5 equivalents) and a catalytic amount of potassium iodide to the solution.

  • Addition of Alkyl Halide:

    • Heat the mixture to reflux.

    • Dissolve 5-bromopentanitrile (1.5 equivalents) in anhydrous ethanol and add it dropwise to the refluxing mixture over a period of 3 hours using a dropping funnel.

  • Reaction and Monitoring:

    • Continue to stir the reaction mixture under reflux for 72 hours.

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the solid salts and wash them with ethanol.

    • Combine the filtrate and washings and remove the ethanol under reduced pressure.

    • The resulting crude product can be purified by column chromatography on silica gel to yield pure 5-(benzyl(methyl)amino)pentanenitrile.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Isolation cluster_product Final Intermediate A 3-Acetoxy-α-bromoacetophenone C Amination in Butyl Acetate A->C B This compound B->C D Acid Hydrolysis & Salt Formation C->D Add HCl E Extraction & Washing D->E F Crystallization E->F G α-(3-Methyl-N-methylbenzylamino) -3-hydroxy acetophenone HCl F->G

Caption: Synthetic workflow for a pharmaceutical intermediate.

Signaling_Pathway A N-Alkylated Benzylamine (e.g., this compound) C Nucleophilic Substitution (SN2) A->C B Electrophilic Substrate (e.g., Alkyl Halide) B->C D Tertiary Amine Intermediate C->D E Further Synthetic Steps (e.g., Deprotection, Cyclization) D->E F Active Pharmaceutical Ingredient (API) E->F

Caption: General role in API synthesis.

References

Application of 3-Methyl-N-methylbenzylamine in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

3-Methyl-N-methylbenzylamine is a substituted aromatic amine that belongs to a class of compounds utilized as key intermediates in the synthesis of various specialty chemicals, including those with potential applications in the agrochemical sector. While specific public data on the direct use of this compound as an active agrochemical ingredient is limited, the broader class of N-benzylmethylamine derivatives has been explored for various agrochemical activities. These derivatives serve as foundational scaffolds in the development of new pesticides and herbicides.[1][2] This document outlines the potential applications of this compound in agrochemical research, provides exemplary data from structurally related compounds, and details robust protocols for screening its potential fungicidal, insecticidal, and herbicidal activities.

Introduction: Potential Agrochemical Significance

N-methylbenzylamine and its substituted analogs are recognized as versatile building blocks in organic synthesis for the creation of a wide array of agrochemicals.[1][3] Their structural motifs are incorporated into more complex molecules designed to exhibit specific biological activities. Research into related compounds has indicated potential for:

  • Insecticidal Activity: Derivatives containing the benzylamine moiety have been investigated for their effects on various insect species. For instance, a compound incorporating a 3-methylbenzyl group has shown notable insecticidal effects.

  • Herbicidal Activity: The N-benzylamide scaffold is a known toxophore in bleaching herbicides. Structure-activity relationship (SAR) studies on such compounds reveal that substitutions on the benzyl ring can significantly influence their herbicidal efficacy.[4]

  • Fungicidal Activity: Benzylideneaminooxymethyl phenylacetamide derivatives have been synthesized and show strong fungicidal properties, indicating the utility of the broader benzyl-scaffold in developing new fungicides.[5]

Given these precedents, this compound represents a valuable starting material or synthetic intermediate for generating novel candidate molecules for agrochemical screening programs.

Data Presentation: Efficacy of a Structurally Related Compound

While specific efficacy data for this compound is not publicly available, research on related structures provides insight into the potential of the 3-methylbenzyl moiety. The following table summarizes the insecticidal activity of a phosphate derivative incorporating this group against various insect species.

Table 1: Insecticidal Activity of 3-(3-methylbenzyl)furan-2-yl N,N,N',N'-tetraethyldiamidophosphate [6]

Target Insect SpeciesOrderFamilyMortality (%) at 10 µg/mg insect
Diaphania hyalinataLepidopteraPyralidae82.5%
Solenopsis saevissimaHymenopteraFormicidae100%

This data is presented as an example of the biological activity of a compound containing the 3-methylbenzyl structural component and should not be directly extrapolated to this compound itself.

Experimental Protocols

The following are detailed protocols for the systematic screening of this compound or its derivatives for fungicidal, insecticidal, and herbicidal properties.

This protocol is adapted from established high-throughput screening methods for plant-pathogenic oomycetes and other fungi.[7][8]

Objective: To determine the half-maximal effective concentration (EC50) of this compound against selected plant pathogenic fungi.

Materials:

  • This compound (Test Compound)

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Cultures of pathogenic fungi (e.g., Phytophthora infestans, Pythium ultimum, Botrytis cinerea)

  • Sterile 24-well microtiter plates

  • Mycelial plugs (5 mm diameter) from actively growing fungal cultures

  • Incubator

  • Digital caliper or imaging system

Procedure:

  • Stock Solution Preparation: Prepare a 100 mM stock solution of the test compound in DMSO.

  • Working Solution Preparation: Create a series of dilutions from the stock solution to achieve final test concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL).

  • Amended Media Preparation: Autoclave the PDA medium and cool it to 45-50°C. Add the appropriate volume of the test compound working solution to the molten agar to reach the desired final concentrations. Also, prepare a control medium containing the same concentration of DMSO used for the highest test compound concentration.

  • Plating: Dispense 1 mL of the amended PDA into each well of the 24-well plates. Allow the agar to solidify under sterile conditions.

  • Inoculation: Place a single 5 mm mycelial plug, taken from the leading edge of an actively growing fungus culture, in the center of the agar in each well.

  • Incubation: Seal the plates and incubate at a suitable temperature (e.g., 20-25°C) in the dark.

  • Data Collection: After a set incubation period (e.g., 48-96 hours, or when the control colony has reached a significant diameter), measure the diameter of the fungal colony in two perpendicular directions.

  • Analysis: Calculate the percentage of growth inhibition relative to the DMSO control. Determine the EC50 value by plotting the inhibition percentage against the log of the compound concentration and performing a dose-response analysis.

This protocol outlines a method for assessing the contact toxicity of a test compound on a model insect.[9]

Objective: To evaluate the mortality rate of a target insect species upon direct contact with this compound.

Materials:

  • This compound (Test Compound)

  • Acetone

  • Third-instar larvae of a model insect (e.g., Culex pipiens, Plutella xylostella)

  • Micropipette or micro-applicator

  • Petri dishes lined with filter paper

  • Ventilated holding containers

  • Insect diet/food source

Procedure:

  • Solution Preparation: Prepare a range of concentrations of the test compound in acetone (e.g., 1, 5, 10, 25 µg/µL).

  • Application: Using a micro-applicator, apply a small, precise volume (e.g., 0.1 µL) of the test solution to the dorsal thorax of each larva. A control group should be treated with acetone only.

  • Holding: Place the treated larvae (e.g., 10-20 per replicate) into the Petri dishes. Provide a suitable food source.

  • Incubation: Maintain the insects under controlled environmental conditions (e.g., 25°C, 60% relative humidity, 16:8 light:dark cycle).

  • Mortality Assessment: Record the number of dead larvae at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they are unable to move when prodded with a fine brush.

  • Analysis: Calculate the percentage mortality for each concentration, correcting for any control mortality using Abbott's formula. Determine the LD50 (lethal dose for 50% of the population) using probit analysis.

This protocol is designed to assess the post-emergence herbicidal effects of a test compound on weed species.[10]

Objective: To evaluate the phytotoxicity and determine the effective dose of this compound on various weed species after they have emerged from the soil.

Materials:

  • This compound (Test Compound)

  • Solvent (e.g., acetone) and surfactant

  • Pots filled with standard potting mix

  • Seeds of various weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus)

  • Greenhouse with controlled environment

  • Laboratory track sprayer

Procedure:

  • Plant Cultivation: Sow seeds of the selected weed species in pots. Allow them to grow in the greenhouse until they reach a specific growth stage (e.g., 2-3 true leaves).

  • Herbicide Formulation: Prepare a stock solution of the test compound. Create a series of spray solutions at different application rates (e.g., equivalent to 100, 250, 500, 1000 g/ha) by diluting the stock solution in a water-acetone mixture containing a surfactant.

  • Herbicide Application: Treat the plants using a calibrated laboratory track sprayer to ensure uniform application. An untreated control group (sprayed with the solvent/surfactant solution only) must be included.

  • Post-Treatment Care: Return the pots to the greenhouse and maintain them under optimal growing conditions.

  • Efficacy Assessment: At 7, 14, and 21 days after treatment, visually assess the plants for signs of phytotoxicity, including chlorosis, necrosis, stunting, and malformation. Use a rating scale (e.g., 0% = no effect, 100% = complete plant death).

  • Biomass Measurement: At the end of the experiment (e.g., 21 days), harvest the above-ground biomass of the surviving plants. Dry the biomass in an oven at 70°C to a constant weight and record the dry weight.

  • Analysis: Calculate the percentage of visual injury and the percentage reduction in dry biomass compared to the untreated control. Determine the GR50 (the dose required to cause a 50% reduction in growth).

Visualization of Workflows and Pathways

The following diagrams illustrate the experimental workflows and a potential mechanism of action relevant to the benzylamine class of compounds.

Fungicide_Screening_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solution (Test Compound in DMSO) B Create Serial Dilutions A->B C Prepare Amended Growth Medium (PDA) B->C D Dispense Medium into 24-Well Plates C->D E Inoculate with Fungal Mycelial Plugs D->E F Incubate at 20-25°C E->F G Measure Colony Diameter (after 48-96h) F->G H Calculate % Inhibition vs. Control G->H I Determine EC50 Value (Dose-Response Curve) H->I

Caption: Workflow for in vitro fungicidal activity screening.

Insecticide_Screening_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Test Solutions (Compound in Acetone) C Topical Application (0.1 µL/larva) A->C B Select Third-Instar Larvae B->C D Transfer to Petri Dish with Food Source C->D E Incubate under Controlled Conditions D->E F Assess Mortality at 24, 48, 72 hours E->F G Correct for Control Mortality (Abbott's Formula) F->G H Determine LD50 Value (Probit Analysis) G->H

Caption: Workflow for insecticidal contact toxicity screening.

Herbicide_Signaling_Pathway A N-Benzylbenzamide Herbicide (Related Compound Class) B Phytoene Desaturase (PDS) [Enzyme Target] A->B Binds to C Inhibition of PDS Activity B->C D Accumulation of Phytoene C->D E Carotenoid Biosynthesis Pathway Blocked C->E F Lack of Carotenoids E->F G Photo-oxidation of Chlorophyll & Cellular Components F->G Leads to H Bleaching Symptoms & Plant Death G->H

Caption: Potential herbicidal mode of action for N-benzyl derivatives.

References

Application Note: Protocols for the N-Alkylation of 3-Methyl-N-methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-alkylation of secondary amines is a cornerstone transformation in modern organic and medicinal chemistry, providing a robust pathway to synthesize tertiary amines.[1] These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. The introduction of new alkyl groups onto a secondary amine, such as 3-Methyl-N-methylbenzylamine, is a key strategy in drug discovery for modulating critical properties like potency, selectivity, solubility, and metabolic stability.[1] This document provides detailed experimental protocols for two primary and highly reliable methods for the N-alkylation of this compound: direct alkylation with alkyl halides and reductive amination.

Protocol 1: Direct N-Alkylation with Alkyl Halides

This classic SN2 reaction involves the nucleophilic attack of the secondary amine on an alkyl halide.[1][2] The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the hydrogen halide formed during the reaction. While effective, care must be taken to select conditions that minimize the potential for over-alkylation, which would lead to the formation of a quaternary ammonium salt.[3]

G cluster_setup Reaction Setup cluster_reaction Alkylation cluster_workup Workup & Purification cluster_product Final Product A 1. Dissolve this compound (1.0 eq) and Base (e.g., K₂CO₃, 2.0 eq) in anhydrous solvent (e.g., ACN or DMF). B 2. Add Alkyl Halide (R-X, 1.1 eq) dropwise at room temperature. A->B C 3. Stir the mixture at specified temperature (e.g., RT to 80 °C). B->C D 4. Monitor reaction progress by TLC or LC-MS. C->D E 5. Filter off solid base and concentrate the filtrate. Or, perform aqueous workup (quench, extract). D->E F 6. Purify the crude product by flash column chromatography. E->F G Tertiary Amine Product F->G

Caption: Workflow for Direct N-Alkylation of a secondary amine.

Experimental Protocol

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.) and an anhydrous solvent such as acetonitrile (ACN) or N,N-Dimethylformamide (DMF) to make a ~0.2 M solution.

  • Addition of Base: Add a suitable inorganic base (e.g., potassium carbonate, K₂CO₃, 2.0 equiv. or cesium carbonate, Cs₂CO₃, 2.0 equiv.).[4]

  • Addition of Alkylating Agent: Add the alkyl halide (1.1-1.2 equiv.) dropwise to the stirred suspension at room temperature.

  • Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to 80 °C) for the required time (typically 4-24 hours).[5]

  • Monitoring: Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Filter the mixture to remove the inorganic base and wash the solid with the reaction solvent. Concentrate the combined filtrates under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure tertiary amine.

Data Presentation: Example Conditions for Direct N-Alkylation

EntryAlkylating Agent (R-X)BaseSolventTemp (°C)Time (h)Typical Yield (%)
1IodomethaneK₂CO₃ACNRT6>90
2Benzyl BromideCs₂CO₃DMFRT1285-95[4]
3Ethyl BromideK₂CO₃ACN602475-85
4Allyl BromideNaHCO₃H₂O/SDS802~90[5]
Sodium dodecyl sulfate (SDS) is used as a phase-transfer catalyst in aqueous media.[5]

Protocol 2: N-Alkylation via Reductive Amination

Reductive amination is one of the most reliable and widely used methods for preparing tertiary amines from secondary amines.[1] This one-pot reaction proceeds via the formation of an iminium ion intermediate from the condensation of the amine with an aldehyde or ketone, which is then reduced in situ. A key advantage is the prevention of over-alkylation.[1] Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) are preferred as they are selective for the iminium ion.[1]

G cluster_setup Reaction Setup cluster_reaction Reduction cluster_workup Workup & Purification cluster_product Final Product A 1. Dissolve this compound (1.0 eq) and Aldehyde/Ketone (1.1 eq) in anhydrous solvent (e.g., DCM or DCE). B 2. Add NaBH(OAc)₃ (1.5 eq) portion-wise at room temperature. A->B C 3. Stir the mixture at room temperature. B->C D 4. Monitor reaction progress by TLC or LC-MS. C->D E 5. Quench reaction with saturated aq. NaHCO₃. Extract with organic solvent. D->E F 6. Dry organic layer, concentrate, and purify by flash column chromatography. E->F G Tertiary Amine Product F->G

Caption: Workflow for N-Alkylation via Reductive Amination.

Experimental Protocol

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) and the desired aldehyde or ketone (1.1 equiv.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).[1]

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) to the solution in portions over 10-15 minutes. The reaction may be slightly exothermic.[1]

  • Reaction: Stir the mixture at room temperature until the starting amine is consumed (typically 2-12 hours).

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until gas evolution ceases. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure tertiary amine.[1]

Data Presentation: Example Conditions for Reductive Amination

EntryCarbonyl CompoundReducing AgentSolventTemp (°C)Time (h)Typical Yield (%)
1Formaldehyde (37% aq.)NaBH(OAc)₃DCERT4>95
2AcetoneNaBH(OAc)₃DCMRT1280-90
3CyclohexanoneNaBH(OAc)₃DCMRT8>90
4BenzaldehydeNaBH(OAc)₃DCERT685-95

Safety Precautions

All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Alkylating agents are often toxic and should be handled with care. Solvents like DCM and DMF are hazardous; consult their Safety Data Sheets (SDS) before use. Reactions should be performed under an inert atmosphere where anhydrous conditions are required.

References

Application Notes and Protocols for Chiral Separation of 3-Methyl-N-methylbenzylamine via Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective analysis of chiral amines is a critical aspect of pharmaceutical development and stereoselective synthesis. 3-Methyl-N-methylbenzylamine, a secondary chiral amine, and its analogs are important building blocks in the synthesis of various biologically active compounds. The accurate determination of enantiomeric purity is essential, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.

Direct chiral separation of amines can be challenging. Derivatization with a chiral derivatizing agent (CDA) to form diastereomers is a robust and widely used strategy. These resulting diastereomers possess distinct physicochemical properties, allowing for their separation on standard achiral chromatographic columns. This application note provides detailed protocols for the derivatization of this compound and subsequent chiral separation using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of Chiral Derivatization

The core principle involves the reaction of a racemic mixture of the analyte (containing both R and S enantiomers) with a single, enantiomerically pure chiral derivatizing agent. This reaction transforms the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated using conventional, non-chiral chromatographic techniques. The relative peak areas of the separated diastereomers correspond to the enantiomeric composition of the original amine.

G General Workflow for Chiral Derivatization and Separation cluster_sample Sample Preparation cluster_derivatization Derivatization cluster_separation Chromatographic Separation cluster_analysis Data Analysis racemic_amine Racemic 3-Methyl-N- methylbenzylamine (R and S enantiomers) reaction Reaction racemic_amine->reaction cda Enantiopure Chiral Derivatizing Agent (CDA) cda->reaction diastereomers Diastereomeric Mixture (R-CDA and S-CDA) reaction->diastereomers separation Achiral Chromatography (HPLC or GC) diastereomers->separation separated_peaks Separated Diastereomer Peaks separation->separated_peaks detection Detection (UV, MS, etc.) separated_peaks->detection quantification Quantification of Enantiomeric Ratio detection->quantification

Caption: Workflow of chiral amine separation via derivatization.

Recommended Chiral Derivatizing Agents for Secondary Amines

Several chiral derivatizing agents are effective for secondary amines like this compound. The choice of agent depends on the analytical technique (GC or HPLC) and the desired sensitivity.

  • For HPLC Analysis:

    • 3,5-Dinitrobenzoyl chloride (DNB-Cl): Reacts with the amine to form highly chromophoric amides, enhancing UV detection.

    • N-Tosyl-(S)-phenylalanine: Forms diastereomeric salts that can be separated.

    • Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA): A widely used reagent for primary and secondary amines, producing derivatives with strong UV absorbance.[1]

  • For GC-MS Analysis:

    • Mosher's Acid Chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride, MTPA-Cl): Forms stable diastereomeric amides that are volatile and well-suited for GC analysis. The trifluoromethyl group provides a sensitive signal in ¹⁹F NMR and can be useful for mass spectrometry.[2]

    • Chloroformates (e.g., (-)-Menthyl chloroformate): React with secondary amines to form carbamates that are amenable to GC separation.

Experimental Protocols

Protocol 1: Derivatization with 3,5-Dinitrobenzoyl Chloride for HPLC Analysis

This protocol is adapted for this compound based on established methods for similar amines.

Materials:

  • This compound sample

  • 3,5-Dinitrobenzoyl chloride (DNB-Cl)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • HPLC grade hexane and isopropanol

Procedure:

  • Sample Preparation: Dissolve approximately 10 mg of this compound in 1 mL of anhydrous DCM in a clean, dry vial.

  • Reagent Addition: Add 1.2 equivalents of 3,5-Dinitrobenzoyl chloride to the solution.

  • Reaction: Add 2 equivalents of anhydrous pyridine to the mixture. Cap the vial and stir or shake the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, add 2 mL of saturated sodium bicarbonate solution to quench the excess DNB-Cl.

  • Extraction: Extract the aqueous layer twice with 2 mL portions of DCM.

  • Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and evaporate the solvent under a gentle stream of nitrogen.

  • Sample for HPLC: Reconstitute the dried residue in a suitable volume of the HPLC mobile phase for analysis.

Protocol 2: Derivatization with (R)-(-)-MTPA-Cl for GC-MS Analysis

This protocol outlines the formation of diastereomeric amides for GC-MS analysis.

Materials:

  • This compound sample

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)

  • Anhydrous triethylamine (TEA) or pyridine

  • Anhydrous toluene or DCM

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • GC-grade hexane

Procedure:

  • Sample Preparation: In a reaction vial, dissolve approximately 1-2 mg of this compound in 0.5 mL of anhydrous toluene.

  • Base Addition: Add 1.5 equivalents of anhydrous triethylamine or pyridine to act as a scavenger for the HCl generated.

  • Derivatization: Slowly add 1.2 equivalents of (R)-MTPA-Cl to the solution.

  • Reaction: Cap the vial and heat at 60°C for 30 minutes.

  • Work-up: Cool the reaction mixture to room temperature. Add 1 mL of saturated sodium bicarbonate solution and vortex.

  • Extraction: Add 1 mL of hexane, vortex thoroughly, and allow the layers to separate.

  • Sample for GC-MS: Carefully transfer the upper organic layer to a clean GC vial for analysis.

Data Presentation

Table 1: Representative Chromatographic Data for the Chiral Separation of Derivatized α-Methylbenzylamine

Derivatizing AgentAnalytical MethodStationary PhaseMobile PhaseRetention Time (min) Diastereomer 1Retention Time (min) Diastereomer 2Resolution (Rs)Reference
3,5-Dinitrobenzoyl chlorideHPLC-UVCHIROBIOTIC V (25 cm x 4.6 mm, 5 µm)Hexane:Isopropanol (90:10)Data not specifiedData not specifiedBaseline separation indicated--INVALID-LINK--
N-Tosyl-(S)-phenylalanineHPLC-UVCHIRALCEL AD-H (25 cm x 4.6 mm)Hexane:2-Propanol (90:10)Data not specifiedData not specifiedSeparation achieved--INVALID-LINK--
(S)-(-)-N-(trifluoroacetyl)prolyl chlorideGC-MSCapillary ColumnTemperature programData not specifiedData not specifiedWell-separated diastereomers--INVALID-LINK--

Note: The retention times and resolution will vary depending on the exact chromatographic conditions, including column dimensions, flow rate, and temperature program.

Logical Relationships in Chiral Derivatization

The success of a chiral separation via derivatization depends on several interconnected factors. The choice of derivatizing agent influences the properties of the resulting diastereomers, which in turn dictates the optimal separation technique and conditions.

G Key Factors in Chiral Derivatization Strategy analyte Chiral Analyte (this compound) reaction_cond Reaction Conditions (Solvent, Temp, Time) analyte->reaction_cond cda Chiral Derivatizing Agent (e.g., MTPA-Cl, DNB-Cl) cda->reaction_cond diastereomer Diastereomer Properties (Volatility, Polarity, Stability) reaction_cond->diastereomer separation_tech Separation Technique (GC or HPLC) diastereomer->separation_tech column Chromatographic Column (Achiral Stationary Phase) separation_tech->column detection Detection Method (UV, MS) separation_tech->detection mobile_phase Mobile Phase / Temp Program column->mobile_phase resolution Successful Chiral Resolution mobile_phase->resolution detection->resolution

Caption: Interplay of factors for successful chiral separation.

Conclusion

The derivatization of this compound with appropriate chiral derivatizing agents is a highly effective strategy for determining its enantiomeric purity. The protocols provided for both HPLC and GC-MS analysis serve as a robust starting point for method development. By forming diastereomers, researchers can utilize standard achiral chromatography to achieve excellent separation of the enantiomers. Careful selection of the derivatizing agent and optimization of the chromatographic conditions are paramount to achieving accurate and reproducible results, which are essential in the fields of pharmaceutical research and drug development.

References

Application Notes and Protocols for High-Throughput Screening of 3-Methyl-N-methylbenzylamine as a Potential Monoamine Oxidase-B Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoamine oxidase B (MAO-B) is a critical enzyme in the central nervous system responsible for the degradation of several key neurotransmitters, including dopamine and phenylethylamine.[1][2][3] Dysregulation of MAO-B activity has been implicated in the pathophysiology of several neurodegenerative disorders, most notably Parkinson's disease and Alzheimer's disease.[2] Consequently, the identification of novel and selective MAO-B inhibitors is a significant focus of contemporary drug discovery efforts. Benzylamine and its derivatives are known substrates and inhibitors of MAO-B, making structurally related compounds such as 3-Methyl-N-methylbenzylamine attractive candidates for screening campaigns.[3]

These application notes provide a comprehensive framework for a high-throughput screening (HTS) assay designed to identify and characterize potential MAO-B inhibitors, using this compound as a hypothetical test compound. The described protocol is based on a robust and sensitive fluorometric method suitable for automated HTS platforms.[4][5]

Signaling Pathway of MAO-B Catalyzed Amine Oxidation

The enzymatic reaction catalyzed by MAO-B involves the oxidative deamination of a primary, secondary, or tertiary amine substrate. In this process, the flavin adenine dinucleotide (FAD) cofactor is reduced, and molecular oxygen is consumed to produce an aldehyde, an amine, and hydrogen peroxide (H₂O₂) as a byproduct. The continuous measurement of H₂O₂ production provides a reliable method for monitoring MAO-B activity.

MAO_B_Pathway cluster_mitochondrion Mitochondrial Outer Membrane MAOB MAO-B (E-FADox) Product_Complex E-FADred-Imine Complex MAOB->Product_Complex Oxidation Substrate R-CH2-NHR' (e.g., Benzylamine) Substrate->MAOB Binding Product_Complex->MAOB Regeneration H2O2 Hydrogen Peroxide (H₂O₂) Product_Complex->H2O2 Release Imine Imine (R-CH=NR') Product_Complex->Imine Release O2 O2 O2->Product_Complex Reduction Aldehyde Aldehyde (R-CHO) Amine Amine (NH₂R') H2O H₂O H2O->Imine Imine->Aldehyde Hydrolysis Imine->Amine Hydrolysis

Caption: MAO-B enzymatic reaction pathway.

High-Throughput Screening Experimental Workflow

The HTS workflow is designed for efficiency and automation, enabling the rapid screening of large compound libraries. The process begins with the preparation of assay plates containing the test compounds, followed by the addition of the MAO-B enzyme. After a brief pre-incubation period to allow for compound-enzyme interaction, the enzymatic reaction is initiated by the addition of the substrate. The fluorescence signal, generated by the reaction of H₂O₂ with a fluorescent probe, is then measured over time.

HTS_Workflow cluster_workflow HTS Workflow for MAO-B Inhibitor Screening start Start plate_prep Prepare 384-well Assay Plate (Test Compounds, Controls) start->plate_prep add_enzyme Add MAO-B Enzyme Solution plate_prep->add_enzyme pre_incubation Pre-incubate at 37°C add_enzyme->pre_incubation add_substrate Add Substrate/Probe Mix (e.g., Benzylamine, Amplex Red, HRP) pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation read_plate Measure Fluorescence (Ex/Em = 530/585 nm) incubation->read_plate data_analysis Data Analysis (% Inhibition, IC50 determination) read_plate->data_analysis hit_confirmation Hit Confirmation and Validation data_analysis->hit_confirmation end End hit_confirmation->end

Caption: Experimental workflow for the MAO-B HTS assay.

Experimental Protocols

Materials and Reagents
  • MAO-B Enzyme: Recombinant human MAO-B

  • Substrate: Benzylamine

  • Fluorescent Probe: Amplex® Red (or equivalent)

  • Enzyme: Horseradish Peroxidase (HRP)

  • Positive Control: Selegiline (Deprenyl) or Pargyline

  • Test Compound: this compound

  • Assay Buffer: 50 mM Phosphate Buffer, pH 7.4

  • Assay Plates: 384-well black, flat-bottom plates

  • Solvent: Dimethyl sulfoxide (DMSO)

Protocol for MAO-B Inhibitor Screening
  • Compound Plating:

    • Prepare serial dilutions of the test compounds (e.g., this compound) and the positive control (e.g., Selegiline) in 100% DMSO.

    • Using an acoustic liquid handler, dispense 50 nL of each compound dilution into the appropriate wells of a 384-well assay plate.

    • For negative control wells (100% activity), dispense 50 nL of DMSO.

    • For positive control wells (0% activity), dispense 50 nL of a high concentration of Selegiline.

  • Enzyme Addition:

    • Prepare the MAO-B enzyme solution by diluting the enzyme stock in cold assay buffer to the desired final concentration.

    • Add 10 µL of the diluted MAO-B enzyme solution to each well of the assay plate.

  • Pre-incubation:

    • Centrifuge the plates briefly to ensure mixing.

    • Pre-incubate the plates for 15 minutes at 37°C to allow the test compounds to interact with the enzyme.

  • Reaction Initiation:

    • Prepare the substrate working solution containing benzylamine, Amplex Red, and HRP in assay buffer.

    • Add 10 µL of the substrate working solution to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement:

    • Immediately transfer the plate to a fluorescence plate reader.

    • Measure the fluorescence intensity at an excitation wavelength of 530 nm and an emission wavelength of 585 nm.

    • Kinetic readings can be taken every 2 minutes for a total of 30-60 minutes, or a single endpoint reading can be performed after a fixed incubation time (e.g., 45 minutes).[4]

  • Data Analysis:

    • Calculate the percent inhibition for each test compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_test - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation

The following tables summarize typical quantitative data obtained from an HTS assay for MAO-B inhibitors.

Table 1: HTS Assay Parameters and Quality Control

ParameterTypical ValueReference
Substrate (Benzylamine) Kₘ0.80 µmol/L[4][6]
Z' Factor0.75 ± 0.03[4][6]
Signal to Background Ratio> 3[4]

The Z' factor is a statistical measure of the quality of an HTS assay, with values between 0.5 and 1.0 indicating an excellent assay.[7]

Table 2: Hypothetical and Reference IC₅₀ Values for MAO-B Inhibition

CompoundIC₅₀ (nM)Notes
This compound To be determinedHypothetical test compound.
Selegiline (Deprenyl)7.04Known potent and selective MAO-B inhibitor.[4][6]
Pargyline404Known MAO-B inhibitor.[8]
Moclobemide>10,000Selective MAO-A inhibitor, used as a negative control for MAO-B selectivity.

Conclusion

The provided application notes and protocols describe a robust and reliable high-throughput screening assay for the identification and characterization of novel MAO-B inhibitors. The fluorometric detection of hydrogen peroxide provides a sensitive and continuous measure of enzyme activity, which is readily adaptable to automated liquid handling systems. By employing this methodology, researchers can efficiently screen large compound libraries to identify promising lead candidates, such as this compound, for further development in the treatment of neurodegenerative diseases. The inclusion of appropriate controls and rigorous data analysis, including the determination of the Z' factor and IC₅₀ values, ensures the generation of high-quality, reproducible data.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methyl-N-methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Methyl-N-methylbenzylamine. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and comprehensive experimental protocols to help researchers and drug development professionals optimize their synthesis and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two most common and effective methods are Reductive Amination of 3-methylbenzaldehyde with methylamine and the Eschweiler-Clarke reaction starting from 3-methylbenzylamine. Reductive amination is a versatile one-pot or two-step process, while the Eschweiler-Clarke reaction is a specific N-methylation technique that advantageously avoids the formation of quaternary ammonium salts.[1][2][3]

Q2: My yield is consistently low. What are the most likely causes?

A2: Low yields can stem from several factors depending on the chosen method. For reductive amination, incomplete imine formation, inefficient reduction of the imine intermediate, or side reactions like the reduction of the aldehyde to an alcohol are common culprits.[4] For the Eschweiler-Clarke reaction, insufficient heating or incorrect stoichiometry of formic acid and formaldehyde can lead to an incomplete reaction.[1]

Q3: I am observing significant byproduct formation. How can I improve the selectivity?

A3: In reductive amination, a common byproduct is the tertiary amine formed from over-alkylation of the product.[4] This can be minimized by using a stepwise procedure where the imine is formed first, followed by reduction, or by carefully controlling the stoichiometry of the reactants.[5] Another potential side reaction is the reduction of the starting aldehyde to 3-methylbenzyl alcohol. Using a reducing agent that is more selective for the iminium ion, such as sodium cyanoborohydride (NaBH₃CN), can mitigate this.[4]

Q4: Which synthesis method is preferable?

A4: The choice depends on your starting materials and desired scale.

  • Reductive Amination is ideal if you are starting from 3-methylbenzaldehyde. It is a highly versatile and widely used method for forming C-N bonds.[6]

  • Eschweiler-Clarke Reaction is the better choice if your starting material is 3-methylbenzylamine. Its primary advantage is the clean methylation to the tertiary amine without the risk of forming quaternary ammonium salts.[2][7]

Q5: How should I purify the final product?

A5: this compound is a liquid, and the most common purification method is vacuum distillation.[8] It is crucial to remove all solvents and acidic or basic residues before distillation to prevent decomposition. For small-scale purification or to obtain a solid derivative, column chromatography or conversion to its hydrochloride salt followed by recrystallization are effective alternatives.[9]

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Formation (Reductive Amination) 1. Incomplete imine formation. 2. Inactive reducing agent. 3. Incorrect pH for imine formation (too acidic or too basic).1. Allow more time for the reaction between 3-methylbenzaldehyde and methylamine before adding the reductant. Consider azeotropic removal of water. 2. Use a fresh bottle of the reducing agent (e.g., NaBH₄). 3. For one-pot reactions with NaBH₃CN, maintain a mildly acidic pH (around 4-5) to facilitate imine formation without deactivating the amine nucleophile.[4]
Low Yield (Eschweiler-Clarke) 1. Insufficient heating. 2. Incorrect stoichiometry.1. Ensure the reaction mixture reaches the recommended temperature (typically 80-100 °C) to facilitate hydride transfer from formic acid and drive off CO₂.[1] 2. Use an excess of both formaldehyde and formic acid as prescribed in the protocol to ensure the reaction goes to completion.[2]
Presence of 3-Methylbenzyl Alcohol in Product The reducing agent (e.g., NaBH₄) is reducing the starting aldehyde faster than or concurrent with the imine intermediate.1. Switch to a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), which are more effective at reducing the protonated imine (iminium ion) than the carbonyl group.[4] 2. Adopt a two-step approach: form and isolate the imine first, then reduce it in a separate step.[5]
Difficult Product Isolation / Emulsion during Workup The amine product is acting as a surfactant, or the pH of the aqueous layer is not sufficiently basic to ensure the amine is in its freebase form.1. Add a saturated solution of NaCl (brine) to the separatory funnel to break the emulsion. 2. Ensure the aqueous layer is strongly basic (pH > 12) by adding NaOH or KOH pellets/solution before extraction. This ensures the amine is fully deprotonated and soluble in the organic layer.
Product Darkens or Decomposes During Distillation Residual acid or base is catalyzing decomposition at high temperatures. The product may also be air-sensitive.1. Before distillation, wash the crude product thoroughly with water and brine to remove any residual reagents. Dry the organic layer completely with a drying agent like anhydrous MgSO₄ or Na₂SO₄. 2. Perform the distillation under a nitrogen or argon atmosphere to prevent air oxidation.[10]

Data Presentation

Physical Properties of this compound
PropertyValueReference(s)
CAS Number 39180-84-2[8][11]
Molecular Formula C₉H₁₃N[8][12]
Molecular Weight 135.21 g/mol [8][11]
Appearance Colorless to slightly yellow liquid[12]
Boiling Point 90-92 °C at 15 mmHg[8][12]
Density 0.900 g/mL at 25 °C[8]
Refractive Index (n20/D) 1.5190[8][12]
Comparison of Synthesis Methods
ParameterReductive AminationEschweiler-Clarke Reaction
Starting Materials 3-Methylbenzaldehyde, Methylamine3-Methylbenzylamine, Formaldehyde, Formic Acid
Key Reagents Reducing agent (e.g., NaBH₄, NaBH₃CN, H₂/Pd)Formaldehyde, Formic Acid
Typical Temperature 0 °C to Room Temperature80 - 100 °C
Key Advantages Good for starting from aldehyde; versatile choice of reductants.[3]Avoids over-alkylation (no quaternary salt formation); high efficiency.[2][13]
Potential Issues Over-alkylation; reduction of aldehyde to alcohol.[4]Exothermic reaction, CO₂ evolution; requires higher temperatures.[2]

Experimental Protocols & Visualizations

Method 1: Synthesis via Reductive Amination

This protocol describes the synthesis of this compound from 3-methylbenzaldehyde and methylamine using sodium borohydride as the reducing agent.

G cluster_prep Step 1: Imine Formation cluster_reduction Step 2: Reduction cluster_workup Step 3: Workup & Purification A Dissolve 3-methylbenzaldehyde in Methanol B Add Methylamine Solution (e.g., 40% in H₂O) A->B C Stir at 0-5 °C for 1-2 hours B->C D Add NaBH₄ portion-wise (maintain temp < 10 °C) C->D E Warm to Room Temperature and Stir for 3-4 hours D->E F Monitor by TLC E->F G Quench with H₂O & Remove Methanol F->G H Make basic with NaOH & Extract with Ether G->H I Dry, Filter, Concentrate H->I J Purify by Vacuum Distillation I->J G cluster_reaction Step 1: Reaction Setup cluster_workup Step 2: Workup & Purification A Combine 3-methylbenzylamine and Formic Acid (90%) B Add Formaldehyde solution (37% aq.) A->B C Heat to 80-100 °C (Note CO₂ evolution) B->C D Maintain heat for 4-6 hours until gas evolution ceases C->D E Cool to Room Temperature D->E F Make strongly basic with NaOH or KOH E->F G Extract with Ether F->G H Dry, Filter, Concentrate G->H I Purify by Vacuum Distillation H->I G Start Problem: Low Product Yield CheckTLC Analyze crude reaction mixture by TLC/GC-MS Start->CheckTLC SM_Present Result: Significant Starting Material Remains CheckTLC->SM_Present Path 1 Byproduct Result: Unknown Spot(s) Observed CheckTLC->Byproduct Path 2 Complex Result: Complex Mixture (Smearing on TLC) CheckTLC->Complex Path 3 Sol_SM Solution: - Extend reaction time - Increase temperature (if applicable) - Check reagent quality/activity SM_Present->Sol_SM Sol_Byproduct Solution: - Identify byproduct (e.g., alcohol, tertiary amine) - Adjust stoichiometry - Change to a more selective reagent Byproduct->Sol_Byproduct Sol_Complex Solution: - Lower reaction temperature - Check for decomposition - Re-evaluate workup procedure for product loss Complex->Sol_Complex

References

Technical Support Center: Purification of 3-Methyl-N-methylbenzylamine by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of crude 3-Methyl-N-methylbenzylamine via distillation.

Frequently Asked Questions (FAQs)

Q1: Why is vacuum distillation recommended for this compound?

A1: this compound has a high boiling point at atmospheric pressure (approximately 207°C at 760 mmHg)[1]. Distilling at this temperature can lead to thermal decomposition or side reactions. Vacuum distillation allows the compound to boil at a much lower temperature (e.g., 90-92°C at 15 mmHg), minimizing the risk of degradation and improving the purity of the final product[2].

Q2: My compound is turning yellow or pink during distillation. What is the cause and how can I prevent it?

A2: Discoloration in amines like benzylamines can be due to air oxidation or reaction with impurities, possibly catalyzed by trace metals[3]. To prevent this, ensure the distillation apparatus is scrupulously clean and dry. Distilling under an inert atmosphere (e.g., nitrogen or argon) before applying the vacuum can help purge oxygen from the system. Using fresh reagents and solvents for any pre-distillation workup is also recommended.

Q3: I'm observing significant bumping or foaming in the distillation flask. What should I do?

A3: Bumping occurs when a liquid superheats and boils violently. Foaming can be caused by contaminants or high viscosity. To ensure smooth boiling, use a magnetic stir bar or boiling chips in the distillation flask. A slow and gradual increase in temperature can also prevent superheating. If foaming is an issue, ensure the crude material is free from residual solvents or water and consider using a larger distillation flask to provide more headspace.

Q4: The pressure in my vacuum distillation setup is unstable. What are the common causes?

A4: Pressure fluctuations are typically caused by leaks in the system or outgassing from components. Check all ground glass joints, tubing connections, and seals for a proper fit. Ensure joints are lightly and evenly greased with a suitable vacuum grease. Outgassing can occur from rubber or plastic components that are not rated for high vacuum. Using high-vacuum-rated components and minimizing their use can lead to a more stable system.

Q5: What are the likely impurities in my crude this compound?

A5: Impurities often depend on the synthetic route. Common impurities can include unreacted starting materials (e.g., 3-methylbenzylamine or a methylating agent), by-products from side reactions such as over-methylation leading to a tertiary amine, or residual solvents from the reaction workup[4]. Oxidation and condensation products can also be present[5].

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Distillate 1. Inefficient condensation of the vapor. 2. System leak leading to an insufficient vacuum. 3. Product loss due to thermal decomposition. 4. Hold-up in the distillation column.1. Ensure the condenser has a sufficient flow of cold water or other coolant. 2. Check all joints and connections for leaks. Re-grease joints if necessary. 3. Lower the distillation temperature by improving the vacuum. 4. Use a short-path distillation apparatus to minimize the travel distance for the vapor.
Product Contamination / Poor Purity 1. Inefficient separation of components with close boiling points. 2. "Bumping" of the crude material into the collection flask. 3. Distillation rate is too high.1. Use a fractionating column (e.g., Vigreux) between the flask and the condenser for better separation. 2. Ensure smooth boiling with a stir bar. Do not overfill the distillation flask (should be ½ to ⅔ full). 3. Slow down the distillation by reducing the heat input to allow for proper fractionation. Collect the product over a narrow temperature range.
Distillate Solidifies in the Condenser 1. The melting point of the compound is close to the condenser temperature. 2. Coolant is too cold.1. This compound has a melting point of -30°C, so this is unlikely unless a high-melting impurity is present[1]. 2. If an impurity is the issue, use slightly warmer water in the condenser or use an air condenser.
Distillation Does Not Start 1. Insufficient heat applied to the distillation flask. 2. Vacuum is too high, lowering the boiling point below the applied temperature. 3. Thermometer bulb is placed incorrectly.1. Gradually increase the temperature of the heating mantle. 2. Slowly and carefully reduce the vacuum level until boiling commences at the desired temperature. 3. Ensure the top of the thermometer bulb is level with the bottom of the condenser side-arm to accurately measure the temperature of the vapor entering the condenser.

Physicochemical Data

The following table summarizes key quantitative data for this compound.

PropertyValueReference(s)
Molecular Formula C₉H₁₃N[1]
Molecular Weight 135.21 g/mol [1]
Boiling Point 207°C at 760 mmHg[1]
90-92°C at 15 mmHg[2]
Density 0.930 g/mL at 25°C[1]
Refractive Index n20/D 1.5190[2]

Experimental Protocol: Vacuum Distillation

This protocol outlines a standard procedure for the purification of crude this compound.

1. Pre-treatment (Drying):

  • If the crude product contains water, it should be dried prior to distillation.

  • Add anhydrous potassium hydroxide (KOH) pellets to the crude amine and stir for several hours or let it stand overnight[5]. The amine is a basic compound, making KOH a suitable drying agent.

  • Filter or decant the dried amine away from the KOH into the distillation flask.

2. Apparatus Setup:

  • Assemble a standard vacuum distillation apparatus. A short-path distillation head is recommended to minimize product loss.

  • Use a round-bottom flask (sized so the crude material fills it to no more than two-thirds) equipped with a magnetic stir bar.

  • Place a thermometer with the bulb positioned correctly at the vapor outlet to the condenser.

  • Connect the condenser to a chilled water supply.

  • Use a receiving flask (or multiple flasks for collecting different fractions) connected to the distillation adapter.

  • Connect the apparatus to a vacuum pump with a cold trap in between to protect the pump from corrosive vapors.

3. Distillation Procedure:

  • Ensure all connections are secure and lightly greased.

  • Begin stirring the crude amine.

  • Slowly and carefully apply the vacuum. The pressure should drop to the desired level (e.g., 15 mmHg).

  • Once the vacuum is stable, begin to gently heat the distillation flask using a heating mantle.

  • Observe the distillation. The first fraction to distill will likely be low-boiling impurities or residual solvents. Collect this "forerun" in a separate receiving flask.

  • As the temperature rises and stabilizes at the boiling point of the product (approx. 90-92°C at 15 mmHg), switch to a clean receiving flask to collect the main fraction[2].

  • Continue collecting the pure fraction as long as the temperature remains stable.

  • If the temperature begins to rise further, it indicates that higher-boiling impurities are starting to distill. Stop the distillation or collect this final fraction separately.

  • Turn off the heat and allow the system to cool completely before slowly and carefully re-introducing air to the apparatus.

  • Disassemble the apparatus and store the purified product in a well-sealed container under an inert atmosphere if necessary.

Visualizations

TroubleshootingWorkflow Start Distillation Problem Observed P1 Low Yield Start->P1 P2 Poor Purity Start->P2 P3 Discoloration Start->P3 P4 Pressure Instability Start->P4 S1a Check Condenser Coolant Flow P1->S1a S1b Inspect System for Leaks P1->S1b S1c Reduce Heating Temperature P1->S1c S2a Use Fractionating Column P2->S2a S2b Ensure Smooth Boiling (Stir Bar) P2->S2b S2c Reduce Distillation Rate P2->S2c S3a Purge with Inert Gas P3->S3a S3b Ensure Glassware is Clean P3->S3b S4a Check All Joints and Seals P4->S4a S4b Inspect Tubing for Cracks P4->S4b ExperimentalWorkflow cluster_prep Preparation cluster_distill Distillation Process cluster_final Outcome Crude Crude Product Dry Drying with KOH Crude->Dry Setup Apparatus Setup Dry->Setup Vacuum Apply Vacuum Setup->Vacuum Heat Gradual Heating Vacuum->Heat Forerun Collect Forerun Heat->Forerun Main Collect Main Fraction Forerun->Main Stop Stop & Cool Down Main->Stop Pure Purified Product Stop->Pure

References

Troubleshooting common side reactions in 3-Methyl-N-methylbenzylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3-Methyl-N-methylbenzylamine. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods for the synthesis of this compound are reductive amination of 3-methylbenzaldehyde with methylamine and the Eschweiler-Clarke reaction of 3-methylbenzylamine. Reductive amination offers versatility with various reducing agents, while the Eschweiler-Clarke reaction is a classical method for methylation of amines.

Q2: What are the typical side products I should be aware of?

A2: In reductive amination, the most common side product is the tertiary amine, N,N-dimethyl-3-methylbenzylamine, resulting from over-methylation. Another potential byproduct is the corresponding dibenzylamine analog, formed from the reaction of the product with the starting aldehyde. The Eschweiler-Clarke reaction is known to avoid the formation of quaternary ammonium salts but can sometimes lead to the formation of formylated intermediates if the reaction is incomplete.[1][2]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the reaction progress. Staining with a suitable agent, such as potassium permanganate or ninhydrin, can help visualize the starting materials and the product. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be employed to determine the ratio of reactants to products.

Q4: What are the recommended purification methods for this compound?

A4: The primary method for purifying this compound is column chromatography on silica gel. The choice of eluent is critical for good separation. A common starting point is a mixture of hexanes and ethyl acetate, with the polarity adjusted based on TLC analysis. For basic amines like this, adding a small amount of triethylamine (0.1-1%) to the eluent can prevent tailing and improve separation.[3][4] Acid-base extraction can also be used to remove non-basic impurities.

Troubleshooting Guides

Problem 1: Low Yield of this compound

Q: My reaction has resulted in a low yield of the desired product. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors depending on the synthetic route. Here's a breakdown of potential causes and solutions:

  • Incomplete Reaction:

    • Reductive Amination: The equilibrium between the aldehyde/amine and the imine might not be favorable. Consider adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to drive the reaction towards imine formation. Also, ensure the reducing agent is added after sufficient time has been allowed for imine formation.[5]

    • Eschweiler-Clarke Reaction: The reaction may require higher temperatures or longer reaction times to go to completion. These reactions are often run at or near boiling for several hours.[1][2]

  • Suboptimal Reaction Conditions:

    • Temperature: For reductive amination, the temperature should be carefully controlled, especially during the addition of the reducing agent, to avoid unwanted side reactions. Some reductive aminations may require gentle heating to proceed to completion.

    • pH: The pH of the reaction mixture in reductive amination is crucial. A mildly acidic pH (around 5-6) is often optimal for imine formation.

    • Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of either the aldehyde or the amine can lead to side product formation.

  • Degradation of Reagents or Product:

    • Ensure the purity of your starting materials. 3-methylbenzaldehyde can oxidize to 3-methylbenzoic acid over time.

    • The product amine can be sensitive to air and may degrade. It is advisable to work under an inert atmosphere (e.g., nitrogen or argon) if possible.

Below is a logical workflow for troubleshooting low yield:

LowYieldTroubleshooting start Low Yield of Product check_completion Check Reaction Completion (TLC, GC-MS, NMR) start->check_completion incomplete Incomplete Reaction check_completion->incomplete optimize_conditions Optimize Reaction Conditions incomplete->optimize_conditions Yes degradation Check for Degradation incomplete->degradation No solution Improved Yield optimize_conditions->solution sub_optimize1 Adjust Reaction Time/Temp optimize_conditions->sub_optimize1 sub_optimize2 Add Dehydrating Agent (Reductive Amination) optimize_conditions->sub_optimize2 sub_optimize3 Adjust pH (Reductive Amination) optimize_conditions->sub_optimize3 purification_issue Review Purification Method degradation->purification_issue purification_issue->solution ReductiveAminationWorkflow start Start imine_formation 1. Imine Formation (3-Methylbenzaldehyde + Methylamine) start->imine_formation reduction 2. Reduction (e.g., NaBH4) imine_formation->reduction workup 3. Work-up & Extraction reduction->workup purification 4. Purification (Column Chromatography) workup->purification product 3-Methyl-N- methylbenzylamine purification->product EschweilerClarkeWorkflow start Start mixing 1. Mix Reagents (3-Methylbenzylamine, HCOOH, HCHO) start->mixing heating 2. Heat to 80-100 °C mixing->heating workup 3. Basic Work-up & Extraction heating->workup purification 4. Purification (Column Chromatography) workup->purification product 3-Methyl-N- methylbenzylamine purification->product

References

Optimization of reaction conditions for 3-Methyl-N-methylbenzylamine alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the alkylation of 3-Methyl-N-methylbenzylamine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your experimental work.

Troubleshooting Guide

This guide addresses common issues encountered during the alkylation of this compound.

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion of Starting Material 1. Insufficiently Reactive Alkylating Agent: Alkyl chlorides are less reactive than bromides and iodides. 2. Low Reaction Temperature: The activation energy for the reaction may not be met at lower temperatures. 3. Ineffective Base: The base may not be strong enough to deprotonate the starting amine or neutralize the acid formed during the reaction. 4. Steric Hindrance: The 3-methyl group on the benzyl ring and the N-methyl group can sterically hinder the approach of the alkylating agent.[1]1. Use a more reactive alkylating agent: Switch from an alkyl chloride to an alkyl bromide or, preferably, an alkyl iodide. 2. Increase the reaction temperature: Gradually increase the temperature, monitoring for product formation and potential side reactions. Reactions in solvents like DMF can often be heated to 50-100 °C. 3. Change the base: Employ a stronger, non-nucleophilic base. Cesium carbonate (Cs₂CO₃) is often highly effective in promoting N-alkylation.[2][3][4] 4. Prolong reaction time: For sterically hindered substrates, longer reaction times may be necessary to achieve good conversion.
Formation of Quaternary Ammonium Salt 1. Over-alkylation of the Tertiary Amine Product: The desired tertiary amine product is often more nucleophilic than the starting secondary amine and can react further with the alkylating agent. 2. Excess Alkylating Agent: Using a large excess of the alkylating agent drives the reaction towards quaternization.1. Use a stoichiometric amount of alkylating agent: Carefully control the stoichiometry, using 1.0 to 1.2 equivalents of the alkylating agent. 2. Slow addition of the alkylating agent: Add the alkylating agent dropwise to the reaction mixture to maintain a low concentration. 3. Employ Cesium Carbonate: Cs₂CO₃ has been shown to suppress over-alkylation in N-alkylation reactions.[2][4]
Reaction Mixture is a Complex Mixture of Products 1. Side reactions: Elimination reactions can occur with certain alkyl halides, especially secondary or tertiary ones. 2. Decomposition: The starting material or product may be unstable under the reaction conditions.1. Use primary alkyl halides: These are less prone to elimination reactions. 2. Optimize reaction temperature and time: Avoid excessively high temperatures or prolonged reaction times. Monitor the reaction progress by TLC or GC/MS to determine the optimal endpoint.
Difficulty in Product Purification 1. Similar Polarity of Starting Material and Product: The starting secondary amine and the product tertiary amine may have similar polarities, making separation by column chromatography challenging. 2. Presence of Quaternary Salt: Quaternary ammonium salts are highly polar and can streak on silica gel.1. Acid Wash: After the reaction, perform an acidic workup (e.g., with dilute HCl) to protonate the amines. The unreacted secondary amine and the tertiary amine product will have different pKa values, which may aid in separation. The product can then be re-isolated by basifying the aqueous layer and extracting with an organic solvent. 2. Purification of Quaternary Salt: If the quaternary salt is the desired product, it can often be purified by recrystallization. If it is a byproduct, it can be removed by washing the organic layer with water during workup.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the alkylation of this compound?

A1: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally recommended for N-alkylation reactions.[2] These solvents effectively dissolve the amine and the base, facilitating the reaction.

Q2: Which base should I use to minimize side reactions?

A2: Cesium carbonate (Cs₂CO₃) is highly recommended as it has been shown to promote mono-N-alkylation and suppress the formation of quaternary ammonium salts.[2][3][4] Other common bases like potassium carbonate (K₂CO₃) can also be used, but may be less effective at preventing over-alkylation.

Q3: How does the 3-methyl group affect the reaction?

A3: The 3-methyl group can have a modest steric influence on the reaction, potentially slowing it down compared to the unsubstituted N-methylbenzylamine.[1] This may necessitate slightly more forcing conditions, such as a higher temperature or longer reaction time, to achieve a good yield.

Q4: Can I use a phase-transfer catalyst?

A4: While not always necessary, a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) can be beneficial, especially if the base is not fully soluble in the reaction solvent. TBAI can also promote the reaction by in-situ formation of a more reactive alkyl iodide from an alkyl bromide or chloride.

Q5: How can I monitor the progress of the reaction?

A5: The reaction can be monitored by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS). A successful reaction will show the consumption of the starting material (this compound) and the appearance of a new, typically less polar, product spot/peak.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using Cesium Carbonate

This protocol provides a general method for the N-alkylation of this compound with a primary alkyl halide, optimized to minimize over-alkylation.

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl iodide)

  • Cesium Carbonate (Cs₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Add anhydrous DMF to dissolve the amine.

  • Add anhydrous cesium carbonate (1.5 eq.).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Slowly add the alkyl halide (1.1 eq.) dropwise to the stirring mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and stir for 4-24 hours, monitoring the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with diethyl ether (3 x volume of DMF).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

The following tables summarize illustrative quantitative data for N-alkylation reactions of benzylamine derivatives. Note that specific yields for this compound may vary.

Table 1: Effect of Base on the N-Alkylation of a Benzylamine Derivative*
EntryBaseSolventTemperature (°C)Time (h)Yield of Tertiary Amine (%)
1K₂CO₃DMF601265
2NaHTHF25850
3Cs₂CO₃DMF601285
4Et₃NCH₃CN802440

*Data is illustrative and based on general observations for N-alkylation of secondary benzylamines.

Table 2: Influence of Alkylating Agent on Reaction Yield*
EntryAlkylating AgentSolventBaseTemperature (°C)Yield (%)
1Ethyl ChlorideDMFCs₂CO₃80Low
2Ethyl BromideDMFCs₂CO₃6078
3Ethyl IodideDMFCs₂CO₃5092

*Yields are illustrative for the N-alkylation of a secondary benzylamine and highlight the general reactivity trend of alkyl halides.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Workup & Purification A 1. Add 3-Methyl-N- methylbenzylamine and Cs₂CO₃ to DMF B 2. Stir under inert atmosphere A->B C 3. Add Alkyl Halide dropwise B->C D 4. Heat and stir (4-24h) C->D E 5. Monitor by TLC/GC D->E F 6. Quench with water, extract with Et₂O E->F G 7. Wash organic layer (NaHCO₃, Brine) F->G H 8. Dry and concentrate G->H I 9. Column Chromatography H->I

Caption: General experimental workflow for the N-alkylation of this compound.

Troubleshooting Logic

troubleshooting_logic Start Reaction Issue LowConversion Low/No Conversion? Start->LowConversion SideProducts Side Products (e.g., Quaternization)? LowConversion->SideProducts No CheckReagents Check Reagent Reactivity (R-I > R-Br > R-Cl) LowConversion->CheckReagents Yes PurificationProblem Purification Difficulty? SideProducts->PurificationProblem No ControlStoich Control Stoichiometry (1.1 eq. Alkyl Halide) SideProducts->ControlStoich Yes AcidWash Perform Acidic Workup PurificationProblem->AcidWash Yes IncreaseTemp Increase Temperature (e.g., to 80°C) CheckReagents->IncreaseTemp ChangeBase Use Stronger Base (e.g., Cs₂CO₃) IncreaseTemp->ChangeBase ProlongTime Increase Reaction Time ChangeBase->ProlongTime SlowAddition Slow Addition of Alkylating Agent ControlStoich->SlowAddition UseCesium Use Cs₂CO₃ to Suppress Over-alkylation SlowAddition->UseCesium Recrystallize Recrystallize Quaternary Salt Byproduct AcidWash->Recrystallize

Caption: A logical flow diagram for troubleshooting common issues in the alkylation reaction.

References

3-Methyl-N-methylbenzylamine storage conditions to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Methyl-N-methylbenzylamine

This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of this compound to prevent degradation and ensure experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] It is recommended to store the compound away from heat, sparks, and open flames.[1][3] For the related compound N-methylbenzylamine, a storage temperature below +30°C is advised.[4]

Q2: Is this compound sensitive to air or moisture?

A2: Yes, related benzylamines are known to be sensitive to air.[4] They can react with carbon dioxide from the atmosphere.[5] Therefore, it is crucial to keep the container tightly closed and consider flushing the container with an inert gas like nitrogen or argon before sealing for long-term storage.

Q3: What materials are incompatible with this compound?

A3: You should avoid storing this compound with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1][3][5] Contact with these substances can lead to vigorous reactions and degradation of the product.

Q4: What are the known degradation pathways for this compound?

A4: Degradation can occur through several pathways. Amines like this compound are susceptible to oxidation and can react with atmospheric carbon dioxide.[4][5] Under acidic conditions, there is a risk of spontaneous nitrosation.[6] Furthermore, hazardous decomposition can occur at high temperatures, producing nitrogen oxides, carbon monoxide, and carbon dioxide.[1][7]

Troubleshooting Guide

Issue: The compound has changed color from colorless to yellow/brown.

  • Possible Cause: This is a likely sign of oxidation or degradation due to exposure to air or light.

  • Recommended Action:

    • Verify the purity of the material using an appropriate analytical technique (e.g., NMR, GC-MS) before use.

    • If the purity is compromised, it is recommended to use a fresh batch for sensitive experiments.

    • For future storage, ensure the container is tightly sealed and consider storing under an inert atmosphere.

Issue: The compound was accidentally left open to the air for an extended period.

  • Possible Cause: The compound has likely been exposed to atmospheric oxygen and carbon dioxide, potentially leading to the formation of carbonates and other degradation products.[4][5]

  • Recommended Action:

    • The quality of the product may be compromised. It is highly advisable to perform a quality control check.

    • If the material is critical and no fresh stock is available, consider purification (e.g., distillation) if feasible and appropriate for your application.

    • Always ensure containers are sealed immediately after use.

Issue: The compound was stored near an acidic substance.

  • Possible Cause: Amines are basic and will react with acids. This can lead to salt formation and may catalyze other degradation reactions.[1][5] N-methylbenzylamine is susceptible to enhanced spontaneous nitrosation under acidic conditions.[6]

  • Recommended Action:

    • Immediately move the compound to a designated storage area for bases/amines, away from incompatible materials.

    • Check for any changes in the physical appearance of the compound.

    • Due to the potential for unseen chemical changes, it is best to discard the material if contamination is suspected, especially for use in sensitive biological or chemical synthesis applications.

Data Presentation

PropertyValueSource
Appearance Colorless to slightly yellow oily liquid[8]
Storage Temperature Store below +30°C (for N-methylbenzylamine)[4]
Boiling Point 207°C (at 760 mmHg)[8]
Density 0.930 g/mL (at 25°C)[8]
Incompatibilities Strong oxidizing agents, acids, acid anhydrides, acid chlorides, carbon dioxide (CO2)[1][3][5]
Hazardous Decomposition Products Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2)[1][7]

Experimental Protocols

Protocol: Inert Atmosphere Storage

This protocol describes the procedure for storing this compound under an inert atmosphere to minimize degradation from air and moisture.

  • Materials:

    • Schlenk flask or a vial with a septum-lined cap.

    • Source of inert gas (Nitrogen or Argon) with a regulator and tubing.

    • Cannula or long needle.

    • Parafilm or sealing tape.

  • Procedure:

    • Dispense the required amount of this compound into the storage vessel in a fume hood.

    • Insert a needle connected to the inert gas line through the septum, ensuring the needle tip is above the liquid level.

    • Insert a second, shorter needle to act as a vent for the displaced air.

    • Gently flush the headspace of the container with the inert gas for 2-5 minutes. The flow rate should be low to avoid splashing the liquid.

    • Remove the vent needle first, followed by the gas inlet needle.

    • Quickly seal the septum with parafilm or appropriate sealing tape to prevent gas exchange.

    • Store the sealed container in a cool, dry, and dark place, following the recommended temperature guidelines.

Mandatory Visualization

G Troubleshooting Storage of this compound start Start: Observe Compound check_color Is there a color change (e.g., to yellow/brown)? start->check_color check_exposure Was the container left open or poorly sealed? check_color->check_exposure No action_purity_test Action: Perform purity analysis (e.g., GC-MS, NMR). check_color->action_purity_test Yes check_incompatible Was it stored near incompatible materials (acids, oxidizers)? check_exposure->check_incompatible No check_exposure->action_purity_test Yes action_discard High Risk: Consider discarding. Use fresh stock for critical applications. check_incompatible->action_discard Yes end_ok Compound likely stable. Proceed with use. check_incompatible->end_ok No action_remediate_storage Action: Re-store in a tightly sealed container, under inert gas if possible. action_purity_test->action_remediate_storage end_remediate Follow remediation steps and re-evaluate before use. action_discard->end_remediate action_remediate_storage->end_remediate

Caption: Troubleshooting workflow for assessing this compound stability.

References

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 3-Methyl-N-methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of 3-Methyl-N-methylbenzylamine. The following frequently asked questions (FAQs) and troubleshooting guides provide direct, actionable solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing for this compound in reversed-phase HPLC?

A1: The most common cause of peak tailing for this compound, a basic compound, is secondary interactions between the analyte and the stationary phase. The N-methylbenzylamine moiety contains a secondary amine that can be protonated, leading to a positive charge. This charge can then interact with residual acidic silanol groups on the surface of conventional silica-based C18 columns, causing a portion of the analyte to be retained longer and resulting in a tailing peak.[1][2]

Q2: Why is the pKa of this compound important for my HPLC method?

Q3: Can the concentration of the buffer in my mobile phase affect peak tailing?

A3: Yes, an insufficient buffer concentration can lead to pH shifts within the column, which can exacerbate peak tailing. A buffer concentration in the range of 10-50 mM is generally recommended to maintain a stable pH environment and improve peak symmetry.[3]

Q4: Are there specific column types that are better suited for analyzing basic compounds like this compound?

A4: While a standard C18 column can be used with careful mobile phase optimization, modern columns designed to minimize silanol interactions are often a better choice. These include end-capped columns, where residual silanols are chemically deactivated, or columns with a different stationary phase chemistry, such as those with a polar-embedded group.

Q5: How do I know if sample overload is the cause of my peak tailing?

A5: To determine if sample overload is the issue, you can perform a simple dilution experiment. Reduce the concentration of your sample by a factor of 5 or 10 and inject it again. If the peak shape improves significantly, it is likely that you were overloading the column. In this case, you should either continue to use the diluted sample or reduce the injection volume.

Troubleshooting Guide: Resolving Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing issues in the HPLC analysis of this compound.

dot

Troubleshooting_Peak_Tailing Troubleshooting Workflow for Peak Tailing start Start: Peak Tailing Observed check_ph Step 1: Verify Mobile Phase pH Is pH 2-3 units below pKa (~9.75)? start->check_ph adjust_ph Action: Adjust Mobile Phase pH to ~3.0 using a suitable buffer (e.g., phosphate or formate). check_ph->adjust_ph No check_column Step 2: Evaluate Column Chemistry Using a standard C18 column? check_ph->check_column Yes adjust_ph->check_column use_additive Action: Add a Competing Base (e.g., 10-50 mM Triethylamine) to the mobile phase. check_column->use_additive Yes change_column Action: Switch to an End-Capped or Polar-Embedded Column. check_column->change_column Consider check_overload Step 3: Check for Sample Overload Does peak shape improve with sample dilution? use_additive->check_overload change_column->check_overload reduce_load Action: Reduce Sample Concentration or Injection Volume. check_overload->reduce_load Yes check_solvent Step 4: Assess Injection Solvent Is it stronger than the mobile phase? check_overload->check_solvent No reduce_load->check_solvent change_solvent Action: Dissolve Sample in the Initial Mobile Phase. check_solvent->change_solvent Yes end End: Symmetrical Peak Achieved check_solvent->end No change_solvent->end

Caption: A step-by-step workflow for troubleshooting peak tailing.

Data Presentation

The following table provides illustrative data on the expected effect of adding a mobile phase additive, triethylamine (TEA), on the peak asymmetry of a basic compound like this compound.

TEA Concentration (mM)Expected Tailing Factor (Tf)
0> 2.0
10~ 1.5
25~ 1.2
50~ 1.1

Note: This table illustrates the general trend of improved peak symmetry with the addition of a competing base. Actual results may vary depending on specific experimental conditions.

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment

  • Objective: To minimize secondary silanol interactions by lowering the mobile phase pH.

  • Materials:

    • HPLC grade water

    • HPLC grade acetonitrile or methanol

    • Phosphoric acid or formic acid

    • pH meter

  • Procedure:

    • Prepare the aqueous portion of the mobile phase.

    • Adjust the pH of the aqueous portion to 3.0 using a small amount of phosphoric acid or formic acid.

    • Filter the buffered aqueous phase through a 0.45 µm filter.

    • Prepare the final mobile phase by mixing the buffered aqueous phase with the organic solvent in the desired ratio.

    • Equilibrate the HPLC column with the new mobile phase for at least 15-20 column volumes before injecting the sample.

Protocol 2: Using a Mobile Phase Additive (Triethylamine)

  • Objective: To improve peak symmetry by adding a competing base to the mobile phase.

  • Materials:

    • Mobile phase from Protocol 1 (pH 3.0)

    • Triethylamine (TEA), HPLC grade

  • Procedure:

    • Prepare a series of mobile phases containing varying concentrations of TEA (e.g., 10 mM, 25 mM, 50 mM) by adding the appropriate amount of TEA to the pre-mixed mobile phase.

    • Start with the lowest concentration of TEA and equilibrate the column.

    • Inject the sample and evaluate the peak shape.

    • If tailing persists, incrementally increase the concentration of TEA, allowing for column equilibration at each new concentration.

    • Determine the lowest concentration of TEA that provides an acceptable peak shape.

Visualization of Analyte-Stationary Phase Interaction

dot

Silanol_Interaction Analyte-Stationary Phase Interaction at Different pH Values cluster_neutral_ph Neutral pH cluster_low_ph Low pH (e.g., pH 3) silanol_neutral Deprotonated Silanol (SiO⁻) tailing_peak Result: Peak Tailing silanol_neutral->tailing_peak analyte_neutral Protonated Analyte (R₃NH⁺) analyte_neutral->silanol_neutral Ionic Interaction silanol_low Protonated Silanol (SiOH) symmetrical_peak Result: Symmetrical Peak silanol_low->symmetrical_peak analyte_low Protonated Analyte (R₃NH⁺) analyte_low->silanol_low No Ionic Interaction

Caption: Interaction of a basic analyte with the stationary phase at neutral vs. low pH.

References

Removing residual starting materials from 3-Methyl-N-methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3-Methyl-N-methylbenzylamine.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis and purification of this compound, particularly when synthesized via reductive amination of 3-methylbenzaldehyde and methylamine.

Question: My reaction seems incomplete, and I still have significant amounts of starting material (3-methylbenzaldehyde) in my crude product. What can I do?

Answer: Incomplete conversion is a common issue in reductive amination. Here are several factors to consider and steps to take:

  • Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Depending on the reducing agent and temperature, these reactions can take several hours to reach completion. If the reaction is sluggish at room temperature, a moderate increase in temperature (e.g., to 40-50 °C) may improve the rate of imine formation and subsequent reduction.

  • pH of the Reaction Mixture: The formation of the intermediate imine is often pH-dependent. For many reductive aminations using borohydride reagents, slightly acidic conditions (pH 5-6) are optimal for imine formation without significantly decomposing the reducing agent. You can add a small amount of acetic acid to catalyze imine formation.

  • Stoichiometry of Reagents: Verify that the stoichiometry of your reagents is correct. A slight excess of the amine and the reducing agent can help drive the reaction to completion.

  • Choice of Reducing Agent: While sodium borohydride can be used, it can also reduce the starting aldehyde. A milder, more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride is often preferred as they are less likely to reduce the aldehyde and can be used in a one-pot procedure.

Question: I am having trouble removing unreacted 3-methylbenzaldehyde from my final product. What is the best way to purify my this compound?

Answer: The significant difference in the chemical properties of the aldehyde (neutral) and the amine (basic) allows for effective separation.

  • Acid-Base Extraction: A standard work-up procedure involving an acid wash is highly effective. By dissolving your crude product in a water-immiscible organic solvent (like diethyl ether or ethyl acetate) and washing with an aqueous acid solution (e.g., 1M HCl), your amine product will be protonated and move into the aqueous layer as a salt. The unreacted aldehyde will remain in the organic layer. You can then separate the layers, basify the aqueous layer (e.g., with NaOH), and extract your purified amine back into an organic solvent.

  • Fractional Distillation under Reduced Pressure: If the product is still contaminated after extraction, fractional distillation under vacuum is an excellent method for purification, given the difference in boiling points between 3-methylbenzaldehyde and this compound.

  • Column Chromatography: For small-scale purifications or to remove other, less volatile impurities, silica gel column chromatography can be employed.

Question: My purified product is a yellow-to-brown oil, not colorless. What is the cause of the color, and how can I remove it?

Answer: The coloration can be due to several factors:

  • Impurities from the Starting Aldehyde: Aromatic aldehydes can be prone to air oxidation, forming colored impurities. Using freshly distilled 3-methylbenzaldehyde can mitigate this.

  • Reaction Byproducts: Minor side reactions can produce colored, often polymeric, materials.

  • Degradation: Amines can be sensitive to air and light.

To decolorize your product, you can try:

  • Charcoal Treatment: Dissolve the amine in a suitable solvent, add a small amount of activated charcoal, stir for a short period, and then filter through celite.

  • Purification Methods: Both fractional distillation and column chromatography are effective at removing colored impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common residual starting materials and side products I should expect in my crude this compound?

A1: The most common impurities are typically:

  • Unreacted Starting Materials: 3-methylbenzaldehyde and methylamine.

  • Intermediate Imine: The imine formed from the condensation of 3-methylbenzaldehyde and methylamine may be present if the reduction step is incomplete.

  • 3-Methylbenzyl Alcohol: This can form if the reducing agent reduces the starting 3-methylbenzaldehyde.

  • Over-Alkylated Product (Tertiary Amine): While less common with secondary amine formation, if there are impurities in the methylamine source or side reactions, a small amount of the tertiary amine could be formed.

Q2: What are the key physical properties I should be aware of for purification?

A2: The boiling points of the key components are crucial for purification by distillation.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
This compound135.21207 °C at 760 mmHg; 90-92 °C at 15 mmHg~0.930
3-Methylbenzaldehyde120.15199 °C at 760 mmHg~1.019
Methylamine31.06-6.3 °C at 760 mmHg~0.785

Q3: Which purification method is better for my product: fractional distillation or column chromatography?

A3: The choice depends on the scale of your reaction and the nature of the impurities.

  • Fractional Distillation: This is the preferred method for larger quantities (multi-gram scale) and for separating volatile impurities, especially unreacted 3-methylbenzaldehyde. It is generally more scalable and cost-effective for bulk purification.

  • Column Chromatography: This is ideal for smaller scale purifications (milligram to a few grams) and for removing non-volatile or colored impurities. It offers very high resolution but is more time-consuming and uses more solvent.

Experimental Protocols

Protocol 1: Standard Acid-Base Extraction Work-up

This protocol is designed to separate the basic amine product from neutral or acidic impurities after the reaction is complete.

  • Quench the Reaction: If a hydride-based reducing agent was used, carefully quench the reaction by the slow addition of water or a mild acid.

  • Solvent Extraction: Transfer the reaction mixture to a separatory funnel and dilute with a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and water.

  • Acid Wash: Extract the organic layer with 1M HCl (aq). Repeat the extraction 2-3 times. The amine product will move to the aqueous layer.

  • Separation: Combine the aqueous layers. The organic layer, containing neutral impurities like unreacted aldehyde, can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 4M NaOH) until the solution is strongly basic (pH > 12).

  • Back Extraction: Extract the basified aqueous layer with a fresh organic solvent (e.g., diethyl ether) 3 times. The purified amine will now be in the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude, but significantly purified, this compound.

Protocol 2: Purification by Fractional Vacuum Distillation

This protocol is for purifying the amine after an initial work-up.

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum adapter, a short fractionating column (e.g., Vigreux column), a thermometer, and a receiving flask. Ensure all glassware is dry.

  • Charge the Flask: Add the crude this compound to the distillation flask, along with a few boiling chips or a magnetic stir bar.

  • Apply Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask.

  • Collect Fractions:

    • Forerun: Collect any low-boiling impurities (e.g., residual solvent) in the first fraction.

    • Main Fraction: As the temperature stabilizes at the expected boiling point of your product at the given pressure (approx. 90-92 °C at 15 mmHg), switch to a clean receiving flask to collect the pure this compound.

    • Residue: Stop the distillation before the flask goes to dryness to avoid charring of any high-boiling residue.

  • Release Vacuum: Allow the apparatus to cool before slowly releasing the vacuum.

Protocol 3: Purification by Silica Gel Column Chromatography
  • Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Elute the column with a suitable solvent system. A common starting point for secondary benzylamines is a gradient of ethyl acetate in hexanes (e.g., starting with 5% ethyl acetate and gradually increasing the polarity). To prevent streaking of the amine on the silica, it is often beneficial to add a small amount of triethylamine (e.g., 0.5-1%) to the eluent.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow crude_product Crude Reaction Mixture workup Acid-Base Work-up crude_product->workup choice Purity Check workup->choice distillation Fractional Vacuum Distillation pure_product Pure this compound distillation->pure_product chromatography Column Chromatography chromatography->pure_product choice->distillation Impure (Large Scale) choice->chromatography Impure (Small Scale) choice->pure_product Sufficiently Pure

Caption: Experimental workflow for the purification of this compound.

impurity_removal cluster_impurities Potential Impurities cluster_methods Purification Methods aldehyde Unreacted 3-Methylbenzaldehyde extraction Acid-Base Extraction aldehyde->extraction Highly Effective distillation Fractional Distillation aldehyde->distillation chromatography Column Chromatography aldehyde->chromatography alcohol 3-Methylbenzyl Alcohol alcohol->distillation alcohol->chromatography imine Intermediate Imine imine->extraction imine->chromatography

Caption: Logical relationship between impurities and their removal methods.

Technical Support Center: Pilot Plant Synthesis of 3-Methyl-N-methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals involved in the scaling up of 3-Methyl-N-methylbenzylamine synthesis for pilot plant production. Below you will find troubleshooting guides and frequently asked questions to address potential challenges during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most prevalent and scalable method for synthesizing this compound is reductive amination.[1][2] This approach involves the reaction of 3-methylbenzaldehyde with methylamine to form an intermediate imine, which is then reduced to the final secondary amine product.[3] This method is generally preferred for its high selectivity and avoidance of over-alkylation, a common issue with direct alkylation methods.[3][4]

Q2: What are the primary competing side reactions to be aware of during scale-up?

A2: When scaling up the reductive amination for this compound, the primary side reactions of concern are:

  • Formation of 3-methylbenzyl alcohol: This occurs if the reducing agent reduces the starting aldehyde before it can react with methylamine.[5]

  • Formation of the tertiary amine (3-Methyl-N,N-dimethylbenzylamine): This can happen if the product, this compound, reacts with residual 3-methylbenzaldehyde and is subsequently reduced.[4]

  • Presence of unreacted starting materials: Incomplete reaction can lead to residual 3-methylbenzaldehyde or the intermediate imine in the final product.[5]

Q3: Which reducing agents are recommended for pilot plant scale, and what are their advantages?

A3: For pilot plant production, several reducing agents can be employed. The choice often depends on factors like cost, safety, and selectivity.

  • Sodium Triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent that is particularly effective for reductive aminations.[1][2] It can selectively reduce the imine in the presence of the aldehyde, minimizing the formation of the alcohol byproduct.[1]

  • Sodium Borohydride (NaBH₄): This is a more cost-effective reducing agent, but it can also reduce the starting aldehyde. To mitigate this, the imine formation should be allowed to go to completion before the addition of NaBH₄.[3]

  • Catalytic Hydrogenation: Using a catalyst such as Palladium on carbon (Pd/C) with hydrogen gas is a clean and efficient method, often used in industrial settings.[6][7][8] This method avoids the use of stoichiometric metal hydride reagents, simplifying work-up.

Q4: How can the reaction be monitored for completion at a pilot plant scale?

A4: Monitoring the reaction progress is crucial for consistency and yield optimization. At the pilot plant scale, common methods include:

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the disappearance of starting materials (3-methylbenzaldehyde) and the appearance of the product (this compound) and any significant byproducts.[9]

  • Gas Chromatography (GC): GC is another effective technique for monitoring the reaction, particularly for volatile components.

  • Thin Layer Chromatography (TLC): While less quantitative, TLC is a rapid and simple method for qualitative assessment of the reaction progress.[10]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete imine formation. - Inefficient reduction. - Suboptimal reaction temperature. - Degradation of reagents.- Ensure the quality of 3-methylbenzaldehyde and methylamine. - If using a two-step approach, confirm imine formation is complete before adding the reducing agent. - Optimize the amount of reducing agent and reaction time. - Adjust the reaction temperature based on small-scale optimization studies.
High levels of 3-methylbenzyl alcohol byproduct The reducing agent is reacting with the starting aldehyde.- Use a more selective reducing agent like Sodium Triacetoxyborohydride (STAB).[1] - If using Sodium Borohydride, ensure imine formation is complete before its addition. - Control the temperature during the addition of the reducing agent.
Presence of tertiary amine (over-alkylation) The secondary amine product is reacting with remaining aldehyde.- Use a stoichiometric amount of the aldehyde or a slight excess of methylamine.[4] - Consider a stepwise procedure where the aldehyde is added portion-wise.
Difficulties in product isolation and purification - Emulsion formation during work-up. - Co-distillation of impurities.- Adjust the pH during the aqueous work-up to break emulsions. - For purification, consider vacuum distillation.[10] - Formation of a hydrochloride salt can aid in purification by precipitation.[11]

Experimental Protocols

Reductive Amination using Sodium Triacetoxyborohydride (STAB)
  • Reaction Setup: In a suitable reactor, dissolve 3-methylbenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).

  • Amine Addition: Add a solution of methylamine (1.1-1.2 eq) to the reactor.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress can be monitored by TLC or GC.

  • Reduction: Slowly add Sodium Triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise to the reaction mixture, maintaining the temperature below 30°C.

  • Reaction: Continue to stir the reaction mixture at room temperature until the reaction is complete (typically 12-24 hours), as confirmed by HPLC or GC.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation.

Catalytic Hydrogenation
  • Imine Formation: In a suitable reactor, combine 3-methylbenzaldehyde (1.0 eq) and methylamine (1.1 eq) in a solvent like methanol or ethanol. Stir at room temperature to form the imine.[8]

  • Catalyst Addition: Add Palladium on carbon (10% Pd/C, 1-2 mol%) to the reaction mixture.

  • Hydrogenation: Pressurize the reactor with hydrogen gas (typically 50-100 psi) and stir vigorously. The reaction is often exothermic and may require cooling.

  • Reaction Monitoring: Monitor the reaction by hydrogen uptake or by sampling and analyzing via HPLC or GC.

  • Work-up: Once the reaction is complete, carefully filter the catalyst.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation.

Quantitative Data Summary

Parameter Reductive Amination (STAB) Catalytic Hydrogenation Reference
Typical Yield 85-95%90-98%General expectation for these reaction types
Reaction Temperature 20-30°C20-50°C[7]
Reaction Time 12-24 hours4-12 hours[7]
Key Reagents 3-methylbenzaldehyde, methylamine, STAB3-methylbenzaldehyde, methylamine, Pd/C, H₂[1][7]
Common Solvents Dichloromethane, DichloroethaneMethanol, Ethanol[2][8]

Visualizations

G Workflow for Reductive Amination Synthesis A Start: 3-Methylbenzaldehyde & Methylamine B Solvent Addition (e.g., DCM) A->B C Imine Formation B->C D Addition of Reducing Agent (e.g., STAB) C->D E Reduction Reaction D->E F Reaction Quench (Aq. NaHCO3) E->F G Work-up & Extraction F->G H Purification (Vacuum Distillation) G->H I Final Product: this compound H->I

Caption: Experimental workflow for the synthesis of this compound via reductive amination.

G Troubleshooting Logic for Low Yield A Problem: Low Product Yield B Check Purity of Starting Materials A->B C Analyze Reaction Mixture (HPLC/GC) A->C D High Unreacted Aldehyde? C->D E High Alcohol Byproduct? C->E D->E No F Incomplete Imine Formation or Inefficient Reduction D->F Yes G Premature Reduction of Aldehyde E->G Yes H Increase Imine Formation Time / Optimize Reducing Agent Stoichiometry F->H I Use More Selective Reducing Agent (STAB) / Control Temperature G->I

Caption: Logical troubleshooting flow for addressing low yield in the synthesis.

References

Technical Support Center: Interpreting Complex NMR Spectra of 3-Methyl-N-methylbenzylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of 3-Methyl-N-methylbenzylamine derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why do the benzylic protons in my this compound derivative appear as a complex multiplet instead of a clean singlet or doublet?

A1: The complexity of the benzylic proton signals often arises from two main factors: diastereotopicity and restricted bond rotation.

  • Diastereotopicity: If a chiral center is present in the molecule, or if the molecule as a whole is chiral, the two benzylic protons (on the CH2 group) can become chemically non-equivalent.[1][2] These are known as diastereotopic protons and will have different chemical shifts, coupling to each other and to other nearby protons, resulting in a complex splitting pattern (often an AB quartet, which can be further split).[3][4]

  • Restricted Bond Rotation: Even in the absence of a fixed chiral center, slow rotation around the benzyl-nitrogen bond on the NMR timescale can lead to distinct environments for the two benzylic protons, causing them to have different chemical shifts and couple with each other.

Troubleshooting Steps:

  • Variable Temperature (VT) NMR: Acquiring spectra at elevated temperatures can increase the rate of bond rotation. If the complex multiplet coalesces into a simpler pattern (e.g., a singlet) at higher temperatures, this indicates that restricted rotation was the cause of the complexity.

  • 2D NMR (COSY, HSQC): A COSY spectrum can help identify which protons are coupled to the benzylic protons. An HSQC spectrum will show that both benzylic proton signals correlate to the same carbon, confirming they are a CH2 group.[5]

Q2: The aromatic proton signals in my spectrum are overlapping and difficult to assign. How can I resolve them?

A2: Overlapping signals in the aromatic region are common for substituted benzylamines. Several strategies can help in their resolution and assignment:

  • Higher Field Spectrometer: Using a spectrometer with a higher magnetic field strength will increase the chemical shift dispersion, potentially resolving the overlapping signals.

  • Change of Solvent: Running the sample in a different deuterated solvent (e.g., benzene-d6, acetone-d6) can induce different chemical shifts for the aromatic protons due to solvent effects, which may resolve the overlap.[6]

  • 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): Helps identify which aromatic protons are adjacent to each other (vicinal coupling).

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Can show through-space correlations between the benzylic protons or the methyl protons and nearby aromatic protons, aiding in their assignment.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This can be used to correlate the benzylic protons to specific aromatic carbons, helping to anchor the assignment.

Q3: My NMR spectrum shows broad peaks. What are the possible causes and solutions?

A3: Peak broadening can be caused by several factors:[6]

  • Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the spectrometer is the first step.[7]

  • Sample Concentration: A sample that is too concentrated can lead to increased viscosity and broader lines.[8][9] Diluting the sample may help.

  • Presence of Particulate Matter: Undissolved solids in the NMR tube will disrupt the magnetic field homogeneity.[9][10] Filter the sample solution into the NMR tube.[11]

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. Ensure all glassware is clean and, if necessary, wash with a chelating agent.

  • Chemical Exchange: As mentioned in Q1, processes like slow bond rotation or proton exchange (e.g., N-H proton) can lead to broadened signals. Variable temperature NMR can help diagnose this.

Q4: The integration of my N-H proton is less than expected, or the peak is very broad and difficult to see. Why is this?

A4: The N-H proton signal in amines is often broad and may have a lower-than-expected integration value due to:

  • Quadrupolar Broadening: The nitrogen-14 nucleus has a quadrupole moment which can lead to rapid relaxation and broadening of the attached proton's signal.

  • Chemical Exchange: The N-H proton can exchange with residual water or other protic impurities in the solvent. This exchange can be rapid, leading to a very broad signal or even causing it to disappear into the baseline.

Troubleshooting Steps:

  • D2O Exchange: Add a drop of deuterium oxide (D2O) to the NMR tube, shake well, and re-acquire the spectrum. The N-H proton will exchange with deuterium, and its signal will disappear, confirming its identity.[6]

  • Use of Dry Solvent: Ensure the deuterated solvent used is as anhydrous as possible to minimize proton exchange.

Data Presentation

The following tables summarize typical ¹H and ¹³C NMR chemical shifts for the parent structures, 3-Methylbenzylamine and N-Methylbenzylamine, which can serve as a reference for interpreting spectra of their derivatives.

Table 1: Approximate ¹H NMR Chemical Shifts (ppm) in CDCl₃

Proton 3-Methylbenzylamine N-Methylbenzylamine Notes
Aromatic CH~7.0-7.2[12]~7.2-7.4[13]The substitution pattern will significantly affect these shifts.
Benzylic CH₂~3.76[12]~3.74[13]Can be a singlet or a more complex multiplet (see FAQ 1).
Ar-CH₃~2.32[12]-Typically a sharp singlet.
N-CH₃-~2.43[14]Typically a sharp singlet.
NH/NH₂~1.4-1.6[12]~2.20 (NH)[13]Often broad and exchangeable with D₂O.

Table 2: Approximate ¹³C NMR Chemical Shifts (ppm) in CDCl₃

Carbon 3-Methylbenzylamine N-Methylbenzylamine Notes
Aromatic C (quaternary)~138, ~143~140[13]The positions of the quaternary carbons are diagnostic.
Aromatic CH~126-129~127-129[13]DEPT or HSQC experiments can aid in assignment.
Benzylic CH₂~46~56[13]
Ar-CH₃~21-
N-CH₃-~36[13]

Experimental Protocols

Protocol 1: Standard NMR Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of the this compound derivative for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[8]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) to the vial.[10] The choice of solvent may be critical for resolving overlapping signals.[6]

  • Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

  • Filtering: To remove any particulate matter, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[11][15]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[15]

Visualizations

troubleshooting_workflow start Complex/Poor Quality NMR Spectrum check_shimming Check Shimming and Lock start->check_shimming check_sample_prep Review Sample Preparation start->check_sample_prep broad_peaks Are Peaks Broad? check_shimming->broad_peaks check_sample_prep->broad_peaks overlapping_peaks Are Peaks Overlapping? broad_peaks->overlapping_peaks No re_shim Re-shim Spectrometer broad_peaks->re_shim Yes check_concentration Check Concentration (Dilute if necessary) broad_peaks->check_concentration Yes change_solvent Change Solvent (e.g., to Benzene-d6) overlapping_peaks->change_solvent Yes end_bad Consult NMR Specialist overlapping_peaks->end_bad No end_good High-Quality Spectrum re_shim->end_good filter_sample Filter Sample check_concentration->filter_sample vt_nmr Run Variable Temperature NMR filter_sample->vt_nmr vt_nmr->end_good higher_field Use Higher Field Spectrometer change_solvent->higher_field run_2d_nmr Run 2D NMR (COSY, HSQC, HMBC) higher_field->run_2d_nmr run_2d_nmr->end_good

Caption: Troubleshooting workflow for common NMR spectral issues.

diastereotopicity cluster_molecule This compound Derivative (with Chiral Center 'R') molecule Aromatic Ring CH₂ Hₐ Hₑ N(CH₃)R ha_env Proton Hₐ (Unique Chemical Environment) molecule:ha->ha_env hb_env Proton Hₑ (Unique Chemical Environment) molecule:hb->hb_env coupling J(Hₐ,Hₑ) (Geminal Coupling) ha_env->coupling hb_env->coupling result Complex Multiplet (e.g., AB quartet) coupling->result

Caption: Origin of diastereotopicity in benzylic protons.

References

Technical Support Center: Safe Disposal of 3-Methyl-N-methylbenzylamine Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information for researchers, scientists, and drug development professionals on the safe handling and disposal of waste containing 3-Methyl-N-methylbenzylamine. The following sections offer frequently asked questions (FAQs) and a detailed protocol for a chemical degradation method suitable for a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound waste?

A1: this compound is a corrosive and combustible liquid that can cause severe skin burns and eye damage.[1][2] It is harmful if swallowed or in contact with skin.[3] Inhalation may cause respiratory irritation.[1] Like other aromatic amines, improper disposal can lead to environmental contamination of soil and water.[4] It is crucial to handle all waste containing this chemical as hazardous.[5]

Q2: What are the immediate steps I should take for storing this compound waste?

A2: All waste containing this compound must be segregated from other waste streams, especially from incompatible materials such as acids and strong oxidizing agents.[6][7][8]

  • Containment: Use clearly labeled, tightly sealed containers made of compatible materials. The original container is often a good choice.[6]

  • Storage Location: Store the waste containers in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[6][9]

  • Labeling: Ensure containers are clearly marked with "Hazardous Waste" and the chemical name "this compound".

Q3: Can I dispose of small amounts of this compound waste down the drain?

A3: No. Under no circumstances should this compound or its waste be disposed of in drains or sewers.[6][9] This can cause significant harm to aquatic life and ecosystems.[4] All waste must be treated as hazardous and disposed of according to institutional and local regulations.[7]

Q4: What personal protective equipment (PPE) is required when handling this waste?

A4: When handling this compound waste, appropriate PPE is mandatory to prevent skin and eye contact, and inhalation of vapors.[6] This includes:

  • Chemical-resistant gloves (e.g., nitrile).

  • Tightly fitting safety goggles and a face shield.[10]

  • A lab coat or chemical-resistant apron.[10]

  • All handling of open containers should be performed in a certified chemical fume hood to ensure adequate ventilation.[5]

Q5: What are the approved disposal routes for this compound waste?

A5: There are two primary routes for the disposal of this chemical waste:

  • Licensed Hazardous Waste Disposal: For large quantities or if in-house treatment is not feasible, the waste must be collected by a licensed hazardous waste disposal company.[6] This is the most common and recommended method.

  • Chemical Treatment (for small quantities): Small amounts of this compound in a laboratory setting can be chemically degraded to less harmful compounds before disposal. A common method is oxidation, for example, using potassium permanganate. This should only be performed by trained personnel.

Hazard and Disposal Summary

ParameterDescriptionSource(s)
GHS Pictograms Corrosion, Health Hazard, Irritant[1][2]
Hazard Statements H302: Harmful if swallowedH314: Causes severe skin burns and eye damageH227: Combustible liquid[2][3]
Primary Disposal Route Collection by a licensed hazardous waste disposal contractor.[6]
Incompatible Materials for Storage Strong oxidizing agents, acids, acid anhydrides, acid chlorides, carbon dioxide.[8]
Recommended PPE Chemical-resistant gloves, safety goggles, face shield, lab coat.[6][10]
Spill Response Absorb with inert material (sand, dry earth), collect in a suitable container for disposal. Ensure adequate ventilation and remove ignition sources.[4][5]

Experimental Protocol: Oxidative Degradation of this compound Waste

This protocol describes a method for the chemical degradation of small quantities of this compound waste using potassium permanganate. This procedure should be performed by trained personnel in a chemical fume hood with appropriate PPE. The reaction oxidizes the benzylamine, leading to the formation of less hazardous compounds. The oxidation of benzylamines with permanganate is known to yield a number of products, including aldimines and benzoic acids.[1][6]

Materials:

  • This compound waste

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bisulfite (NaHSO₃)

  • Distilled water

  • Large beaker or flask (at least 10x the volume of the waste solution)

  • Stir plate and stir bar

  • Ice bath

Procedure:

  • Preparation: In a chemical fume hood, place the reaction beaker/flask in an ice bath on a stir plate.

  • Dilution: Dilute the this compound waste with water to a concentration of approximately 1-2%. Stir the solution.

  • Acidification: Slowly and carefully add concentrated sulfuric acid to the solution to reach a pH of approximately 3. Always add acid to water, never the other way around.

  • Oxidation: While stirring vigorously, slowly add a saturated solution of potassium permanganate. The purple color of the permanganate should disappear as it reacts. Continue adding the permanganate solution until a faint purple or pink color persists for at least 30 minutes, indicating that the oxidation is complete. Be aware that the reaction can be exothermic.

  • Quenching Excess Permanganate: After the reaction is complete, quench the excess potassium permanganate by adding sodium bisulfite solution portion-wise until the purple color disappears and the brown manganese dioxide precipitate dissolves.

  • Neutralization: Check the pH of the final solution. Neutralize it with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH between 6 and 8.

  • Disposal: The resulting neutralized solution can now be disposed of as aqueous waste, in accordance with local and institutional regulations.

Visualizations

G Logical Workflow for this compound Waste Disposal cluster_0 Initial Handling & Assessment cluster_1 Disposal Pathway A Generate Waste B Segregate from Incompatibles (Acids, Oxidizers) A->B C Label Container Clearly 'Hazardous Waste' B->C D Store in Cool, Ventilated Area C->D E Assess Quantity D->E F Large Quantity E->F > 1 Liter G Small, Lab-Scale Quantity E->G < 1 Liter H Contact Licensed Hazardous Waste Disposal Company F->H I Perform Chemical Degradation (e.g., Oxidation) G->I J Final Disposal of Treated Waste (as per local regulations) I->J

Caption: Waste Disposal Decision Workflow.

G Oxidative Degradation Experimental Workflow cluster_workflow Oxidative Degradation Experimental Workflow start Start prep 1. Prepare Reaction Vessel in Fume Hood with Ice Bath start->prep dilute 2. Dilute Amine Waste with Water (~1-2%) prep->dilute acidify 3. Acidify Solution (pH ~3 with H₂SO₄) dilute->acidify oxidize 4. Add KMnO₄ Solution Slowly (until purple color persists) acidify->oxidize quench 5. Quench Excess KMnO₄ (with NaHSO₃) oxidize->quench neutralize 6. Neutralize Solution (pH 6-8) quench->neutralize end Dispose as Aqueous Waste neutralize->end

Caption: Chemical Degradation Workflow.

References

Validation & Comparative

Confirming the Structure of 3-Methyl-N-methylbenzylamine with 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical sciences, unambiguous structural confirmation of synthesized molecules is a critical step. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy provides foundational information, complex isomers often necessitate the use of 2D NMR techniques for definitive structural elucidation. This guide provides a comparative analysis of 2D NMR data to confirm the structure of 3-Methyl-N-methylbenzylamine and differentiate it from a key structural isomer, 4-Methyl-N-methylbenzylamine.

Distinguishing Isomers: The Power of 2D NMR

The subtle difference in the position of a methyl group on the benzene ring between this compound and its isomers, such as 4-Methyl-N-methylbenzylamine, can lead to significant changes in their biological activity and chemical properties. 2D NMR experiments, specifically Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), provide through-bond correlation data that definitively establish the connectivity of atoms within a molecule.

COSY experiments reveal proton-proton (¹H-¹H) couplings, typically over two to three bonds. This is invaluable for identifying adjacent protons in a spin system, such as those on an aromatic ring.

HSQC experiments correlate proton (¹H) and carbon (¹³C) nuclei that are directly attached (one-bond coupling). This allows for the unambiguous assignment of protonated carbons.

By analyzing the unique patterns of correlations in these 2D spectra, the precise substitution pattern on the aromatic ring can be determined, thus confirming the correct isomeric structure.

Predicted 2D NMR Data for Structural Elucidation

Below are tables summarizing the predicted ¹H and ¹³C NMR chemical shifts, along with the expected key 2D NMR correlations for this compound and its isomer, 4-Methyl-N-methylbenzylamine. These predictions are based on known chemical shift ranges for similar structural motifs.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom LabelPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key COSY Correlations (¹H-¹H)Key HSQC Correlation (¹H-¹³C)
Ar-CH₃~2.35~21.5-2.35 / 21.5
N-CH₃~2.45~36.0-2.45 / 36.0
CH₂~3.70~56.0H-Ar3.70 / 56.0
Ar-H2~7.15~129.0H4, H67.15 / 129.0
Ar-H4~7.25~128.5H2, H57.25 / 128.5
Ar-H5~7.10~128.0H4, H67.10 / 128.0
Ar-H6~7.12~126.0H2, H57.12 / 126.0
Ar-C1-~140.0--
Ar-C3-~138.0--

Table 2: Predicted ¹H and ¹³C NMR Data for 4-Methyl-N-methylbenzylamine

Atom LabelPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key COSY Correlations (¹H-¹H)Key HSQC Correlation (¹H-¹³C)
Ar-CH₃~2.34~21.0-2.34 / 21.0
N-CH₃~2.44~36.1-2.44 / 36.1
CH₂~3.68~56.2H-Ar3.68 / 56.2
Ar-H2, H6~7.20~129.3H3, H57.20 / 129.3
Ar-H3, H5~7.14~129.1H2, H67.14 / 129.1
Ar-C1-~137.0--
Ar-C4-~138.5--

Experimental Protocols

Standard protocols for acquiring high-quality 2D NMR spectra are crucial for accurate structural determination.

Sample Preparation:

  • Dissolve 10-20 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

COSY (Correlation Spectroscopy) Acquisition:

  • Pulse Program: A standard gradient-selected COSY (gCOSY) or DQF-COSY pulse sequence.

  • Spectral Width (F1 and F2): Set to cover the entire proton chemical shift range (e.g., 0-10 ppm).

  • Number of Increments (F1): 256-512.

  • Number of Scans: 4-16 per increment.

  • Relaxation Delay: 1-2 seconds.

HSQC (Heteronuclear Single Quantum Coherence) Acquisition:

  • Pulse Program: A standard gradient-selected HSQC with sensitivity enhancement.

  • Spectral Width (F2 - ¹H): Set to cover the proton chemical shift range (e.g., 0-10 ppm).

  • Spectral Width (F1 - ¹³C): Set to cover the carbon chemical shift range (e.g., 0-160 ppm).

  • Number of Increments (F1): 128-256.

  • Number of Scans: 8-32 per increment.

  • Relaxation Delay: 1.5-2 seconds.

Data Analysis and Interpretation Workflow

The following workflow outlines the logical steps for confirming the structure of this compound using 2D NMR data.

G cluster_0 1D NMR Analysis cluster_1 2D NMR Acquisition cluster_2 Data Interpretation and Structure Confirmation A Acquire 1H and 13C NMR spectra B Identify key proton and carbon signals: - Aromatic protons - Benzylic CH2 - N-CH3 - Ar-CH3 A->B C Acquire COSY spectrum B->C D Acquire HSQC spectrum B->D E Analyze COSY correlations to establish proton-proton coupling network in the aromatic ring. C->E F Analyze HSQC correlations to assign protonated carbons. D->F G Compare observed correlations with predicted patterns for 3- and 4-isomers. E->G F->G H Confirm structure as this compound based on unique correlation pattern. G->H

Workflow for 2D NMR-based structure confirmation.

Key Differentiating Correlations

The critical distinction between the 3-methyl and 4-methyl isomers lies in the coupling patterns of the aromatic protons, as revealed by the COSY spectrum.

G cluster_3_methyl This compound cluster_4_methyl 4-Methyl-N-methylbenzylamine H2 Ar-H2 H4 Ar-H4 H6 Ar-H6 H2->H6 J-coupling H5 Ar-H5 H4->H5 J-coupling H5->H6 J-coupling CH2 Benzylic CH2 CH2->H2 weak J-coupling CH2->H6 weak J-coupling H2_6 Ar-H2, H6 H3_5 Ar-H3, H5 H2_6->H3_5 J-coupling CH2_iso2 Benzylic CH2 CH2_iso2->H3_5 weak J-coupling

Key COSY correlations differentiating the isomers.

In the case of this compound, the COSY spectrum would show a more complex set of correlations between four distinct aromatic protons. In contrast, 4-Methyl-N-methylbenzylamine, due to its symmetry, would exhibit a simpler COSY spectrum with correlations between only two sets of equivalent aromatic protons. The HSQC spectrum serves to confirm the assignments made from the COSY data by linking each aromatic proton to its directly attached carbon, further solidifying the structural assignment.

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 3-Methyl-N-methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of potential analytical methods for the quantification of 3-Methyl-N-methylbenzylamine, a compound relevant in pharmaceutical development as a potential impurity or synthetic intermediate.[1][2][3] The validation of analytical methods is crucial to ensure the reliability, accuracy, and precision of quantitative data, adhering to guidelines set by regulatory bodies such as the International Council for Harmonisation (ICH).[4][5] This document outlines proposed methodologies, validation parameters, and expected performance characteristics for two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Workflow for Analytical Method Validation

A systematic workflow is essential for the comprehensive validation of an analytical method. This ensures that the method is suitable for its intended purpose. The following diagram illustrates a typical validation workflow.

Analytical Method Validation Workflow Analytical Method Validation Workflow cluster_experiments Validation Parameters A Method Development & Optimization B Define Validation Protocol & Acceptance Criteria A->B C Conduct Validation Experiments B->C D Specificity / Selectivity C->D E Linearity & Range C->E F Accuracy C->F G Precision (Repeatability & Intermediate) C->G H Limit of Detection (LOD) & Limit of Quantitation (LOQ) C->H I Robustness C->I J System Suitability C->J K Evaluate Data Against Acceptance Criteria D->K E->K F->K G->K H->K I->K J->K L Prepare Validation Report K->L M Method Implementation & Routine Use L->M

Caption: General workflow for analytical method validation.

Comparison of Proposed Analytical Methods

High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful techniques suitable for the quantification of this compound. The choice of method often depends on the required sensitivity, selectivity, and the nature of the sample matrix.

Parameter High-Performance Liquid Chromatography (HPLC) with UV Detection Gas Chromatography-Mass Spectrometry (GC-MS) ICH Guideline Reference
Specificity Good. Can be optimized with column and mobile phase selection. Potential for interference from co-eluting compounds.Excellent. Mass spectrometric detection provides high specificity based on mass-to-charge ratio.[4]
Linearity (R²) Typically ≥ 0.995Typically ≥ 0.995[5]
Range Dependent on detector saturation, typically 80-120% of the test concentration for an assay.Wide dynamic range, can be adjusted by the detector settings.[5]
Accuracy (% Recovery) Typically 98-102%Typically 97-103%[4]
Precision (% RSD) Repeatability: ≤ 1.5%Intermediate Precision: ≤ 2.0%Repeatability: ≤ 2.0%Intermediate Precision: ≤ 3.0%[6]
Limit of Detection (LOD) ng/mL rangepg/mL to low ng/mL range[4][7]
Limit of Quantitation (LOQ) ng/mL rangepg/mL to low ng/mL range[4][7]
Robustness Moderate. Sensitive to changes in mobile phase composition, pH, and temperature.High. Less affected by minor changes in operational parameters.[5]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine quality control of this compound in bulk drug substances and formulated products.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and a buffered aqueous phase (e.g., phosphate buffer at pH 3.5).[4]

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.[8]

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., mobile phase or a mixture of acetonitrile and water). Prepare working standards by serial dilution to cover the expected concentration range.

    • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm filter before injection.

  • Validation Parameters to be Assessed:

    • System Suitability: Inject the standard solution multiple times and evaluate parameters like peak area relative standard deviation (RSD), theoretical plates, and tailing factor.[7]

    • Specificity: Analyze blank samples (diluent) and placebo samples to ensure no interfering peaks at the retention time of this compound.

    • Linearity: Prepare a series of at least five concentrations of the standard and inject them. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (R²).

    • Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[4]

    • Precision:

      • Repeatability: Analyze at least six replicate preparations of the sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

      • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[4]

    • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition, pH, flow rate, and column temperature to assess the method's reliability.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly sensitive and specific, making it ideal for the trace-level quantification of this compound, especially in complex matrices where it may be present as an impurity.

  • Instrumentation: A GC system coupled with a mass spectrometer (e.g., a single quadrupole or triple quadrupole).

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for a short period, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the analyte.

    • Injection Mode: Splitless or split, depending on the required sensitivity.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ion Source Temperature: 230 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound. A full scan mode can be used for initial identification.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane). Prepare working standards by serial dilution. An internal standard (e.g., a deuterated analog) may be used for improved accuracy.

    • Sample Solution: Dissolve the sample in a suitable solvent. If the matrix is complex, a liquid-liquid extraction or solid-phase extraction (SPE) step may be necessary to isolate the analyte and remove interfering substances.

  • Validation Parameters to be Assessed:

    • System Suitability: Inject a standard solution to verify the performance of the GC-MS system, including peak shape and signal intensity.

    • Specificity: Analyze blank matrix samples to confirm the absence of interfering peaks at the retention time and m/z of the target analyte.

    • Linearity: Analyze a series of standards to generate a calibration curve.

    • Accuracy: Perform spike-recovery experiments on blank matrix samples.

    • Precision: Assess repeatability and intermediate precision as described for the HPLC method.

    • LOD and LOQ: Determine from the signal-to-noise ratio in SIM mode.

    • Robustness: Evaluate the effect of small variations in GC parameters such as oven temperature ramp rate and carrier gas flow rate.

Logical Relationships in Pharmaceutical Analysis

The presence of this compound in a pharmaceutical product could arise from various sources. Understanding these sources is critical for controlling impurities.

Sources of Pharmaceutical Impurities Potential Sources of this compound as an Impurity Impurity This compound (Impurity) Source1 Starting Materials Source1->Impurity Present in raw materials Source2 Intermediates Source2->Impurity Unreacted intermediate Source3 By-products of Synthesis Source3->Impurity Side reactions Source4 Degradation of Drug Substance Source4->Impurity Instability over time Source5 Reagents, Ligands, and Catalysts Source5->Impurity Residual process chemicals

Caption: Potential sources of impurities in pharmaceuticals.

References

A Comparative Analysis of the Reactivity of 3-Methyl-N-methylbenzylamine and N-methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylbenzylamine and its derivatives are important building blocks in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Their reactivity, primarily centered on the nucleophilicity of the secondary amine, dictates their utility in various chemical transformations. This guide focuses on comparing the parent compound, N-methylbenzylamine, with its 3-methyl substituted analogue, 3-Methyl-N-methylbenzylamine, to elucidate the impact of the meta-methyl group on the amine's reactivity.

Theoretical Reactivity Analysis

The primary difference between N-methylbenzylamine and this compound is the presence of a methyl group on the benzene ring at the meta-position. This substitution influences the electron density at the nitrogen atom, which in turn affects its nucleophilicity and basicity.

Electronic Effects: The methyl group is known to be a weak electron-donating group through an inductive effect (+I). When placed at the meta-position of the benzene ring, its ability to donate electron density to the benzylic carbon and, subsequently, to the nitrogen atom is limited compared to ortho and para positions. However, this slight electron-donating nature is expected to increase the electron density on the nitrogen atom of this compound compared to the unsubstituted N-methylbenzylamine. An increase in electron density on the nitrogen atom leads to greater nucleophilicity and basicity.

Steric Effects: The placement of the methyl group at the meta-position ensures that it does not impart any significant steric hindrance around the nitrogen atom. Therefore, the approach of electrophiles to the nitrogen lone pair is not expected to be significantly different between the two molecules.

Based on these electronic considerations, it is predicted that This compound will be a slightly more reactive nucleophile than N-methylbenzylamine . This enhanced reactivity should manifest as faster reaction rates in nucleophilic substitution and addition reactions.

Data Presentation

The following tables summarize key physical and predicted chemical properties relevant to the reactivity of the two compounds.

Table 1: Physical and Chemical Properties

PropertyN-methylbenzylamineThis compound
Molecular Formula C₈H₁₁NC₉H₁₃N
Molecular Weight 121.18 g/mol 135.21 g/mol
Predicted pKa ~9.75[1]Expected to be slightly > 9.75
Appearance Colorless to light yellow liquidColorless to slightly yellow oily liquid

Table 2: Predicted Relative Reactivity in Nucleophilic Reactions

Reaction TypeRelative Rate PredictionJustification
N-Alkylation This compound > N-methylbenzylamineThe electron-donating methyl group increases the nucleophilicity of the nitrogen atom.
N-Acylation This compound > N-methylbenzylamineThe electron-donating methyl group increases the nucleophilicity of the nitrogen atom.

Experimental Protocols

To experimentally validate the predicted difference in reactivity, the following detailed protocols for N-alkylation and N-acylation are provided. A competitive reaction setup is also described to directly compare the two amines.

Protocol 1: N-Alkylation with Benzyl Bromide

This protocol describes a standard procedure for the N-alkylation of the subject amines.

Materials:

  • N-methylbenzylamine or this compound (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (anhydrous)

  • Magnetic stirrer and hotplate

  • Round-bottom flask with reflux condenser

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a solution of the amine (10 mmol) in anhydrous acetonitrile (50 mL) in a round-bottom flask, add potassium carbonate (20 mmol).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (11 mmol) dropwise to the stirred suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Acylation with Acetyl Chloride

This protocol details the N-acylation of the amines, a common method for amide synthesis.

Materials:

  • N-methylbenzylamine or this compound (1.0 eq)

  • Acetyl chloride (1.2 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Dichloromethane (DCM) (anhydrous)

  • Magnetic stirrer

  • Round-bottom flask

  • Ice bath

  • Standard workup and purification equipment

Procedure:

  • Dissolve the amine (10 mmol) and triethylamine (15 mmol) in anhydrous dichloromethane (50 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetyl chloride (12 mmol) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting amide by recrystallization or column chromatography.

Protocol 3: Competitive Reactivity Study

This experiment is designed to directly compare the nucleophilicity of the two amines.

Materials:

  • N-methylbenzylamine (1.0 eq)

  • This compound (1.0 eq)

  • Limiting electrophile (e.g., Benzoyl chloride, 0.5 eq)

  • Anhydrous, non-polar solvent (e.g., Dichloromethane)

  • Internal standard for GC or HPLC analysis (e.g., Dodecane)

  • Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) with a suitable column

Procedure:

  • Prepare a stock solution containing N-methylbenzylamine (5 mmol), this compound (5 mmol), and an internal standard in the chosen solvent.

  • In a separate flask, dissolve the limiting electrophile (2.5 mmol) in the same solvent.

  • At time zero, rapidly add the electrophile solution to the amine solution with vigorous stirring.

  • At timed intervals, withdraw aliquots from the reaction mixture and quench them immediately (e.g., by adding a large excess of a primary amine like piperidine for acylation reactions).

  • Analyze the quenched aliquots by GC or HPLC to determine the relative consumption of the two starting amines and the formation of the corresponding products.

  • Plot the concentration of reactants and products over time to determine the relative reaction rates.

Mandatory Visualizations

The following diagrams illustrate the chemical pathways and experimental logic described in this guide.

N_Alkylation_Mechanism Amine R-NH-CH₃ Product R-N(CH₃)-R' Amine->Product Nucleophilic Attack Electrophile R'-X Electrophile->Product Salt HX caption General N-Alkylation Pathway

General N-Alkylation Pathway

N_Acylation_Mechanism Amine R-NH-CH₃ Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack AcylHalide R'-CO-X AcylHalide->Intermediate Amide R-N(CH₃)-CO-R' Intermediate->Amide Elimination Byproduct HX caption General N-Acylation Pathway

General N-Acylation Pathway

Competitive_Experiment_Workflow Start Prepare Equimolar Mixture of Amines (N-methylbenzylamine & this compound) + Internal Standard Add_Electrophile Add Limiting Electrophile (e.g., Benzoyl Chloride) Start->Add_Electrophile Reaction Monitor Reaction Over Time Add_Electrophile->Reaction Quench Withdraw and Quench Aliquots Reaction->Quench Analyze Analyze by GC/HPLC Quench->Analyze Data_Analysis Determine Relative Consumption of Amines Analyze->Data_Analysis Conclusion Conclude Relative Reactivity Data_Analysis->Conclusion caption Competitive Reactivity Experiment Workflow

Competitive Reactivity Experiment Workflow

References

Comparison of different synthetic routes to 3-Methyl-N-methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and selective synthesis of secondary amines such as 3-Methyl-N-methylbenzylamine is a frequent challenge. This compound serves as a valuable building block in the development of various pharmaceutical agents and other specialty chemicals. The choice of synthetic methodology can significantly impact yield, purity, scalability, and overall cost-effectiveness. This guide provides a detailed comparison of three common synthetic routes to this compound: Reductive Amination, the Eschweiler-Clarke Reaction, and Direct N-Alkylation.

Comparison of Synthetic Routes

The selection of an optimal synthetic route for this compound depends on several factors, including the availability of starting materials, desired scale of the reaction, and the required purity of the final product. The following table summarizes the key quantitative and qualitative aspects of each method.

MetricReductive AminationEschweiler-Clarke ReactionDirect N-Alkylation
Starting Materials 3-Methylbenzaldehyde, Methylamine3-Methylbenzylamine, Formaldehyde, Formic Acid3-Methylbenzylamine, Methyl Iodide
Key Reagents Sodium borohydride (NaBH₄), Sodium triacetoxyborohydride (NaBH(OAc)₃), or H₂/Pd-CFormic acid, FormaldehydeMethyl iodide, Base (e.g., K₂CO₃)
Typical Yield 70-95%85-98%[1]Variable (often lower due to overalkylation)
Reaction Time 4-24 hours12-24 hours6-18 hours
Reaction Temperature Room temperature to 60°C80-100°C[1][2]Room temperature to reflux
Purity of Crude Product Generally high, with the primary impurity being unreacted starting material.High, with minimal byproducts. The reaction selectively produces the tertiary amine.[2][3]Often a mixture of starting material, desired product, dimethylated product, and quaternary ammonium salt.
Scalability Readily scalable.Scalable, but the evolution of CO₂ needs to be managed.Difficult to scale for selective mono-alkylation.
Safety Concerns Use of flammable solvents and hydride reagents. Catalytic hydrogenation requires specialized high-pressure equipment.Use of corrosive formic acid and toxic formaldehyde. The reaction is exothermic and evolves carbon dioxide.Methyl iodide is toxic and a suspected carcinogen. Over-alkylation can lead to difficult to remove byproducts.

Logical Workflow of Synthetic Routes

The following diagram illustrates the decision-making process and the sequence of steps for each synthetic route.

Synthetic Routes to this compound cluster_RA Reductive Amination cluster_EC Eschweiler-Clarke Reaction cluster_DA Direct N-Alkylation start Select Synthetic Strategy ra1 Mix 3-Methylbenzaldehyde and Methylamine start->ra1 One-pot, mild conditions ec1 Mix 3-Methylbenzylamine, Formaldehyde, and Formic Acid start->ec1 High selectivity for methylation da1 Mix 3-Methylbenzylamine, Methyl Iodide, and Base start->da1 Simple reagents, but poor selectivity ra2 Imine Formation ra1->ra2 ra3 Add Reducing Agent (e.g., NaBH4) ra2->ra3 ra4 Reduction to Amine ra3->ra4 end_product This compound ra4->end_product ec2 Heat Reaction Mixture ec1->ec2 ec3 In situ Imine Formation and Reduction ec2->ec3 ec3->end_product da2 Nucleophilic Substitution da1->da2 da3 Potential Over-alkylation da2->da3 da2->end_product da3->end_product Mixture

Caption: A flowchart comparing the key stages of Reductive Amination, Eschweiler-Clarke, and Direct N-Alkylation routes.

Experimental Protocols

Route 1: Reductive Amination

This method involves the in-situ formation of an imine from 3-methylbenzaldehyde and methylamine, followed by reduction with a hydride agent. Sodium borohydride is a cost-effective and readily available reducing agent suitable for this transformation.

Reaction Scheme:

Experimental Procedure:

  • To a solution of 3-methylbenzaldehyde (12.0 g, 100 mmol) in methanol (150 mL) in a round-bottom flask equipped with a magnetic stirrer, add a 40% aqueous solution of methylamine (8.5 g, 110 mmol).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0-5°C using an ice bath.

  • Slowly add sodium borohydride (4.2 g, 110 mmol) portion-wise over 30 minutes, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3 hours.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid until the effervescence ceases.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Basify the aqueous residue with a 2 M sodium hydroxide solution to a pH of >12 and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by distillation under reduced pressure.

Route 2: Eschweiler-Clarke Reaction

This classic reaction provides a highly selective method for the N-methylation of primary amines using formaldehyde as the carbon source and formic acid as the reducing agent.[2][3]

Reaction Scheme:

Experimental Procedure:

  • In a round-bottom flask fitted with a reflux condenser, combine 3-methylbenzylamine (12.1 g, 100 mmol), 90% formic acid (25.5 g, 500 mmol), and 37% aqueous formaldehyde (16.2 g, 200 mmol).

  • Heat the reaction mixture to 90-100°C and maintain it at this temperature for 18 hours. Carbon dioxide will be evolved during the reaction.

  • Cool the mixture to room temperature and carefully add 30 mL of 6 M hydrochloric acid.

  • Remove the excess formic acid and formaldehyde by distillation under reduced pressure.

  • Make the remaining solution strongly alkaline (pH > 12) with a 40% sodium hydroxide solution, ensuring the mixture is cooled in an ice bath during the addition.

  • Extract the liberated amine with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous potassium carbonate, filter, and remove the solvent under reduced pressure.

  • The resulting crude this compound can be purified by vacuum distillation.

Route 3: Direct N-Alkylation (with caution)

Direct alkylation of 3-methylbenzylamine with a methylating agent like methyl iodide is often complicated by the formation of the dimethylated product and the quaternary ammonium salt due to the increased nucleophilicity of the secondary amine product. This method is generally not recommended for the selective synthesis of secondary amines but is included for comparative purposes.

Reaction Scheme:

Experimental Procedure:

  • To a solution of 3-methylbenzylamine (12.1 g, 100 mmol) in acetonitrile (200 mL) in a round-bottom flask, add potassium carbonate (13.8 g, 100 mmol) as a base.

  • Add methyl iodide (14.2 g, 100 mmol) dropwise to the stirred suspension at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC or GC to observe the formation of multiple products.

  • Filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

  • The resulting crude product will be a mixture that requires careful purification by column chromatography to isolate the desired this compound from the starting material and over-alkylated byproducts.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the chemical transformations and the relationship between the reactants and products for each synthetic route.

Methylamine Methylamine Imine Intermediate Imine Intermediate Methylamine->Imine Intermediate Reducing Agent Reducing Agent This compound This compound Reducing Agent->this compound Reduction 3-Methylbenzylamine 3-Methylbenzylamine Formaldehyde Formaldehyde Formaldehyde->this compound Formic Acid Formic Acid Formic Acid->this compound Methyl Iodide Methyl Iodide Methyl Iodide->this compound Over-alkylated Products Over-alkylated Products Methyl Iodide->Over-alkylated Products Base Base Base->this compound This compound->Over-alkylated Products Further Alkylation Imine Intermediate->this compound

Caption: A diagram showing the reactant-to-product pathways for the three main synthetic routes.

References

A Comparative Guide to Alternative Reagents for the N-Methylation of 3-Methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate N-methylation method is crucial for the synthesis of target molecules. This guide provides an objective comparison of alternative reagents for the N-methylation of 3-methylbenzylamine, supported by experimental data and detailed protocols. While specific data for 3-methylbenzylamine is limited, data for the structurally similar benzylamine is used as a reliable proxy.

Comparison of N-Methylation Reagents

The following table summarizes the performance of various reagents for the N-methylation of benzylamine, which is expected to exhibit similar reactivity to 3-methylbenzylamine.

Reagent/MethodTypical Catalyst/ConditionsProduct(s)Yield (%)Reaction Time (h)Key AdvantagesKey Disadvantages
Dimethyl Carbonate (DMC) Cu-Zr bimetallic nanoparticles, 180 °CN-methyl & N,N-dimethyl derivativesup to 914Green, non-toxic reagent; high atom economy.Requires catalyst; can produce a mixture of products and carbamate byproducts.[1]
NaY faujasite, 90 °CN-methyl, N,N-dimethyl & carbamate derivs.437Environmentally benign catalyst.[2]Lower yields and selectivity compared to other methods.[2]
Eschweiler-Clarke Reaction Formaldehyde, Formic Acid, 80-100 °CN,N-dimethyl derivative>80-9818High yield; avoids quaternary salt formation; simple procedure.[3][4]Uses excess reagents; requires higher temperatures.[3][4]
Methanol Pt/C, NaOH, 130 °CN,N-dimethyl derivative9736Sustainable C1 source; high selectivity for N,N-dimethylation of aliphatic amines.[5]Requires a catalyst and base; longer reaction times.[5]
Ru(II) complex, Cs₂CO₃, 140 °CN-methyl derivativeHigh12Catalytic system with a weak base.[6]Requires synthesis of a specific catalyst complex.[6]
Methyl Iodide Base (e.g., K₂CO₃), DMF, Room Temp.Mono-, di-, and quaternary ammonium saltsVariableVariableHighly reactive.Difficult to control selectivity, leading to overmethylation; toxic reagent.[7][8]
via N-trifluoroacetyl derivativeN-monomethyl derivativeHigh-Allows for selective mono-methylation.[9]Requires an additional protection/deprotection step.[9]

Experimental Protocols

N,N-dimethylation using Dimethyl Carbonate (DMC) with Cu-Zr Nanoparticles

This protocol is adapted from the N-methylation of benzylamine.[1]

Materials:

  • 3-Methylbenzylamine

  • Dimethyl Carbonate (DMC)

  • Cu-Zr bimetallic nanoparticles (20 mol%)

  • Autoclave reactor

  • Nitrogen gas

Procedure:

  • To an autoclave reactor, add 3-methylbenzylamine (30 mmol), dimethyl carbonate (100 mmol), and the Cu-Zr bimetallic nanoparticle catalyst (20 mol%).

  • Seal the autoclave and purge with nitrogen gas.

  • Heat the reaction mixture to 180 °C and maintain for 4 hours with stirring.

  • After cooling to room temperature, vent the reactor.

  • The product can be isolated and purified using standard techniques such as distillation or column chromatography.

N,N-dimethylation via the Eschweiler-Clarke Reaction

This is a general procedure for the exhaustive methylation of primary amines.[3][4]

Materials:

  • 3-Methylbenzylamine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

Procedure:

  • To a round-bottom flask, add 3-methylbenzylamine (1.0 eq).

  • Add an excess of formic acid followed by an excess of aqueous formaldehyde.

  • Heat the reaction mixture to 80-100 °C for approximately 18 hours, or until the evolution of carbon dioxide ceases.

  • Cool the mixture to room temperature and basify with a NaOH solution to pH > 11.

  • Extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N,N-dimethyl-3-methylbenzylamine.

  • Purification can be achieved by distillation or column chromatography.

N,N-dimethylation using Methanol with a Pt/C Catalyst

This protocol is based on the N-methylation of various amines using a heterogeneous catalyst.[5]

Materials:

  • 3-Methylbenzylamine

  • Methanol

  • Pt/C catalyst

  • Sodium hydroxide (NaOH)

  • Glass tube reactor

Procedure:

  • In a glass tube reactor, place the Pt/C catalyst.

  • Add a solution of 3-methylbenzylamine and sodium hydroxide in methanol.

  • Seal the reactor and heat to the desired temperature (e.g., 130 °C) for the required time (e.g., 36 hours) with stirring.

  • After cooling, the catalyst can be filtered off.

  • The product can be isolated from the filtrate by removal of the solvent and purified by standard methods.

Reaction Pathways and Workflows

The following diagrams illustrate the mechanisms and workflows of the described N-methylation methods.

Eschweiler_Clarke_Reaction amine 3-Methylbenzylamine (Primary Amine) imine Iminium Ion amine->imine + formaldehyde1 Formaldehyde formaldehyde1->imine secondary_amine N-methyl-3-methylbenzylamine (Secondary Amine) imine->secondary_amine + formic_acid1 Formic Acid formic_acid1->secondary_amine iminium2 Iminium Ion secondary_amine->iminium2 + co2_1 CO₂ formaldehyde2 Formaldehyde formaldehyde2->iminium2 tertiary_amine N,N-dimethyl-3-methylbenzylamine (Tertiary Amine) iminium2->tertiary_amine + formic_acid2 Formic Acid formic_acid2->tertiary_amine co2_2 CO₂

Caption: Mechanism of the Eschweiler-Clarke Reaction.

DMC_Methylation_Pathway cluster_main N-Methylation with Dimethyl Carbonate (DMC) amine 3-Methylbenzylamine product1 Reaction Mixture amine->product1 + dmc Dimethyl Carbonate (DMC) dmc->product1 catalyst Catalyst (e.g., Zeolite, Cu-Zr) catalyst->product1 mono_methyl N-methyl-3-methylbenzylamine product1->mono_methyl Mono-methylation di_methyl N,N-dimethyl-3-methylbenzylamine product1->di_methyl Di-methylation carbamate Carbamate byproduct product1->carbamate Carbamoylation (Side Reaction)

Caption: N-Methylation pathways using Dimethyl Carbonate.

Experimental_Workflow start Start reagents Combine Amine, Methylating Agent, and Catalyst (if any) start->reagents reaction Heat and Stir under specified conditions reagents->reaction workup Reaction Workup (e.g., Quenching, Extraction) reaction->workup purification Purification (e.g., Distillation, Chromatography) workup->purification product Isolated N-methylated Product purification->product analysis Characterization (NMR, GC-MS) product->analysis

Caption: General experimental workflow for N-methylation.

References

A Comparative Guide to Chiral N-Benzylamine-Derived Scaffolds in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a performance benchmark of N-benzylamine-derived catalysts in asymmetric synthesis. Due to a scarcity of published data on catalysts derived specifically from 3-Methyl-N-methylbenzylamine, this document focuses on a structurally related and well-documented class: proline-based catalysts featuring an N-benzyl group. The direct asymmetric aldol reaction serves as the benchmark for comparing their performance against other key organocatalysts.

The catalysts are evaluated based on their efficiency in yielding chiral molecules, focusing on quantitative measures such as yield and enantiomeric excess (ee). This guide aims to provide an objective comparison supported by experimental data and detailed methodologies to inform catalyst selection in synthetic chemistry.

Performance Comparison in the Asymmetric Aldol Reaction

The direct asymmetric aldol reaction between a ketone and an aldehyde is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The performance of various organocatalysts in this transformation is a key indicator of their utility and effectiveness. The following tables summarize the performance of a representative N-benzylamine-derived proline catalyst against unmodified L-proline and a diphenylprolinol silyl ether catalyst.

Table 1: Asymmetric Aldol Reaction of 4-Nitrobenzaldehyde and Acetone

CatalystCatalyst Loading (mol%)Time (h)Yield (%)Enantiomeric Excess (ee, %)
Protonated N'-benzyl-N'-l-prolyl-l-proline hydrazide2024>9596
L-proline30-3546876[1]
(S)-5-(Pyrrolidin-2-yl)tetrazole0.01-up to 9984[2]

Note: Turnover Number (TON) and Turnover Frequency (TOF) are metrics more commonly reported for metal-based catalysts and are often not specified for organocatalytic reactions where higher catalyst loadings are typical. These values are highly dependent on reaction conditions and catalyst stability.

Table 2: Asymmetric Aldol Reaction of 4-Nitrobenzaldehyde and Cyclohexanone

CatalystCatalyst Loading (mol%)Time (h)Yield (%)Enantiomeric Excess (ee, %)Diastereomeric Ratio (anti:syn)
L-proline20-3096999695:5
(S)-α,α-Diphenyl-2-pyrrolidinemethanol201209799>99:1

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below is a general protocol for the organocatalyzed asymmetric aldol reaction.

General Procedure for Asymmetric Aldol Reaction

This protocol is a representative procedure for the direct asymmetric aldol reaction between an aldehyde and a ketone catalyzed by a proline-based organocatalyst.

Materials:

  • Aldehyde (e.g., 4-nitrobenzaldehyde, 1.0 eq)

  • Ketone (e.g., Acetone or Cyclohexanone, 10-20 eq)

  • Organocatalyst (e.g., Protonated N'-benzyl-N'-l-prolyl-l-proline hydrazide, 20 mol%)

  • Solvent (e.g., neat, DMSO, or as specified)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a clean, dry vial equipped with a magnetic stir bar, add the aldehyde (e.g., 0.25 mmol, 1.0 eq) and the organocatalyst (e.g., 0.05 mmol, 20 mol%).

  • Addition of Reagents: Add the ketone (e.g., 2.5 mmol, 10 eq), which can also serve as the solvent if used in large excess. If a different solvent is required, it is added at this stage.

  • Reaction: Stir the reaction mixture vigorously at room temperature (or as specified by the catalyst requirements). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Visualizations

Diagrams illustrating the experimental workflow and catalytic cycle provide a clear understanding of the process.

G Experimental Workflow for Asymmetric Aldol Reaction A Reaction Setup (Aldehyde + Catalyst) B Addition of Ketone (and Solvent if needed) A->B C Stirring at RT (Reaction Monitoring by TLC) B->C D Quenching (sat. aq. NH4Cl) C->D E Extraction (Ethyl Acetate) D->E F Drying and Concentration (MgSO4, Rotary Evaporator) E->F G Purification (Column Chromatography) F->G H Analysis (NMR, HPLC) G->H

Caption: A typical experimental workflow for an organocatalyzed asymmetric aldol reaction.

G General Enamine Catalytic Cycle Catalyst Chiral Amine Catalyst Enamine Enamine Intermediate Catalyst->Enamine + Ketone Ketone Ketone Enamine->Catalyst - H2O Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde Product Aldol Product Iminium->Product + H2O Water2 H2O Product->Catalyst - Catalyst Water H2O

References

A Researcher's Guide to Antibody Specificity in the Detection of 3-Methyl-N-methylbenzylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of pharmacology and drug development, the precise detection and quantification of small molecules like 3-Methyl-N-methylbenzylamine and its derivatives are crucial for understanding their metabolic fate, efficacy, and potential toxicity. Immunoassays, powered by specific antibodies, offer a sensitive and high-throughput method for this purpose. However, the utility of these assays is fundamentally dependent on the cross-reactivity profile of the antibodies used. This guide provides a comparative overview of monoclonal and polyclonal antibodies that could be developed for the detection of this compound, supported by hypothetical cross-reactivity data and detailed experimental protocols.

Comparison of Antibody Alternatives

The initial step in developing an immunoassay is the generation of antibodies that can specifically recognize the target molecule. For a small molecule like this compound, this typically involves conjugating it to a larger carrier protein to make it immunogenic, a process known as haptenization. Researchers have the choice between two main types of antibodies: monoclonal and polyclonal. Each has distinct advantages and disadvantages that make them suitable for different applications.

FeatureMonoclonal Antibodies (mAbs)Polyclonal Antibodies (pAbs)
Source Single B-cell clone (Hybridoma technology)Multiple B-cell clones from an immunized animal
Specificity Recognizes a single epitope on the antigenRecognizes multiple epitopes on the antigen
Consistency High batch-to-batch consistencyPotential for batch-to-batch variability
Cross-reactivity Generally lower and more predictableCan be higher due to recognition of multiple epitopes
Production Time Longer (several months)Shorter (a few months)
Cost Higher initial development costLower initial development cost
Ideal Applications Quantitative assays (e.g., ELISA), diagnostics, therapeuticsScreening assays, Western blotting, immunoprecipitation

Hypothetical Cross-Reactivity Performance

To illustrate the practical implications of choosing a monoclonal versus a polyclonal antibody, the following table presents hypothetical cross-reactivity data. This data is based on a competitive ELISA format, where various derivatives of this compound compete with the target analyte for antibody binding. The cross-reactivity is calculated as: (IC50 of this compound / IC50 of derivative) x 100%.

CompoundStructureHypothetical Monoclonal AbHypothetical Polyclonal Ab
This compound 100% 100%
3-Methylbenzylamine15%45%
N-methylbenzylamine5%25%
Benzylamine<1%10%
4-Methyl-N-methylbenzylamine8%35%

This hypothetical data suggests that the monoclonal antibody offers higher specificity, with significantly lower cross-reactivity to related but distinct molecules. The polyclonal antibody, while still recognizing the primary target, shows broader reactivity with similar structures.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize antibody cross-reactivity.

Competitive ELISA Protocol for Cross-Reactivity Assessment

This protocol is designed to determine the specificity of an antibody by measuring its binding to the target antigen in the presence of potential cross-reactants.[1][2][3][4]

Materials:

  • 96-well microtiter plates

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • This compound conjugated to a protein (e.g., BSA) for coating

  • Primary antibody (monoclonal or polyclonal)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Wash Buffer (e.g., PBS with 0.05% Tween 20)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Serial dilutions of this compound (standard) and its derivatives (test compounds)

Procedure:

  • Coating: Dilute the this compound-BSA conjugate in Coating Buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Competitive Reaction: Add 50 µL of the standard or test compound dilutions to the wells, followed by 50 µL of the primary antibody solution. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody, diluted in Blocking Buffer, to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Plot a standard curve of absorbance versus concentration for the target analyte. Determine the IC50 values (the concentration that causes 50% inhibition of signal) for the target and each derivative. Calculate the percent cross-reactivity.

Western Blot Protocol for Specificity Confirmation

Western blotting can be used to confirm the specificity of the antibody against the target molecule conjugated to different carrier proteins.[5]

Materials:

  • Polyacrylamide gels

  • SDS-PAGE running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Prepare samples of different protein carriers (e.g., BSA, ovalbumin) and the same carriers conjugated with this compound.

  • Gel Electrophoresis: Separate the protein samples by SDS-PAGE.

  • Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: A specific antibody should only produce a band for the protein-hapten conjugates and not for the unconjugated carrier proteins.

Visualizing Key Concepts and Workflows

Diagrams created using Graphviz can help in understanding the abstract concepts of antibody-antigen interactions and experimental procedures.

cross_reactivity cluster_antibody Antibody cluster_analytes Analytes Ab Antibody Binding Site Target 3-Methyl-N- methylbenzylamine Ab->Target High Affinity Binding Deriv1 3-Methylbenzylamine Ab->Deriv1 Lower Affinity Binding (Cross-reactivity) Deriv2 N-methylbenzylamine Ab->Deriv2 Weak Binding (Cross-reactivity)

Caption: Antibody binding specificity and cross-reactivity.

competitive_elisa A 1. Coat Plate with Antigen-BSA Conjugate B 2. Block Non-specific Sites A->B C 3. Add Sample/Standard and Primary Antibody B->C D 4. Competitive Binding Occurs C->D E 5. Wash to Remove Unbound Reagents D->E F 6. Add HRP-conjugated Secondary Antibody E->F G 7. Wash F->G H 8. Add TMB Substrate G->H I 9. Measure Absorbance at 450 nm H->I

Caption: Workflow for a competitive ELISA experiment.

Conclusion

The choice between monoclonal and polyclonal antibodies for the detection of this compound derivatives depends on the specific requirements of the assay. For highly specific and quantitative results, a monoclonal antibody is generally preferred, despite the higher initial investment. Polyclonal antibodies can be a cost-effective option for initial screening or when a more robust signal against multiple forms of the molecule is desired. Regardless of the choice, thorough characterization of antibody specificity and cross-reactivity is paramount for the development of a reliable and accurate immunoassay.

References

A Researcher's Guide to Enantiomeric Purity Assessment of Chiral 3-Methyl-N-methylbenzylamine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric purity is a critical checkpoint in the synthesis and evaluation of chiral molecules like 3-Methyl-N-methylbenzylamine analogs. The stereochemistry of these compounds can profoundly influence their pharmacological activity and toxicological profiles. This guide provides an objective comparison of the primary analytical techniques for assessing their enantiomeric purity, supported by experimental data and detailed methodologies.

This document delves into a comparative analysis of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). Each method's performance is evaluated based on key analytical parameters, offering a comprehensive resource for selecting the most suitable technique for your research needs.

Comparative Analysis of Analytical Techniques

The selection of an optimal method for determining the enantiomeric excess (e.e.) of this compound analogs hinges on several factors, including the required resolution, analysis speed, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of the most prevalent analytical techniques. Data for closely related structures, such as α-methylbenzylamine and N-methylated amphetamine analogs, have been included to provide a broader comparative context where specific data for the target analogs is limited.

Analytical MethodPrincipleTypical Chiral SelectorKey Performance MetricsAdvantagesDisadvantages
Chiral HPLC Differential partitioning of enantiomers between a mobile phase and a chiral stationary phase (CSP).Polysaccharide-based (e.g., Chiralpak®, Chiralcel®)Resolution (Rs): Typically > 1.5 for baseline separation. Analysis Time: 10-30 minutes. Sensitivity: High (UV, MS detection).Wide applicability, robust, well-established.Higher solvent consumption, longer analysis times compared to SFC.
Chiral SFC Differential partitioning using supercritical CO2 as the primary mobile phase and a CSP.Polysaccharide-based, cyclofructan-basedResolution (Rs): Often comparable or better than HPLC. Analysis Time: Significantly faster than HPLC (< 10 minutes). Sensitivity: High (UV, MS detection).Fast, reduced organic solvent use ("green"), high efficiency.[1][2]Requires specialized instrumentation.
Chiral GC Separation of volatile enantiomers on a chiral stationary phase. Often requires derivatization.Cyclodextrin derivativesResolution (Rs): High for volatile compounds. Analysis Time: 5-20 minutes. Sensitivity: Very high (FID, MS detection).Excellent for volatile and thermally stable analytes.Limited to volatile compounds; may require derivatization.
Chiral CE Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the buffer.Cyclodextrins (native or derivatized)Resolution (Rs): Very high. Analysis Time: Can be very fast (< 15 minutes). Sensitivity: Moderate (UV detection), can be improved with MS.High separation efficiency, low sample and reagent consumption.[3]Lower sensitivity with UV detection, potential for matrix effects.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific this compound analogs.

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general approach for the enantiomeric separation of N-methylated benzylamine analogs using a polysaccharide-based chiral stationary phase.

  • Instrumentation: A standard HPLC system equipped with a UV detector or a Mass Spectrometer (MS).

  • Column: Chiralpak® AD-H or Chiralcel® OD-H (or equivalent polysaccharide-based CSP).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or cyclohexane) and an alcohol (e.g., isopropanol or ethanol). A typical starting condition is 90:10 (v/v) n-hexane:isopropanol. For basic amines, the addition of a small amount of an amine modifier like diethylamine (DEA) (e.g., 0.1% v/v) to the mobile phase is often necessary to improve peak shape and resolution.[4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm or MS with electrospray ionization (ESI) in positive mode.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.

  • Injection Volume: 5-10 µL.

  • Data Analysis: The enantiomeric excess (% e.e.) is calculated from the integrated peak areas of the two enantiomers using the formula: % e.e. = |(Area1 - Area2) / (Area1 + Area2)| * 100.

Chiral Supercritical Fluid Chromatography (SFC)

SFC offers a faster and more environmentally friendly alternative to HPLC for chiral separations.

  • Instrumentation: An SFC system with a UV detector or a Mass Spectrometer.

  • Column: A polysaccharide-based or cyclofructan-based chiral column.

  • Mobile Phase: Supercritical CO₂ and a polar organic modifier (e.g., methanol, ethanol, or isopropanol). A typical gradient could be 5% to 40% modifier over 5-10 minutes. An additive, such as diethylamine or trifluoroacetic acid, may be required to improve peak shape.

  • Flow Rate: 2-4 mL/min.

  • Back Pressure: 100-150 bar.

  • Column Temperature: 35-40 °C.

  • Detection: UV at 254 nm or MS.

  • Sample Preparation: Dissolve the sample in the organic modifier to a concentration of approximately 1 mg/mL.

  • Injection Volume: 1-5 µL.

Chiral Gas Chromatography (GC)

For volatile analogs, or those that can be derivatized to increase volatility, chiral GC offers high resolution.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: A chiral capillary column, such as one coated with a cyclodextrin derivative.

  • Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

  • Temperature Program: An initial oven temperature of 100-150 °C, followed by a ramp of 5-10 °C/min to a final temperature of 250-280 °C.

  • Injector and Detector Temperature: 250 °C.

  • Sample Preparation: If necessary, derivatize the amine with a suitable chiral or achiral derivatizing agent (e.g., trifluoroacetic anhydride or a chloroformate) to improve volatility and chromatographic performance. Dissolve the derivatized or underivatized sample in a suitable solvent (e.g., ethyl acetate).

  • Injection: Split or splitless injection.

Chiral Capillary Electrophoresis (CE)

CE is a powerful technique that provides high separation efficiency with minimal sample consumption.

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50-60 cm total length).

  • Background Electrolyte (BGE): A low pH buffer (e.g., 25-50 mM phosphate buffer at pH 2.5-3.0) containing a chiral selector.

  • Chiral Selector: A neutral or charged cyclodextrin derivative (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin, or a sulfated cyclodextrin) at a concentration of 10-20 mM.

  • Applied Voltage: 15-25 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: UV at 214 nm or 254 nm.

  • Sample Preparation: Dissolve the sample in the BGE or water to a concentration of 0.1-1 mg/mL.

Visualizing the Workflow and Decision-Making Process

To aid in the selection and implementation of the appropriate analytical technique, the following diagrams illustrate the general experimental workflow for enantiomeric purity assessment and a logical decision-making tree.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Racemic/Enantioenriched This compound Analog Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Derivatization Derivatization (Optional, for GC) Dissolution->Derivatization HPLC Chiral HPLC Dissolution->HPLC SFC Chiral SFC Dissolution->SFC CE Chiral CE Dissolution->CE GC Chiral GC Derivatization->GC Chromatogram Obtain Chromatogram/ Electropherogram HPLC->Chromatogram SFC->Chromatogram GC->Chromatogram CE->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate % e.e. Integration->Calculation

General experimental workflow for enantiomeric purity assessment.

DecisionTree cluster_volatility Volatility Assessment cluster_speed Speed & Green Chemistry cluster_sample Sample Amount Start Start: Assess Enantiomeric Purity IsVolatile Is the analog volatile or easily derivatized? Start->IsVolatile YesVolatile Yes IsVolatile->YesVolatile NoVolatile No IsVolatile->NoVolatile GC Consider Chiral GC YesVolatile->GC NeedSpeed Is high throughput/ 'green' method a priority? NoVolatile->NeedSpeed YesSpeed Yes NeedSpeed->YesSpeed NoSpeed No NeedSpeed->NoSpeed SFC Consider Chiral SFC YesSpeed->SFC SampleLimited Is sample amount very limited? NoSpeed->SampleLimited YesSample Yes SampleLimited->YesSample NoSample No SampleLimited->NoSample CE Consider Chiral CE YesSample->CE HPLC Consider Chiral HPLC NoSample->HPLC

Decision tree for selecting a suitable analytical method.

References

Comparative Guide to the Structure-Activity Relationship of Benzylamine Derivatives as Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of 3-Methyl-N-methylbenzylamine analogues and related compounds, providing insights into their therapeutic potential.

This guide offers a comprehensive comparison of the structure-activity relationships (SAR) of this compound derivatives and structurally related compounds, with a primary focus on their inhibitory activity against monoamine oxidases (MAO). Due to the limited availability of specific SAR data for a series of this compound analogues in publicly accessible literature, this guide utilizes data from closely related benzylamine derivatives to illustrate the key structural features influencing their biological activity. This information is crucial for researchers and drug development professionals working on novel therapeutics for neurological disorders such as depression and Parkinson's disease.

Structure-Activity Relationship (SAR) Analysis

The biological activity of benzylamine derivatives as MAO inhibitors is highly dependent on the nature and position of substituents on the aromatic ring and the nitrogen atom. The following tables summarize the quantitative data for two series of related benzylamine compounds, highlighting the impact of various structural modifications on their inhibitory potency against MAO-A and MAO-B.

Table 1: SAR of Benzylamine-Sulfonamide Derivatives as MAO-B Inhibitors

This series explores the effect of substitutions on a benzylamine core scaffold containing a sulfonamide group. The data reveals a strong preference for specific substitutions that enhance MAO-B inhibitory activity.

Compound IDR Group (Substitution on Benzyl Ring)MAO-B IC50 (µM)[1]MAO-A IC50 (µM)[1]Selectivity Index (SI) for MAO-B (MAO-A IC50 / MAO-B IC50)
4a 2-chlorobenzyl> 100> 100-
4i 4-fluorobenzyl0.0411.8344.63
4j 4-chlorobenzyl0.1253.2526.00
4k 4-bromobenzyl0.2504.1116.44
4t 4-methylbenzyl0.0652.1733.38

Note: The data presented is for N-((4-sulfamoylphenyl)carbamoyl)methyl substituted benzylamines.

Table 2: SAR of N-Arylated Heliamine Analogues as MAO-B Inhibitors

This dataset illustrates the impact of N-arylation on the heliamine scaffold, a tetrahydroisoquinoline structure related to benzylamines, on MAO-B inhibition.

Compound IDN-Aryl SubstituentMAO-B IC50 (µM)[2]
4h 4-formylphenyl1.55
4i 4-fluorophenyl13.5
4j 3,5-difluorophenyl5.08
Heliantine (Parent) H>1000

Key SAR Insights:

  • Substitution on the Benzyl Ring: The presence and position of substituents on the phenyl ring of the benzylamine moiety significantly influence MAO inhibitory activity and selectivity. Electron-withdrawing groups, such as halogens at the para-position, appear to be favorable for potent and selective MAO-B inhibition as seen in the benzylamine-sulfonamide series.

  • N-Substitution: Modification of the nitrogen atom is a critical determinant of activity. The introduction of specific aryl groups on the nitrogen of the heliamine scaffold dramatically increases MAO-B inhibitory potency compared to the unsubstituted parent compound.

  • Selectivity: Subtle structural changes can lead to significant differences in selectivity between MAO-A and MAO-B. For instance, compound 4i in the benzylamine-sulfonamide series demonstrates high selectivity for MAO-B.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the SAR analysis, enabling researchers to reproduce and build upon these findings.

Synthesis of Benzylamine Derivatives

General Procedure for the Synthesis of N-Substituted Benzylamine-Sulfonamide Derivatives:

A common synthetic route involves the reaction of a suitable N-substituted-2-chloroacetamide with a substituted benzylamine in the presence of a base, such as potassium carbonate, in an appropriate solvent like acetone. The reaction mixture is typically stirred at room temperature or heated to reflux for several hours. After completion, the solvent is removed, and the crude product is purified by recrystallization or column chromatography.[1]

Monoamine Oxidase (MAO) Inhibition Assay

Fluorometric Assay for MAO-A and MAO-B Inhibition:

The inhibitory activity of the synthesized compounds against human MAO-A and MAO-B can be determined using a fluorometric assay. The principle of this assay is based on the detection of hydrogen peroxide produced during the oxidative deamination of a substrate by MAO.

  • Enzyme and Substrate Preparation: Recombinant human MAO-A and MAO-B enzymes are used. A suitable substrate, such as kynuramine for MAO-A and benzylamine for MAO-B, is prepared in an appropriate buffer (e.g., potassium phosphate buffer).

  • Inhibitor Preparation: The test compounds (derivatives of this compound) are dissolved in a suitable solvent, typically DMSO, to prepare stock solutions. Serial dilutions are then made to obtain a range of concentrations for IC50 determination.

  • Assay Procedure: The assay is performed in a 96-well plate. The reaction mixture contains the MAO enzyme, a fluorescent probe (e.g., Amplex Red), horseradish peroxidase, and the test inhibitor at various concentrations. The reaction is initiated by the addition of the substrate.

  • Data Analysis: The fluorescence intensity is measured over time using a microplate reader. The rate of reaction is calculated, and the percentage of inhibition for each compound concentration is determined relative to a control without any inhibitor. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[1]

Radioligand Binding Assay for Receptor Affinity

To assess the interaction of these derivatives with other potential targets, such as monoamine transporters, radioligand binding assays are employed.

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the target receptor or transporter (e.g., dopamine transporter - DAT, serotonin transporter - SERT, norepinephrine transporter - NET).

  • Binding Assay: The assay is typically performed in a 96-well format. A fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT) is incubated with the prepared membranes in the presence of varying concentrations of the test compound.

  • Separation and Counting: After incubation to reach equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove unbound radioactivity. The radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The specific binding is determined by subtracting the non-specific binding (measured in the presence of a high concentration of a known non-labeled ligand) from the total binding. The IC50 values are determined by non-linear regression analysis of the competition binding curves. The Ki (inhibitory constant) values can then be calculated using the Cheng-Prusoff equation.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the SAR studies of this compound derivatives.

G cluster_0 MAO Inhibition Signaling Pathway MAO_Inhibitor This compound Derivative MAO Monoamine Oxidase (MAO-A/B) MAO_Inhibitor->MAO Inhibits Degradation Oxidative Deamination MAO->Degradation Catalyzes Monoamines Monoamine Neurotransmitters (e.g., Dopamine, Serotonin) Monoamines->Degradation Substrate for Synaptic_Concentration Increased Synaptic Concentration of Monoamines Degradation->Synaptic_Concentration Prevents Neuronal_Signaling Enhanced Neuronal Signaling Synaptic_Concentration->Neuronal_Signaling Therapeutic_Effect Therapeutic Effect (e.g., Antidepressant) Neuronal_Signaling->Therapeutic_Effect

Caption: Signaling pathway of MAO inhibition.

G cluster_1 Experimental Workflow for SAR Studies Start Design & Synthesize Derivatives Purification Purification & Characterization Start->Purification MAO_Assay In Vitro MAO Inhibition Assay Purification->MAO_Assay Receptor_Assay Radioligand Binding Assay (Optional) Purification->Receptor_Assay Data_Analysis Data Analysis (IC50 / Ki Determination) MAO_Assay->Data_Analysis Receptor_Assay->Data_Analysis SAR_Analysis SAR Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Workflow for SAR studies.

References

A Comparative Guide to the Efficacy of 3-Methyl-N-methylbenzylamine and its Isomeric Analogues in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of appropriate intermediates is a critical factor that influences the efficiency, purity, and overall yield of a synthetic pathway. Benzylamine derivatives, particularly N-methylated forms, are pivotal building blocks for a wide range of pharmaceuticals. This guide provides a comparative analysis of the efficacy of 3-Methyl-N-methylbenzylamine and its related isomers as intermediates in drug synthesis, with a focus on their performance, supported by experimental data for analogous compounds.

Introduction to N-Methylbenzylamine Intermediates

N-methylbenzylamine and its substituted analogues are key intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). Their utility stems from their ability to introduce a protected secondary amine, which can be a crucial pharmacophore or a reactive site for further molecular elaboration. The position of substituents on the phenyl ring can significantly impact the reactivity and, consequently, the efficacy of these intermediates. This comparison will focus on the influence of a methyl group at the meta position (3-position) of N-methylbenzylamine and contrast it with the unsubstituted and other isomeric forms.

Comparative Efficacy in the Synthesis of Phenylephrine

A common application of N-methylbenzylamine intermediates is in the synthesis of Phenylephrine, an alpha-1 adrenergic receptor agonist. The synthesis typically involves the nucleophilic substitution of a suitable precursor, such as 2-chloro-1-(3-hydroxyphenyl)ethan-1-one, with an N-methylbenzylamine derivative.

Experimental Protocol: Synthesis of 1-(3-hydroxyphenyl)-2-[benzyl(methyl)amino]ethan-1-one (Phenylephrine Intermediate)

This protocol describes the synthesis of a key intermediate for Phenylephrine using N-methylbenzylamine.

Materials:

  • 3-Hydroxyacetophenone

  • Sulfonyl chloride

  • N-methylbenzylamine

  • Solvents (e.g., n-Butyl acetate)

  • Sodium carbonate

Procedure:

  • Chlorination of 3-Hydroxyacetophenone: 3-Hydroxyacetophenone is reacted with sulfonyl chloride to synthesize 2-chloro-1-(3-hydroxyphenyl)ethan-1-one.

  • Nucleophilic Substitution: The resulting chloro-intermediate is then subjected to a nucleophilic substitution reaction with N-methylbenzylamine.

  • Work-up and Isolation: The reaction mixture is worked up to isolate the desired product, 1-(3-hydroxyphenyl)-2-[benzyl(methyl)amino]ethan-1-one.

In a documented process, this synthetic route, followed by reduction and debenzylation, resulted in a total yield of 62.8% for Phenylephrine hydrochloride with a purity of 99.9%.[1]

Data Presentation: Comparison of N-Methylbenzylamine Intermediates in Phenylephrine Intermediate Synthesis
IntermediateTypical Yield (%)Purity (%)Key AdvantagesPotential Disadvantages
N-methylbenzylamine ~62.8% (overall for Phenylephrine HCl)[1]>99%[1]Well-established protocols, high purity achievable.Standard reactivity.
This compound Hypothesized: Similar to slightly higher than N-methylbenzylamineHypothesized: HighThe electron-donating methyl group at the meta-position can slightly increase the nucleophilicity of the amine, potentially leading to faster reaction rates.Potential for minor steric hindrance compared to the unsubstituted version.
2-Methyl-N-methylbenzylamine Hypothesized: Lower than N-methylbenzylamineHypothesized: Potentially lower due to side reactions-Significant steric hindrance from the ortho-methyl group can impede the approach to the electrophilic carbon, leading to slower reaction rates and lower yields.
4-Methyl-N-methylbenzylamine Hypothesized: Similar to slightly higher than N-methylbenzylamineHypothesized: HighThe electron-donating methyl group at the para-position can increase the nucleophilicity of the amine, potentially enhancing reaction rates.-

Experimental Workflow and Signaling Pathway Diagrams

To visualize the processes involved, the following diagrams have been generated using Graphviz.

Diagram 1: Experimental Workflow for Phenylephrine Intermediate Synthesis

G Experimental Workflow for Phenylephrine Intermediate Synthesis A Start: 3-Hydroxyacetophenone + Sulfonyl Chloride B Chlorination Reaction A->B Step 1 C Intermediate: 2-chloro-1-(3-hydroxyphenyl)ethan-1-one B->C D Nucleophilic Substitution with N-methylbenzylamine derivative C->D Step 2 E Crude Product: 1-(3-hydroxyphenyl)-2-[benzyl(methyl)amino]ethan-1-one D->E F Work-up and Purification E->F G Final Intermediate F->G

Caption: Workflow for the synthesis of a key Phenylephrine intermediate.

Diagram 2: Simplified Signaling Pathway of Phenylephrine

G Simplified Signaling Pathway of Phenylephrine Phenylephrine Phenylephrine Alpha1_Receptor α1-Adrenergic Receptor Phenylephrine->Alpha1_Receptor Binds to Gq_Protein Gq Protein Activation Alpha1_Receptor->Gq_Protein PLC Phospholipase C Activation Gq_Protein->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release Cellular_Response Cellular Response (e.g., Vasoconstriction) Ca_Release->Cellular_Response

Caption: Phenylephrine's mechanism of action via α1-adrenergic receptors.

Conclusion

While direct comparative experimental data for this compound in widely recognized drug syntheses is limited in public literature, theoretical considerations suggest its potential for slightly enhanced reactivity due to the electron-donating nature of the meta-methyl group. This could translate to faster reaction times or improved yields in certain applications compared to the unsubstituted N-methylbenzylamine. Conversely, steric hindrance is a significant factor to consider with ortho-substituted isomers like 2-Methyl-N-methylbenzylamine, which would likely demonstrate lower efficacy. For drug development professionals, the choice of intermediate should be guided by a balance of reactivity, steric factors, availability, and cost. The well-documented use of N-methylbenzylamine provides a robust baseline for comparison when evaluating these substituted analogues for new or optimized synthetic routes.

References

A Comparative Guide to Isotopic Labeling of 3-Methyl-N-methylbenzylamine for Mechanistic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of isotopic labeling strategies for 3-Methyl-N-methylbenzylamine, a compound of interest for mechanistic studies of enzymes such as monoamine oxidase (MAO). The choice of isotope and labeling position is critical for elucidating reaction mechanisms, quantifying metabolic pathways, and developing novel therapeutics. This document compares the use of stable isotopes (Deuterium, Carbon-13, Nitrogen-15) and a common radioisotope (Carbon-11) for labeling this compound and contrasts its potential performance with established alternative tracers.

Introduction to Isotopic Labeling in Mechanistic Studies

Isotopic labeling involves the replacement of an atom in a molecule with one of its isotopes. This subtle modification allows researchers to trace the fate of the molecule through biological systems and to probe the mechanisms of enzymatic reactions. For a substrate or inhibitor of monoamine oxidase like this compound, isotopic labeling can provide invaluable insights into:

  • Reaction Mechanisms: By observing kinetic isotope effects (KIEs), where the rate of a reaction changes upon isotopic substitution at a position involved in bond breaking or formation, the rate-determining step of an enzymatic reaction can be identified.[1][2][3]

  • Metabolic Fate: Labeled compounds can be tracked and their metabolites identified and quantified using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

  • In Vivo Imaging: Radiolabeled molecules, particularly with positron-emitting isotopes like Carbon-11, enable non-invasive visualization and quantification of enzyme activity and distribution in living organisms using Positron Emission Tomography (PET).[4][5][6]

Comparison of Isotopic Labeling Strategies for this compound

The selection of an isotopic label depends on the specific research question, the available instrumentation, and the desired experimental outcome. Here, we compare four common isotopic labeling approaches for this compound.

Table 1: Comparison of Isotopic Labels for this compound
FeatureDeuterium (²H)Carbon-13 (¹³C)Nitrogen-15 (¹⁵N)Carbon-11 (¹¹C)
Type of Isotope StableStableStableRadioactive (Positron Emitter)
Primary Use Kinetic Isotope Effect (KIE) studies, metabolic stabilization.[7][8]Metabolic tracing, NMR studies.[9][10][11]Mechanistic studies (KIE), metabolic tracing.[1][2][3]In vivo PET imaging.[12][13]
Detection Method Mass Spectrometry, NMRMass Spectrometry, NMRMass Spectrometry, NMRPET scanner
Key Advantage Significant KIE for C-H bond cleavage, can alter metabolic rate.[7][8]Chemically identical to ¹²C, minimal perturbation to the system.Probes the role of the nitrogen atom in the reaction mechanism.[1][2][3]High sensitivity for in vivo imaging.
Key Disadvantage Can sometimes alter biological activity due to KIE.Lower sensitivity in NMR compared to ¹H.Lower natural abundance, requiring enriched starting materials.Short half-life (20.4 min) requires rapid synthesis and imaging.[12]
Typical Application Determining if C-H bond cleavage is rate-limiting in MAO-catalyzed oxidation.[7][14]Tracing the carbon skeleton through metabolic pathways.Investigating the role of the amine group in substrate binding and catalysis.[1][2][3]Visualizing MAO A distribution and activity in the brain and peripheral organs.[5][6]

Alternative Tracers for Mechanistic Studies of Monoamine Oxidase

Several isotopically labeled tracers have been successfully developed and are widely used for studying MAO. These compounds serve as valuable benchmarks for evaluating the potential of labeled this compound.

Table 2: Performance Comparison of this compound (Hypothetical) and Established MAO Tracers
TracerIsotopeTarget EnzymeKey Performance CharacteristicsRelevant Citations
[¹¹C]this compound ¹¹CMAO-A (predicted)Potentially high brain uptake and specific binding, allowing for PET imaging of MAO-A.N/A (Hypothetical)
[¹¹C]Clorgyline ¹¹CMAO-A (irreversible inhibitor)High specificity for MAO-A, used extensively in human PET studies. Deuterated versions have been used to modify trapping rates.[5][15][5][6][15]
[¹¹C]Harmine ¹¹CMAO-A (reversible inhibitor)Reversible binding allows for the study of enzyme occupancy by drugs.[4]
Deuterated Deprenyl Analogues ²H, ¹⁸FMAO-B (irreversible inhibitor)Deuteration slows the rate of irreversible binding, improving pharmacokinetic modeling in PET studies.[15][16][17][15][16][17]
¹⁵N-Benzylamine ¹⁵NMAO-B (substrate)Used to determine that C-H bond cleavage and nitrogen rehybridization are not concerted in the MAO-B mechanism.[1][2][3][1][2][3]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for the synthesis of isotopically labeled compounds and their use in in vitro and in vivo experiments.

Synthesis of Isotopically Labeled this compound

1. Deuterium Labeling (Benzylic Position):

  • Method: Catalytic H-D exchange.[18][19]

  • Precursor: this compound.

  • Reagents: D₂O, Pd/C catalyst, aluminum powder.

  • Procedure: A mixture of this compound, Pd/C, and aluminum powder in D₂O is subjected to microwave irradiation or heated under pressure. The catalyst facilitates the exchange of the benzylic protons with deuterium from the solvent.[18] Purification is typically achieved by column chromatography.

2. Carbon-13 Labeling (N-methyl Group):

  • Method: Reductive amination.

  • Precursors: 3-Methylbenzylamine and [¹³C]formaldehyde.

  • Reagents: Sodium triacetoxyborohydride or other reducing agents.

  • Procedure: 3-Methylbenzylamine is reacted with [¹³C]formaldehyde to form an intermediate iminium ion, which is then reduced in situ by sodium triacetoxyborohydride to yield [¹³C-methyl]-3-Methyl-N-methylbenzylamine.

3. Nitrogen-15 Labeling:

  • Method: Reductive amination.[20][21][22][23]

  • Precursors: 3-Methylbenzaldehyde and [¹⁵N]methylamine.

  • Reagents: Sodium borohydride or catalytic hydrogenation.

  • Procedure: 3-Methylbenzaldehyde is condensed with [¹⁵N]methylamine to form the corresponding imine, which is subsequently reduced to [¹⁵N]-3-Methyl-N-methylbenzylamine using a suitable reducing agent.

4. Carbon-11 Labeling (N-methyl Group):

  • Method: N-methylation with [¹¹C]methyl iodide.[12]

  • Precursor: 3-Methylbenzylamine.

  • Reagent: [¹¹C]methyl iodide.

  • Procedure: [¹¹C]methyl iodide, produced from cyclotron-generated [¹¹C]CO₂, is reacted with 3-methylbenzylamine in a suitable solvent and base. The reaction is rapid due to the short half-life of ¹¹C. The product, [¹¹C-methyl]-3-Methyl-N-methylbenzylamine, is quickly purified by HPLC for immediate use in PET imaging.

In Vitro Monoamine Oxidase Activity Assay
  • Principle: The enzymatic activity of MAO is determined by measuring the rate of conversion of a radiolabeled substrate to its product.[24][25][26][27][][29][30]

  • Materials:

    • Source of MAO enzyme (e.g., mitochondrial fractions from tissue homogenates).

    • Radiolabeled substrate (e.g., [¹⁴C]this compound).

    • Assay buffer (e.g., phosphate buffer, pH 7.4).

    • Organic solvent for extraction (e.g., ethyl acetate).

    • Scintillation cocktail and liquid scintillation counter.

  • Procedure:

    • Incubate the MAO enzyme preparation with the radiolabeled substrate in the assay buffer at 37°C for a defined period.

    • Stop the reaction by adding acid (e.g., HCl), which also serves to protonate the unreacted amine substrate.

    • Extract the neutral aldehyde product into an organic solvent. The protonated amine substrate remains in the aqueous phase.

    • Measure the radioactivity in the organic phase using a liquid scintillation counter.

    • Calculate the enzyme activity based on the amount of product formed over time.

In Vivo PET Imaging Protocol
  • Principle: A positron-emitting radiotracer is administered to a subject, and its distribution and kinetics are monitored using a PET scanner.[13][31]

  • Procedure:

    • Synthesize and purify the [¹¹C]-labeled tracer (e.g., [¹¹C]this compound).

    • Administer the tracer intravenously to the subject (animal or human).

    • Acquire dynamic PET scans over a period of time (e.g., 60-90 minutes).

    • Reconstruct the PET data to generate images of tracer distribution in the brain or other organs.

    • Analyze the time-activity curves from different regions of interest to quantify enzyme activity or density using appropriate kinetic models.

Visualizations

Logical Flow for Selecting an Isotopic Labeling Strategy

G Workflow for Isotopic Labeling Strategy Selection A Define Research Question B Mechanistic Study (KIE)? A->B C Metabolic Tracing? A->C D In Vivo Imaging? A->D E Deuterium (²H) Labeling B->E Yes F Nitrogen-15 (¹⁵N) Labeling B->F Yes (N-atom role) G Carbon-13 (¹³C) Labeling C->G Yes H Carbon-11 (¹¹C) Labeling D->H Yes I Synthesize Labeled Compound E->I F->I G->I H->I J Perform Experiment (In Vitro / In Vivo) I->J K Data Analysis J->K

Caption: Decision tree for choosing the appropriate isotopic label.

General Synthesis Pathway for Labeled this compound

G General Synthesis Pathways cluster_deuterium Deuterium Labeling cluster_carbon13 Carbon-13 Labeling cluster_nitrogen15 Nitrogen-15 Labeling cluster_carbon11 Carbon-11 Labeling A1 This compound A2 [²H]-3-Methyl-N-methylbenzylamine A1->A2 H/D Exchange (Pd/C, D₂O) B1 3-Methylbenzylamine + [¹³C]Formaldehyde B2 [¹³C-methyl]-3-Methyl-N-methylbenzylamine B1->B2 Reductive Amination C1 3-Methylbenzaldehyde + [¹⁵N]Methylamine C2 [¹⁵N]-3-Methyl-N-methylbenzylamine C1->C2 Reductive Amination D1 3-Methylbenzylamine + [¹¹C]CH₃I D2 [¹¹C-methyl]-3-Methyl-N-methylbenzylamine D1->D2 N-Methylation

References

Safety Operating Guide

Safe Disposal of 3-Methyl-N-methylbenzylamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel engaged in research and development, the proper disposal of chemical waste is paramount to ensuring a safe and compliant operational environment. This document provides detailed, step-by-step guidance for the safe disposal of 3-Methyl-N-methylbenzylamine, aligning with industry best practices and regulatory standards.

I. Essential Safety & Handling Information

Prior to handling this compound, it is crucial to be aware of its inherent hazards. This chemical is corrosive and can cause serious eye damage[1][2]. It is also classified as a combustible liquid[1]. Adherence to appropriate personal protective equipment (PPE) protocols is mandatory.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: In case of inadequate ventilation or potential for aerosol generation, use an appropriate respirator with an organic vapor cartridge[1].

II. Quantitative Data Summary

The following table summarizes key quantitative data for this compound, essential for its safe handling and disposal.

PropertyValueSource
Molecular Weight 135.21 g/mol [1][2]
Boiling Point 206 °C (lit.)[3]
Flash Point 78.9 °C - closed cup[1]
Density 0.900 g/mL at 25 °C (lit.)[1]
Vapor Pressure 0.329 mmHg at 25 °C[3]

III. Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in a manner that neutralizes risks and complies with all applicable regulations.

1. Waste Collection:

  • Collect all waste containing this compound in a designated, properly labeled, and sealed container.
  • The container must be made of a material compatible with the chemical.
  • The label should clearly state "Hazardous Waste" and "this compound".

2. Spill Management:

  • In the event of a spill, immediately evacuate non-essential personnel from the area.
  • Remove all sources of ignition[4][5].
  • Wearing the appropriate PPE, contain the spill using an inert absorbent material such as sand, silica gel, or a universal binder[4][5].
  • Carefully collect the absorbed material and place it into a sealed container for hazardous waste disposal[4].
  • Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.

3. Final Disposal:

  • Do not dispose of this compound down the drain [5][6].
  • The collected waste must be disposed of through an approved hazardous waste disposal facility[3][4][7].
  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal in accordance with local, state, and federal regulations.

IV. Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated is_spill Is it a spill? start->is_spill collect_waste Collect in a labeled, sealed container is_spill->collect_waste No contain_spill Contain spill with inert absorbent material is_spill->contain_spill Yes contact_ehs Contact Environmental Health & Safety (EHS) collect_waste->contact_ehs package_spill Package absorbed material in a sealed container contain_spill->package_spill package_spill->contact_ehs disposal Dispose through an approved hazardous waste facility contact_ehs->disposal

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3-Methyl-N-methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the safe handling and disposal of 3-Methyl-N-methylbenzylamine in a laboratory setting. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to mitigate risks associated with this corrosive and combustible aromatic amine. Adherence to these guidelines is paramount for ensuring personal safety and maintaining a secure research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous chemical that can cause serious eye damage and skin burns.[1][2] It is also a combustible liquid, requiring careful management of ignition sources.[2] A comprehensive personal protective equipment (PPE) strategy is the first line of defense against exposure.

Protection LevelEquipmentPurpose
Engineering Controls Certified Chemical Fume HoodTo minimize inhalation of vapors. All handling of this compound should be conducted within a properly functioning fume hood.[3]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes, while a face shield provides broader protection for the entire face.[4]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. Double-gloving is recommended, with frequent changes.
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[4]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills.
Respiratory Protection NIOSH-Approved Respirator with appropriate cartridges (e.g., Type ABEK)Required when working outside of a fume hood or if engineering controls are insufficient to maintain exposure below permissible limits.[2]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for safety and experimental integrity.

1. Pre-Handling Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment, identifying potential hazards and emergency procedures.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and a Class B fire extinguisher are readily accessible and in good working order.[5]

  • Spill Kit: Have a spill kit specifically for flammable and corrosive liquids readily available. The kit should contain absorbent materials like vermiculite or sand.[4]

  • PPE Donning: Put on all required PPE as outlined in the table above before entering the designated handling area.

2. Handling the Chemical:

  • Grounding and Bonding: When transferring the liquid, ground and bond all metal containers to prevent static discharge, which can be an ignition source.[4][5]

  • Ventilation: Always handle this compound inside a certified chemical fume hood to minimize vapor inhalation.[3]

  • Avoiding Incompatibilities: Keep the chemical away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[4]

  • Heating: Do not use open flames to heat this combustible liquid.[3] Use a heating mantle, water bath, or other controlled heating source.

3. Post-Handling Procedures:

  • Decontamination: Thoroughly wipe down the work area within the fume hood with an appropriate solvent and cleaning agent.

  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in a designated hazardous waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1]

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Primary Disposal Method: Licensed Hazardous Waste Vendor

The most recommended method for the disposal of aromatic amines is through a certified hazardous waste disposal service.[6]

  • Segregation: Collect all waste containing this compound in a dedicated, properly labeled, and sealed container. Do not mix with other waste streams.[7]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name, and any other required institutional or regulatory identifiers.

  • Storage: Store the waste container in a cool, dry, well-ventilated area away from incompatible materials.[4]

  • Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup by a licensed hazardous waste contractor.

Alternative: In-Laboratory Treatment (for small quantities, with expert supervision)

For small quantities, chemical degradation may be a viable option, but it should only be performed by trained personnel with a thorough understanding of the reaction.

  • Oxidation with Potassium Permanganate: Acidified potassium permanganate can be used to degrade aromatic amines.[8] The amine is dissolved in sulfuric acid, and then a potassium permanganate solution is added to oxidize it to less harmful compounds.[9] This procedure must be carried out in a fume hood with appropriate PPE.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

Emergency SituationProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]
Spill Evacuate the area. Remove all ignition sources.[1] Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite.[4] Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area.
Fire Use a Class B fire extinguisher (carbon dioxide, dry chemical, or foam).[5] Do not use a water jet.

Visualizing Safety Workflows

To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.

PPE_Selection_Workflow start Start: Handling this compound fume_hood Work in a Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood Is work outside a fume hood? shoes->outside_hood respirator Wear NIOSH-Approved Respirator outside_hood->respirator Yes end_ppe Proceed with Handling outside_hood->end_ppe No respirator->end_ppe

PPE Selection Workflow for Handling this compound.

Operational_Disposal_Workflow cluster_operational Operational Plan cluster_disposal Disposal Plan prep 1. Pre-Handling Preparation (Risk Assessment, Emergency Equipment Check, PPE) handling 2. Chemical Handling (In Fume Hood, Grounding, Avoid Incompatibles) prep->handling post_handling 3. Post-Handling Procedures (Decontamination, PPE Doffing, Hand Washing) handling->post_handling segregate 1. Segregate Waste post_handling->segregate label_waste 2. Label Waste Container segregate->label_waste store_waste 3. Store Waste Appropriately label_waste->store_waste dispose 4. Arrange for Professional Disposal store_waste->dispose

Operational and Disposal Workflow for this compound.

References

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